An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Introduction 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic organic compound with the molecular formula C₁₀H₁₁ClO[1][2]. It belongs to the dihydrobenzofuran class of molecules, which are characterized b...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic organic compound with the molecular formula C₁₀H₁₁ClO[1][2]. It belongs to the dihydrobenzofuran class of molecules, which are characterized by a fused benzene and dihydrofuran ring system. The presence of a chlorine atom and two methyl groups on this scaffold imparts specific physicochemical characteristics that are of significant interest in various fields of chemical research, particularly in drug discovery and materials science. Dihydrobenzofuran derivatives are known to exhibit a wide range of biological activities, and the introduction of a halogen, such as chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties[3].
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. It is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for its characterization. The information presented herein is a synthesis of established chemical principles and data extrapolated from analogous structures, providing a robust framework for handling and investigating this compound.
Molecular Structure and Core Properties
The structural framework of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is fundamental to its properties. The fusion of an aromatic benzene ring with a saturated five-membered furan ring containing an oxygen atom creates a rigid bicyclic system. The chlorine atom at the 7-position and the gem-dimethyl groups at the 2-position are key substituents that define its chemical behavior.
Below is a summary of the core identifying properties of this compound.
Dihydrobenzofuran has a melting point of -21.5 °C[5]. The substituents on the target molecule would likely increase the melting point, but it may still be near room temperature.
Boiling Point
> 189 °C
The boiling point of 2,3-dihydrobenzofuran is 188-189 °C[5]. The increased molecular weight due to the chlorine and methyl groups would lead to stronger van der Waals forces, thus increasing the boiling point.
Solubility
Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform)
The chlorinated benzofuran structure suggests it is a nonpolar to moderately polar organic compound. Chlorinated organic compounds generally exhibit low water solubility[6]. Like other benzofurans, it is expected to be miscible with common organic solvents[7].
Experimental Protocols for Physicochemical Characterization
To empirically determine the physicochemical properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a suite of standard analytical techniques should be employed. The following protocols are provided as a guide for researchers.
Workflow for Physicochemical Property Determination
Caption: Workflow illustrating the use of various spectroscopic techniques for the structural elucidation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Signals: Aromatic protons on the benzene ring, the methylene protons of the dihydrofuran ring, and the two equivalent methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ether oxygen.
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.
Expected Signals: Signals corresponding to the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), the quaternary carbon and methylene carbon of the dihydrofuran ring, and the two equivalent methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching: Below 3000 cm⁻¹
C=C stretching (aromatic): Around 1600-1450 cm⁻¹
C-O stretching (ether): Around 1250-1050 cm⁻¹
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion Peak (M⁺): At m/z = 182, corresponding to the molecular weight of the compound.
Isotope Peak: A significant M+2 peak at m/z = 184 will be observed due to the presence of the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak.
Fragmentation: Common fragmentation patterns may involve the loss of a methyl group (M-15) or other fragments from the dihydrofuran ring.
Safety and Handling
While specific toxicity data for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is not detailed in the provided search results, it is prudent to handle it with the care afforded to all laboratory chemicals. Commercial suppliers indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.
Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a compound with significant potential in chemical synthesis and medicinal chemistry. While some of its fundamental physicochemical properties require experimental determination, this guide provides a comprehensive framework for its characterization based on established analytical protocols and data from analogous structures. The methodologies outlined herein will enable researchers to accurately determine its properties, ensuring safe handling and effective utilization in their scientific endeavors.
References
PubChem. 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. [Link]
PubChem. Benzofuran. National Center for Biotechnology Information. [Link]
MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. [Link]
MDPI. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. [Link]
PubChem. 2,3-Dihydro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]
PubChem. Dihydrobenzofuran. National Center for Biotechnology Information. [Link]
National Center for Biotechnology Information. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. [Link]
PubChem. Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-. National Center for Biotechnology Information. [Link]
PubChem. 2,3-Dihydro-2,2-dimethylbenzofuran. National Center for Biotechnology Information. [Link]
ResearchGate. Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. [Link]
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An In-Depth Technical Guide to 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS: 10178-55-9)
Abstract: This technical guide provides a comprehensive overview of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, CAS number 10178-55-9. It is intended for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This technical guide provides a comprehensive overview of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, CAS number 10178-55-9. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the molecule's physicochemical properties, structural characteristics, synthesis protocols, reaction chemistry, and key applications. A significant emphasis is placed on safe handling and storage procedures to ensure laboratory integrity and personnel safety. The insights herein are grounded in established chemical principles and supported by authoritative references to provide a trustworthy and expert resource for scientific application.
Part 1: Core Molecular Profile and Structural Elucidation
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a halogenated heterocyclic compound. Its structure is built upon a benzofuran core, where the furan ring is partially saturated (dihydro). This scaffold is of significant interest in medicinal and materials chemistry.[1][2] The molecule's specific functionalization—a chlorine atom at the 7-position and a gem-dimethyl group at the 2-position—imparts distinct chemical properties that make it a valuable intermediate in targeted synthesis.[3]
Physicochemical and Identity Data
All quantitative and identifying data for the compound are summarized below for quick reference and verification.
The structural integrity of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is confirmed through standard spectroscopic methods. The key structural features—the aromatic ring, the dihydrofuran moiety, the gem-dimethyl groups, and the chloro-substituent—give rise to a predictable and verifiable spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum is expected to show distinct signals: three protons in the aromatic region with coupling patterns determined by their positions relative to the chlorine and the fused ring; a singlet at approximately 3.0 ppm corresponding to the two methylene protons (C3-H₂); and a prominent singlet around 1.5 ppm for the six equivalent protons of the two methyl groups (C2-(CH₃)₂).
¹³C NMR: The carbon spectrum will display ten unique signals corresponding to each carbon atom. Key signals include those for the two equivalent methyl carbons, the methylene carbon (C3), the quaternary carbon (C2), and the six distinct aromatic carbons, with the carbon bearing the chlorine (C7) being significantly influenced by the halogen's electronegativity. A detailed analysis of similar dihydrobenzofuran structures can serve as an excellent reference.[8]
Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a characteristic molecular ion peak (M⁺) at m/z 182. A crucial validation point is the presence of an isotope peak (M+2) at m/z 184, with an intensity approximately one-third of the molecular ion peak, which is the definitive signature of a molecule containing a single chlorine atom.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands including aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and a strong C-O-C (ether) stretching band typically found between 1250 and 1050 cm⁻¹.
Part 2: Synthesis and Reaction Chemistry
The synthesis of substituted benzofurans is a well-established field in organic chemistry, often leveraging intramolecular cyclization reactions.[1][9] 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can be prepared through a logical sequence starting from a substituted phenol.
Proposed Synthesis Workflow
A robust and field-proven approach involves the O-alkylation of a suitable phenol followed by a thermally induced Claisen rearrangement and subsequent intramolecular cyclization. This pathway offers high yields and good control over the final product structure.
Caption: Proposed synthesis pathway for the target compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system. Successful isolation and characterization of the intermediates (C and D) at each stage confirm the reaction's progress before proceeding.
Step 1: Williamson Ether Synthesis:
To a solution of 3-chlorophenol in acetone, add an excess of anhydrous potassium carbonate (K₂CO₃) as a base.
Slowly add methallyl chloride to the stirring mixture at room temperature.
Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.
Cool the mixture, filter off the solid K₂CO₃, and concentrate the filtrate under reduced pressure to yield crude O-(3-Methallyl)chlorobenzene (Intermediate C). Purify by column chromatography if necessary.
Step 2: Claisen Rearrangement:
Heat the purified ether intermediate (C) neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-220 °C.
The[10][10]-sigmatropic rearrangement will occur, migrating the allyl group to the ortho position of the phenol.
Monitor the reaction by TLC. Upon completion, cool the mixture and purify the resulting 2-(2-Methylallyl)-3-chlorophenol (Intermediate D) via distillation or chromatography.
Step 3: Intramolecular Cyclization:
Dissolve the ortho-allylphenol intermediate (D) in a suitable solvent like toluene.
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
Heat the mixture to reflux. The acid catalyzes the intramolecular hydroalkoxylation of the alkene by the phenolic hydroxyl group.
Upon completion, cool the reaction, wash with a mild base (e.g., NaHCO₃ solution) to neutralize the acid, dry the organic layer, and concentrate.
Purify the final product, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran , by vacuum distillation or column chromatography.
Part 3: Applications in Research and Development
The true value of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran lies in its utility as a chemical building block for creating more complex molecules with potential biological activity.
Agrochemical Synthesis
This compound is structurally related to intermediates used in the synthesis of carbamate insecticides, most notably Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranol N-methylcarbamate).[11][12] The synthesis of Carbofuran phenol is a critical step, which is then reacted with methyl isocyanate.[13] By using the 7-chloro analogue, researchers can synthesize chlorinated versions of Carbofuran and related pesticides. The introduction of a halogen atom can profoundly alter a molecule's properties, including:
Lipophilicity: Affecting its movement through soil and absorption into pests.
Metabolic Stability: Blocking sites of metabolic oxidation, potentially increasing the pesticide's half-life.
Binding Affinity: Modifying its interaction with the target enzyme (e.g., acetylcholinesterase).
Caption: Role as an intermediate in bioactive compound synthesis.
Pharmaceutical and Medicinal Chemistry
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][14][15] This specific chlorinated intermediate allows for:
Structure-Activity Relationship (SAR) Studies: Scientists can incorporate this moiety into a lead compound to probe the effect of a bulky, lipophilic, and electron-withdrawing group at that specific position.
Library Synthesis: It can be used as a foundational piece in combinatorial chemistry to generate a library of novel compounds for high-throughput screening against various biological targets. Derivatives such as 2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile demonstrate its use in creating more complex structures for further development.[10]
Part 4: Hazard Analysis and Safe Handling Protocols
Scientific integrity demands a rigorous approach to safety. 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a hazardous chemical and must be handled with appropriate precautions.[16][17]
GHS Hazard Identification
Hazard Class
Statement
GHS Pictogram
Acute Toxicity, Oral
H302: Harmful if swallowed
Skin Corrosion/Irritation
H315: Causes skin irritation
Serious Eye Damage/Irritation
H319: Causes serious eye irritation
Specific Target Organ Toxicity
H335: May cause respiratory irritation
Hazardous to the Aquatic Environment
H412: Harmful to aquatic life with long lasting effects
Adherence to this protocol constitutes a self-validating safety system designed to minimize exposure risk.
Engineering Controls:
All handling of this compound, including weighing and transfers, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[17][18]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[16]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
Skin and Body Protection: Wear a flame-retardant lab coat. Ensure exposed skin is covered.
Safe Work Practices:
Wash hands thoroughly before and after handling.[16]
Avoid all personal contact, including inhalation.[19]
Keep the container tightly closed when not in use.[16][17]
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[16]
Dispose of waste and contaminated materials in a designated hazardous waste container according to institutional and local environmental regulations. Do not allow this chemical to enter the environment.[16]
First Aid Measures
Exposure Route
First Aid Procedure
Inhalation
Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]
Skin Contact
Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[16][17]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]
Ingestion
Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[16]
Conclusion
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the agrochemical and pharmaceutical sectors. Its unique substitution pattern provides a valuable tool for researchers aiming to modulate the biological activity and pharmacokinetic properties of target molecules. While its utility is clear, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for its effective and safe application in a research and development setting.
References
Santa Cruz Biotechnology. 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Certainty In the landscape of medicinal chemistry and materials science, the precise determination of a molecul...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Certainty
In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms and bonds dictates a compound's physicochemical properties, its interactions with biological targets, and ultimately its efficacy and safety. This guide provides an in-depth, technical walkthrough of the methodologies employed to elucidate the molecular structure of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a substituted dihydrobenzofuran. The dihydrobenzofuran motif is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Understanding the impact of the chloro and dimethyl substituents on the core structure is crucial for the rational design of novel derivatives with tailored properties.
This document is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of an analytical scientist. We will explore the synergy between different spectroscopic techniques, emphasizing the "why" behind each experimental choice and the interlocking nature of the data that leads to an unambiguous structural assignment.
The Analytical Workflow: A Multi-faceted Approach
The elucidation of a novel chemical entity relies on a convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. The primary tools for the structural characterization of a small organic molecule like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. In certain cases, X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure.
Figure 1: A generalized workflow for the molecular structure elucidation of an organic compound, commencing from synthesis and culminating in the confirmed structure.
Part 1: Establishing the Molecular Blueprint - Mass Spectrometry
The Rationale: The first step in characterizing an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.
Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
Data Interpretation and Expected Results:
For 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (C₁₀H₁₁ClO), the expected monoisotopic mass is 182.050 g/mol .[2] A key feature to anticipate in the mass spectrum is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the appearance of two molecular ion peaks: [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Data
Ion
Calculated m/z
[M(³⁵Cl)]⁺
182.0498
[M(³⁷Cl)]⁺
184.0469
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern provides valuable information about the molecule's structure. For the title compound, a characteristic fragmentation would be the loss of a methyl group (CH₃) from the gem-dimethyl group at the C2 position, leading to a stable benzylic cation. The mass spectrum of the parent compound, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, shows a prominent peak corresponding to the loss of a methyl group, and a similar fragmentation is expected for the chlorinated analog.[3]
Part 2: Identifying the Scaffolding - Infrared Spectroscopy
The Rationale: Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, we can detect the characteristic vibrations of different chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Expected Results:
The IR spectrum of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is expected to exhibit several key absorption bands that are characteristic of its structure.
The presence of strong peaks in the aromatic C=C stretching region and the C-O stretching region would confirm the benzofuran core. The aliphatic C-H stretching vibrations would be consistent with the dimethyl and methylene groups of the dihydrofuran ring. The C-Cl stretch in the fingerprint region would further support the presence of the chlorine substituent.
Part 3: Assembling the Pieces - Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rationale: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and their spatial relationships.
Experimental Protocol: 1D and 2D NMR Spectroscopy
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
1D NMR: ¹H and ¹³C NMR spectra are acquired.
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish connectivity.
Data Interpretation and Predicted Spectra:
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
Aromatic Region (δ 7.5-6.5 ppm): The aromatic region is expected to show three signals corresponding to the three protons on the benzene ring. The substitution pattern (a 1,2,3-trisubstituted benzene ring) will lead to a specific splitting pattern. The proton at C4 will likely be a doublet, the proton at C5 a triplet (or doublet of doublets), and the proton at C6 a doublet. The exact chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ether oxygen.
Aliphatic Region (δ 3.5-1.0 ppm): A singlet integrating to two protons around δ 3.0 ppm is expected for the methylene protons at C3. A singlet integrating to six protons around δ 1.5 ppm would correspond to the two equivalent methyl groups at the C2 position. The chemical shift of the methylene protons in a related compound, 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid monohydrate, is reported to be around 3.03 ppm.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule.
Aromatic Region (δ 160-110 ppm): Six signals are expected for the six carbons of the benzene ring. The carbon attached to the oxygen (C7a) will be the most downfield, followed by the carbon attached to the chlorine (C7).
Aliphatic Region (δ 90-20 ppm): The quaternary carbon at C2 will appear around δ 85-90 ppm. The methylene carbon at C3 will be observed around δ 30-40 ppm, and the two equivalent methyl carbons will give a single signal around δ 25-30 ppm.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, confirming the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons at C2 should show correlations to the C2 and C3 carbons. The methylene protons at C3 should show correlations to C2, C3a, and C4.
Figure 2: A diagram illustrating some of the key expected HMBC correlations that would be instrumental in confirming the connectivity of the 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran structure.
Part 4: The Final Confirmation - X-ray Crystallography (When Applicable)
While the combination of MS, IR, and NMR spectroscopy provides a very high degree of confidence in the assigned structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state. If a suitable single crystal of the compound can be grown, this technique can determine the precise spatial arrangement of all atoms, bond lengths, and bond angles. The crystal structure of several related dihydrobenzofuran derivatives has been reported, providing a basis for comparison.[4][5]
Conclusion: A Coherent Narrative of Molecular Structure
The structural elucidation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a process of logical deduction, where each piece of spectroscopic data corroborates and builds upon the others. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the key functional groups, and a suite of NMR experiments reveals the intricate connectivity of the atoms. This multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development in fields that utilize this important chemical scaffold.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12379534, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. Retrieved from [Link].[2]
NIST Mass Spectrometry Data Center. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Retrieved from [Link].[3]
Gatilov, Y. V., et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 56(15), 6035-6047. Available at: [Link].[5]
A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmaceutical Research. Available at: [Link].[1]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. Designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by comparative data from related structures.
Introduction: The Structural Significance of a Substituted Benzofuran
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic compound featuring a benzofuran core. The dihydro-1-benzofuran scaffold is a common motif in a variety of biologically active molecules and natural products. The specific substitution pattern of a chloro group at the 7-position, and gem-dimethyl groups at the 2-position, imparts distinct electronic and steric properties that are crucial for its chemical reactivity and potential biological interactions.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.[1][2] It provides detailed information about the electronic environment of individual protons, their connectivity, and spatial relationships within the molecule. A thorough understanding of the ¹H NMR spectrum is therefore paramount for confirming the identity and purity of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in synthetic and medicinal chemistry applications.
Methodology: From Sample Preparation to Spectral Acquisition
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.
Experimental Protocol: Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Data Acquisition
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. Key acquisition parameters include:
Pulse Program: A standard single-pulse experiment.
Number of Scans: Typically 16 to 64 scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
Spectral Width: A spectral width of approximately 12-16 ppm.
Workflow for ¹H NMR Spectrum Analysis
Figure 1: A schematic workflow of the ¹H NMR analysis process.
Detailed ¹H NMR Spectrum Analysis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
The ¹H NMR spectrum of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is predicted to exhibit distinct signals in both the aromatic and aliphatic regions. The analysis is based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
A
~ 7.10
Doublet of doublets (dd)
1H
H-4
B
~ 6.95
Doublet of doublets (dd)
1H
H-6
C
~ 6.75
Triplet (t)
1H
H-5
D
~ 3.05
Singlet (s)
2H
-CH₂- (Position 3)
E
~ 1.50
Singlet (s)
6H
-C(CH₃)₂ (Position 2)
Analysis of the Aromatic Region (δ 6.5 - 7.5 ppm)
The aromatic region of the spectrum is characterized by signals from the three protons on the benzene ring. The chloro substituent at position 7 and the oxygen of the dihydrofuran ring significantly influence the chemical shifts of these protons.
H-4 (Signal A, ~7.10 ppm): This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the electronegative oxygen atom. It will appear as a doublet of doublets (dd) due to coupling with H-5 and a smaller long-range coupling.
H-6 (Signal B, ~6.95 ppm): This proton is ortho to the electron-withdrawing chloro group, which will cause a downfield shift. It is expected to appear as a doublet of doublets (dd) from coupling to H-5 and a smaller long-range coupling.
H-5 (Signal C, ~6.75 ppm): This proton is situated between H-4 and H-6 and will therefore be split by both neighboring protons. This will result in a triplet (or more accurately, a doublet of doublets with similar coupling constants) appearance.
Analysis of the Aliphatic Region (δ 1.0 - 3.5 ppm)
The aliphatic region contains signals from the methylene and gem-dimethyl protons of the dihydrofuran ring.
Methylene Protons (-CH₂-, Signal D, ~3.05 ppm): The two protons at position 3 are adjacent to the aromatic ring and the quaternary carbon at position 2. Due to the absence of adjacent protons, this signal is expected to be a singlet. Its chemical shift is influenced by the proximity to the aromatic ring and the oxygen atom.
Gem-dimethyl Protons (-C(CH₃)₂, Signal E, ~1.50 ppm): The six protons of the two methyl groups at position 2 are chemically equivalent. They are not coupled to any other protons and will therefore appear as a sharp singlet. This is a characteristic signal for a gem-dimethyl group attached to a quaternary carbon.
Conclusion
The ¹H NMR spectrum of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran provides a clear and unambiguous fingerprint for its structural verification. The predicted chemical shifts, multiplicities, and integrations are consistent with the known electronic and structural effects of the substituents on the dihydrobenzofuran core. This in-depth analysis serves as a valuable reference for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.
References
Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(1), M1590. [Link]
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0032929). Retrieved from [Link]
American Elements. (n.d.). 2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. PubChem Compound Database. Retrieved from [Link]
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]
AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
Govindaraju, V., et al. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 25(7), 891-899. [Link]
Faria, J. L., et al. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 24(8), 1334-1343. [Link]
University of Wisconsin-Madison. (n.d.). CHEM 344 ¹H-NMR Shift Parameters. Retrieved from [Link]
Gualtieri, M. J., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2063. [Link]
An In-depth Technical Guide to the ¹³C NMR Spectral Data of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. In the absence of a publicly available, experi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. In the absence of a publicly available, experimentally verified spectrum for this specific compound, this document leverages established principles of NMR spectroscopy, substituent effect analysis, and data from analogous structures to present a robust, predicted ¹³C NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed rationale for chemical shift assignments and a standardized protocol for experimental data acquisition. Our approach ensures a high degree of scientific integrity, providing a reliable reference for the structural elucidation of this and related heterocyclic compounds.
Introduction: The Structural Significance of a Substituted Benzofuran
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran belongs to the dihydrobenzofuran class of heterocyclic compounds. This structural motif is a key scaffold in a multitude of biologically active molecules and functional materials. The precise substitution pattern, including the chlorine atom at the C-7 position and the gem-dimethyl group at C-2, imparts unique physicochemical properties that are critical to its function and reactivity.
¹³C NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. It provides a direct map of the carbon skeleton, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment. For a molecule like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, ¹³C NMR is essential for confirming the regiochemistry of the aromatic substitution and verifying the integrity of the dihydrofuran ring.
This guide provides a foundational understanding of its ¹³C NMR characteristics, beginning with the molecular structure and leading into a detailed, predictive analysis of its carbon resonances.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the carbon atoms of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran are numbered according to IUPAC conventions for fused ring systems.
Caption: Molecular structure of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran with IUPAC numbering.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, assuming the spectrum is acquired in deuterated chloroform (CDCl₃). These predictions are derived from an analysis of the base 2,3-dihydro-1-benzofuran scaffold and the application of standard substituent chemical shift (SCS) effects.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Carbon Type
Rationale Highlights
C2
~86.5
Quaternary (C)
Aliphatic carbon bonded to oxygen and three other carbons.
C3
~42.0
Methylene (CH₂)
Aliphatic carbon adjacent to an aromatic ring and a quaternary center.
C3a
~122.0
Aromatic (C)
Shielded by the ortho-oxygen and meta to the chlorine.
C4
~121.5
Aromatic (CH)
para to the chlorine, experiencing moderate shielding.
C5
~127.8
Aromatic (CH)
meta to the chlorine, minimally affected.
C6
~120.0
Aromatic (CH)
ortho to the chlorine, experiencing shielding from resonance.
C7
~117.0
Aromatic (C)
ipso to the chlorine, significantly shielded.
C7a
~156.0
Aromatic (C)
Carbon bonded to oxygen (ortho to Cl), highly deshielded.
C8 / C9
~25.5
Methyl (CH₃)
Equivalent gem-dimethyl carbons.
Scientific Rationale for Chemical Shift Assignments
The prediction of ¹³C NMR chemical shifts is grounded in the fundamental principles of how atomic structure influences the magnetic environment of a nucleus. The electron density around a carbon atom is the primary determinant of its chemical shift; higher electron density leads to increased shielding and a lower ppm value (upfield shift), while lower electron density causes deshielding and a higher ppm value (downfield shift).
The Aromatic System (C3a-C7a)
The chemical shifts of the aromatic carbons are governed by the interplay of the fused dihydrofuran ring and the powerful electronic effects of the chlorine substituent.
C7a (δ ~156.0 ppm): This carbon is bonded to the highly electronegative oxygen atom, causing a strong deshielding effect and placing its resonance significantly downfield. This is a characteristic signal for the bridgehead carbon in benzofuran systems.
C7 (ipso, δ ~117.0 ppm): The carbon directly attached to the chlorine atom (ipso-carbon) experiences a net shielding effect. While chlorine is inductively withdrawing, its lone pairs participate in resonance, increasing electron density at the ortho and para positions. The effect on the ipso-carbon is complex but typically results in an upfield shift compared to an unsubstituted carbon.
C6 (ortho, δ ~120.0 ppm): Being ortho to the chlorine, this carbon is shielded by the resonance effect of the halogen, which donates electron density. This results in a noticeable upfield shift compared to a typical aromatic CH.
C5 (meta, δ ~127.8 ppm): The meta position is least affected by the resonance effects of the chlorine atom. Its chemical shift is primarily influenced by chlorine's inductive withdrawal, leading to a slight deshielding, and it is expected to resonate near the value for an unsubstituted benzene carbon (~128.5 ppm).
C4 (para, δ ~121.5 ppm): The para position also experiences shielding due to the resonance donation from the chlorine atom, resulting in an upfield shift.
C3a (δ ~122.0 ppm): This bridgehead carbon is influenced by its attachment to the aliphatic portion of the molecule and is ortho to the electron-donating oxygen and meta to the chlorine, resulting in a relatively shielded aromatic signal.
The Dihydrofuran Ring (C2, C3, C8, C9)
The aliphatic carbons of the dihydrofuran moiety have distinct and predictable chemical shifts.
C2 (δ ~86.5 ppm): This is a quaternary carbon bonded to an oxygen atom. The strong deshielding effect of the oxygen shifts its resonance significantly downfield into a region characteristic of carbons in ethers or acetals.
C3 (δ ~42.0 ppm): This benzylic methylene carbon is deshielded by the adjacent aromatic ring. Its chemical shift is typical for a CH₂ group in such an environment.
C8 / C9 (δ ~25.5 ppm): The two methyl carbons are chemically equivalent due to free rotation around the C2-C(methyl) bonds. Their signal appears in the typical upfield region for sp³-hybridized methyl carbons. The gem-dimethyl arrangement on a quaternary carbon typically results in a chemical shift in the 25-30 ppm range.
Caption: A logical workflow for the acquisition and analysis of the ¹³C NMR spectrum.
Standardized Experimental Protocol for Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, the following self-validating protocol is recommended. Adherence to these guidelines will produce a spectrum suitable for unambiguous structural confirmation.
5.1 Sample Preparation
Mass: Accurately weigh 20-30 mg of the purified compound.
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is recommended as it is an excellent solvent for a wide range of organic compounds and its residual solvent peak (δ ≈ 77.16 ppm) serves as a convenient internal reference.
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although referencing to the CDCl₃ triplet is common practice.
5.2 NMR Spectrometer Setup
Instrument: A multinuclear NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended.
Probe: A standard broadband or dual-channel probe tuned to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument).
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
5.3 ¹³C NMR Acquisition Parameters
Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without significantly saturating quaternary carbons.
Spectral Width (SW): Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
Acquisition Time (AQ): An acquisition time of at least 1.0-1.5 seconds is necessary for good digital resolution.
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point. For more quantitative results, especially for the non-protonated carbons, a longer delay (5-10 seconds) may be required.
Number of Scans (NS): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio. A typical range is 1024 to 4096 scans, depending on the sample concentration.
5.4 Data Processing
Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.
Perform a Fourier Transform.
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to obtain a flat baseline across the spectrum.
Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for understanding the ¹³C NMR spectrum of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. The detailed analysis of expected chemical shifts, grounded in established spectroscopic principles and substituent effects, offers a reliable reference for researchers engaged in the synthesis and characterization of this compound. The provided experimental protocol outlines a robust methodology for obtaining a high-quality experimental spectrum, which would serve to validate and refine the predictions made herein. This work underscores the predictive power of NMR spectroscopy and provides the necessary tools for the confident structural elucidation of complex heterocyclic molecules.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
"13C NMR Chemical Shifts." Chemistry LibreTexts. Available at: [Link]
"NMRShiftDB2." A free database for organic structures and their NMR spectra. Available at: [Link]
Exploratory
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. Tailored for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information that can be derived from the mass spectrum of this halogenated dihydrobenzofuran derivative.
Introduction: The Significance of Structural Elucidation
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a substituted heterocyclic compound with a scaffold that appears in various biologically active molecules. A thorough understanding of its mass spectrometric behavior is crucial for its identification in complex matrices, such as in metabolite profiling, environmental analysis, and quality control in synthetic chemistry. Electron ionization mass spectrometry remains a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds due to its high reproducibility and extensive spectral libraries. This guide will delve into the predicted fragmentation patterns of the title compound, offering a logical framework for interpreting its mass spectrum.
Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation patterns are intrinsic to the molecule's structure and provide a veritable "fingerprint" for identification.
Predicted Fragmentation Pathways of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
The fragmentation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is anticipated to be directed by several key structural features: the chlorine substituent, the gem-dimethyl group at the 2-position, and the dihydrobenzofuran core. The presence of a chlorine atom is expected to produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+ and M+2 peaks in an approximate 3:1 ratio.[1]
The Molecular Ion and Initial Fragmentation Steps
The molecular ion of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (C10H11ClO) will appear at m/z 198 (for the 35Cl isotope) and 200 (for the 37Cl isotope). The initial and most facile fragmentation is predicted to be the loss of a methyl radical (•CH3) from the gem-dimethyl group, a common fragmentation pathway for molecules containing a tertiary carbon.[2] This α-cleavage results in the formation of a stable oxonium ion.
Figure 1: Initial fragmentation of the molecular ion.
Fragmentation of the Dihydrobenzofuran Ring System
Following the initial loss of a methyl group, the resulting ion at m/z 183/185 can undergo further fragmentation involving the dihydrofuran ring. A plausible pathway is the loss of a neutral molecule of carbon monoxide (CO), a common fragmentation for cyclic ethers and ketones.[3][4] This would lead to the formation of a radical cation.
Another significant fragmentation pathway for the dihydrobenzofuran core involves a retro-Diels-Alder (rDA) reaction.[5] This process can lead to the cleavage of the dihydrofuran ring, resulting in the expulsion of a neutral molecule and the formation of a charged species derived from the aromatic portion of the molecule.
Figure 2: Secondary fragmentation of the oxonium ion.
The Role of the Chlorine Substituent
The chlorine atom plays a crucial role in directing and confirming fragmentation pathways. The loss of a chlorine radical (•Cl) from various fragment ions is a highly probable event, particularly from ions where the resulting cation can be stabilized by resonance.[6][7] For instance, the ion at m/z 155/157 could lose a chlorine radical to form an ion at m/z 120. The isotopic signature of chlorine will be absent in fragments that have lost the chlorine atom.
Summary of Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and their proposed structures.
m/z (35Cl/37Cl)
Proposed Formula
Proposed Structure/Loss
198/200
[C10H11ClO]+•
Molecular Ion (M+•)
183/185
[C9H8ClO]+
[M - •CH3]+
155/157
[C8H8ClO]+
[M - •CH3 - CO]+
120
[C8H8O]+
[M - •CH3 - CO - •Cl]+
163
[C10H11O]+
[M - •Cl]+
Experimental Protocol for EI-MS Analysis
To validate the predicted fragmentation patterns, the following experimental protocol is recommended:
Sample Preparation: Dissolve a pure sample of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
GC Conditions:
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Data Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to the target compound. Analyze the fragmentation pattern, paying close attention to the isotopic distribution of chlorine-containing ions.
Conclusion
The electron ionization mass spectrum of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is predicted to be rich in structural information. The key fragmentation pathways are expected to involve the initial loss of a methyl radical, followed by cleavages of the dihydrofuran ring, including the loss of carbon monoxide and a chlorine radical. By carefully analyzing the resulting fragment ions and their relative abundances, researchers can confidently identify this compound and gain insights into its chemical structure. The provided experimental protocol offers a robust method for obtaining a high-quality mass spectrum for verification.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives - Benchchem. (n.d.).
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]
Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35–46. [Link]
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
Silva, F. M. A., et al. (2019). Dereplication of Ambuic Acid Derivatives from the Endophytic Fungus Pestalotiopsis sp. by Using LC-MS/MS-Based Molecular Networking. Journal of the Brazilian Chemical Society, 30(10), 2134-2142. [Link]
Introduction: The Benzofuran Scaffold and the Potentiating Role of Chlorination
An In-Depth Technical Guide to the Biological Activities of Chlorinated Benzofuran Derivatives Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicina...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Biological Activities of Chlorinated Benzofuran Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][3] The versatility of the benzofuran core allows for structural modifications that can fine-tune its pharmacological profile, making it a focal point for drug discovery and development.[4][5]
A particularly effective strategy for enhancing the biological potency of benzofuran derivatives is halogenation. The introduction of halogen atoms—such as chlorine, bromine, or fluorine—can significantly increase anticancer and antimicrobial activities.[6][7] Chlorination, in particular, has been shown to enhance the efficacy of these compounds, likely by improving their ability to form "halogen bonds"—an attractive interaction between the electrophilic halogen and nucleophilic sites in biological targets, which substantially improves binding affinity.[6] This guide provides a technical overview of the prominent biological activities of chlorinated benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, complete with mechanistic insights and detailed experimental protocols for their evaluation.
Section 1: Anticancer Activity of Chlorinated Benzofurans
The development of novel, potent, and selective anticancer agents is a critical endeavor in modern pharmacology. Benzofuran derivatives have emerged as a promising class of compounds, with chlorination often serving to amplify their cytotoxic effects against various cancer cell lines.[4][8]
Mechanistic Insights and Structure-Activity Relationship (SAR)
Chlorinated benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways crucial for cancer cell survival and proliferation. Studies suggest these compounds can induce apoptosis (programmed cell death), inhibit key kinases involved in cell signaling, and disrupt cellular processes like tubulin polymerization.[9][10][11]
The structure-activity relationship (SAR) is critical in understanding their efficacy. The position of the chlorine atom on the benzofuran ring is a key determinant of biological activity.[4] For instance, the presence of chlorine atoms on the benzofuran ring or on attached side chains has been consistently linked to a significant increase in cytotoxic potency.[6][7] Research has shown that chloro-substituted benzofuran-chalcone hybrids and other chlorinated derivatives demonstrate potent inhibitory effects against cancer cells, sometimes surpassing the efficacy of standard chemotherapeutic drugs.[12][13]
Quantitative Assessment of Anticancer Activity
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported activity of representative chlorinated benzofuran derivatives against various cancer cell lines.
Note: Specific IC50 values for chlorinated derivatives are often embedded within broader studies. The table reflects reported activities; direct comparative data can be limited.[11][12][14]
Experimental Workflow and Protocols
The evaluation of potential anticancer agents follows a structured workflow, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: Workflow for screening the anticancer potential of chlorinated benzofuran derivatives.
The MTT assay is a widely used colorimetric method to assess cell viability.[1] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15][16]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the chlorinated benzofuran derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Section 2: Antimicrobial Activity
With the rise of antibiotic-resistant pathogens, there is an urgent need for novel antimicrobial agents.[12] Chlorinated benzofuran derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[7][13]
Mechanistic Insights and Structure-Activity Relationship (SAR)
The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes. For example, some derivatives have been found to inhibit topoisomerase, an enzyme critical for DNA replication in bacteria.[12][13] The addition of chlorine to the benzofuran scaffold has been shown to increase antibacterial activity against pathogens like Staphylococcus aureus.[12] This enhancement is a key aspect of their SAR, suggesting that the electronegativity and size of the chlorine atom play a role in target binding and compound efficacy.[7][12]
Quantitative Assessment of Antimicrobial Activity
Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17]
Compound Class
Specific Derivative
Microorganism
Activity (MIC/Inhibition Zone)
Chloro-Benzofuran Chalcones
3a-i series
S. aureus, E. coli, K. pneumoniae
Significant antimicrobial activity
Chlorinated 2- and 3-benzo[b]furan carboxylates
Various
Aspergillus brasiliensis, Candida albicans
Antifungal activity noted
Azetidinone-containing Benzofurans
3b, 3c, 3d
Not Specified
Moderate antimicrobial activity
Data synthesized from studies evaluating various chlorinated benzofuran derivatives.[13][18][19]
Experimental Workflow and Protocols
Screening for antimicrobial activity involves standardized methods to ensure reproducibility and comparability of results.[17][20]
Caption: General workflow for antimicrobial screening of chlorinated benzofuran derivatives.
This method is a standard procedure for preliminary screening of antimicrobial activity.[21][22]
Principle: The antimicrobial agent diffuses from a well through the agar, establishing a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the well.
Step-by-Step Methodology:
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or a suitable medium like Potato Dextrose Agar (PDA) for fungi. Pour the agar into sterile Petri dishes and allow it to solidify.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the chlorinated benzofuran derivative solution (dissolved in a suitable solvent like DMSO) into each well. Also include a negative control (solvent only) and a positive control (a standard antibiotic).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
Measurement and Interpretation: Measure the diameter of the zone of inhibition (in mm). A larger zone diameter indicates greater antimicrobial activity.
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits microbial growth.[17][21]
Step-by-Step Methodology:
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.
Serial Dilution: Add 50 µL of the test compound solution to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
Incubation: Cover the plate and incubate at the appropriate temperature and duration.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. An indicator dye like resazurin can also be used for easier visualization.[22]
Section 3: Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[23] Benzofuran derivatives have shown promise as anti-inflammatory agents, with fluorinated and chlorinated versions demonstrating significant activity.[24][25]
Mechanistic Insights and Structure-Activity Relationship (SAR)
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade. Studies have shown that some derivatives can suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and reduce the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[24][25][26] The SAR suggests that the presence of halogens, along with hydroxyl and/or carboxyl groups, enhances these biological effects.[24][25]
Experimental Workflow and Protocols
In vitro assays for anti-inflammatory activity often focus on modeling key events in the inflammatory process, such as protein denaturation and membrane lysis.[23][27]
Caption: Simplified diagram of anti-inflammatory action via inhibition of key cellular pathways.
Protein denaturation is a well-documented cause of inflammation.[27] This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin (BSA) or egg albumin.[28][29]
Principle: The ability of a compound to prevent protein denaturation is a measure of its potential anti-inflammatory activity.
Step-by-Step Methodology:
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound solution at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin.
pH Adjustment: Adjust the pH of the mixture to 6.3 using a small amount of 1N HCl.
Incubation (1): Incubate the samples at 37°C for 20 minutes.
Heating: Induce denaturation by heating the mixture at 57°C in a water bath for 30 minutes.
Cooling: After heating, cool the samples to room temperature.
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
Calculation: Calculate the percentage inhibition of denaturation using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Diclofenac sodium is commonly used as a reference standard.[30]
Conclusion and Future Perspectives
Chlorinated benzofuran derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The strategic addition of chlorine atoms to the benzofuran scaffold consistently enhances their biological activity, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications. The detailed experimental protocols provided in this guide offer a validated framework for researchers to screen and characterize new derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships to improve selectivity and reduce potential toxicity, and advancing the most promising candidates into preclinical and clinical development.
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7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran comprehensive literature review
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a halogenated derivative of the benzofuran scaffold. Benzofu...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a halogenated derivative of the benzofuran scaffold. Benzofuran cores are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.[1] This document delves into the synthesis, chemical properties, and potential applications of this specific compound, offering insights for its utilization in research and drug development.
Molecular Characteristics and Physicochemical Properties
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a substituted dihydrobenzofuran with a chlorine atom at the 7-position and two methyl groups at the 2-position.[2] The "dihydro" designation indicates the saturation of the furan ring, which influences its three-dimensional structure and reactivity compared to the aromatic benzofuran.[2]
Table 1: Physicochemical Properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
A likely synthetic pathway would involve the chlorination of a suitable phenol precursor followed by etherification and subsequent intramolecular cyclization.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Detailed Experimental Protocol (Hypothetical):
Step 1: Etherification of 3-Chlorophenol
To a solution of 3-chlorophenol in a suitable solvent such as acetone, add potassium carbonate as a base.
Slowly add methallyl chloride to the reaction mixture at room temperature.
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude allyl aryl ether.
Purify the crude product by column chromatography.
Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile to displace the chloride from methallyl chloride in an SN2 reaction, forming the ether linkage.[1]
Step 2: Claisen Rearrangement
Heat the purified allyl aryl ether from the previous step, either neat or in a high-boiling solvent.
The Claisen rearrangement will occur, migrating the allyl group to the ortho position of the phenolic hydroxyl group.
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Once the rearrangement is complete, cool the reaction mixture.
Causality: The Claisen rearrangement is a[8][8]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism, leading to the formation of an ortho-allyl phenol.[1]
Step 3: Intramolecular Cyclization
The ortho-allyl phenol intermediate is then subjected to an acid-catalyzed intramolecular cyclization. A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be employed.
Dissolve the intermediate in a suitable solvent like dichloromethane (DCM) and add the Lewis acid catalyst.
Stir the reaction at room temperature and monitor its completion by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, by column chromatography.
Causality: The Lewis acid activates the double bond of the allyl group, making it susceptible to nucleophilic attack by the phenolic oxygen, leading to the formation of the dihydrofuran ring.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran are not widely published, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.
¹H NMR:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorinated benzene ring, a singlet for the methylene protons of the dihydrofuran ring, and a singlet for the two equivalent methyl groups at the 2-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom.
¹³C NMR:
The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The quaternary carbon at the 2-position and the methylene carbon at the 3-position of the dihydrofuran ring will also have specific resonances.
Mass Spectrometry (MS):
The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The presence of the C-Cl bond may also be indicated by a characteristic absorption in the fingerprint region.
Potential Applications in Drug Development
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The introduction of a halogen atom, such as chlorine, into the benzofuran scaffold can significantly modulate its biological activity.[10]
Anticancer Potential:
Several halogenated benzofuran derivatives have demonstrated potent cytotoxic activities against various cancer cell lines.[10] The chlorine substituent on the aromatic ring can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. Studies on related benzofuran derivatives suggest that they may act as inhibitors of crucial signaling pathways involved in cancer progression, such as the NF-κB pathway.[8]
Antimicrobial Activity:
The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents. Halogenation has been shown to be a viable strategy for enhancing the antimicrobial potency of various heterocyclic compounds. Therefore, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran could be a valuable scaffold for the development of new antibacterial and antifungal agents.
As a Synthetic Intermediate:
This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be a site for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[11] For instance, it could be a precursor for the synthesis of agrochemicals, as the related 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is a key intermediate in the production of some pesticides.[12]
Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Conclusion and Future Perspectives
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran represents a promising, yet underexplored, chemical entity. Its structural similarity to biologically active benzofurans, coupled with the presence of a chlorine substituent, suggests its potential as a valuable scaffold in drug discovery and as a key intermediate in the synthesis of agrochemicals. Further research is warranted to fully elucidate its synthetic pathways, definitively characterize its spectroscopic properties, and comprehensively evaluate its biological activities. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the investigation of this intriguing molecule.
Reactivity and chemical behavior of the 2,3-dihydrobenzofuran scaffold
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of the 2,3-Dihydrobenzofuran Scaffold Introduction: The 2,3-Dihydrobenzofuran Core as a Privileged Scaffold The 2,3-dihydrobenzofuran, historically know...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of the 2,3-Dihydrobenzofuran Scaffold
Introduction: The 2,3-Dihydrobenzofuran Core as a Privileged Scaffold
The 2,3-dihydrobenzofuran, historically known as coumaran, is a vital heterocyclic scaffold in the fields of organic synthesis and medicinal chemistry.[1][2] It consists of a benzene ring fused to a five-membered dihydrofuran ring. This structural motif is not merely a synthetic curiosity; it is a "privileged structure," frequently found in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, and antineoplastic properties.[2][3][4] Its significance lies in the unique combination of a rigid aromatic portion and a stereochemically rich, saturated heterocyclic ring, providing a three-dimensional framework well-suited for interaction with biological targets.[4][5] This guide provides a comprehensive exploration of the synthesis, reactivity, and chemical behavior of this important scaffold, offering insights for researchers in drug discovery and chemical development.
Part 1: Strategic Synthesis of the 2,3-Dihydrobenzofuran Scaffold
The construction of the 2,3-dihydrobenzofuran core is a central challenge, and numerous methodologies have been developed to achieve this. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry. Modern approaches have increasingly focused on transition-metal-catalyzed reactions and asymmetric organocatalysis to achieve high efficiency and enantioselectivity.
Transition metals, particularly palladium and rhodium, are powerful tools for constructing the 2,3-dihydrobenzofuran ring system through intramolecular C-H activation and cyclization pathways. These methods offer high atom economy and functional group tolerance.
Rhodium(III)-Catalyzed C-H Activation: A notable strategy involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by a [3+2] annulation with alkenes or alkylidenecyclopropanes.[6][7][8] This approach is highly versatile, allowing for the synthesis of densely functionalized dihydrobenzofurans with excellent chemoselectivity.[6][8] The directing group (N-phenoxyacetamide) is crucial for positioning the rhodium catalyst for selective ortho-C-H activation, initiating the cyclization cascade.
Palladium-Catalyzed Heck/Tsuji-Trost Reactions: Enantioselective synthesis can be achieved using palladium catalysis. For instance, a highly effective Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes, catalyzed by a Pd/TY-Phos system, yields chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[6] This sequential C-C and C-O bond formation strategy has been successfully applied to the synthesis of natural products like (R)-tremetone.[6]
Metal-Free Annulation Strategies
While metal-catalyzed methods are robust, metal-free approaches are gaining traction due to their cost-effectiveness and reduced environmental impact. These often rely on the inherent reactivity of carefully designed substrates.
Brønsted Acid-Catalyzed [3+2] Cycloadditions: Brønsted acids like p-toluenesulfonic acid (TsOH) can effectively mediate the [3+2] cycloaddition of styrylnaphthols with allylic alcohols to generate dihydrobenzofuran derivatives with high diastereoselectivity.[1]
Asymmetric Organocatalysis: Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective [3+2] annulation of quinone monoimines with various partners, affording highly functionalized chiral 2,3-dihydrobenzofurans.[1][9] The catalyst controls the stereochemical outcome by forming a chiral ion pair with the reactants, directing the approach of the nucleophile.
The following diagram illustrates a generalized workflow for the synthesis of the 2,3-dihydrobenzofuran scaffold via a transition-metal-catalyzed C-H activation pathway.
Caption: Generalized workflow for transition-metal-catalyzed synthesis.
Part 2: Chemical Reactivity and Behavior
The chemical behavior of 2,3-dihydrobenzofuran is dictated by the interplay between its aromatic and saturated heterocyclic components. Reactions can be selectively targeted to either ring system.
Reactions of the Aromatic Ring: Electrophilic Substitution
The benzene ring of the 2,3-dihydrobenzofuran scaffold is activated towards electrophilic aromatic substitution (EAS). The ether oxygen atom acts as an ortho-, para-director through resonance donation, while the alkyl portion of the dihydrofuran ring provides weak activation. The regioselectivity of EAS on the benzofuran system is a classic topic; unlike indole, which preferentially reacts at C3, benzofuran favors C2.[10] However, in the dihydro-derivative, the reactivity shifts entirely to the benzene ring. The primary sites of substitution are positions 5 and 7, ortho and para to the activating ether oxygen.
Reactions of the Dihydrofuran Ring
The dihydrofuran portion of the scaffold is where the most synthetically transformative reactions occur. These include oxidation, C-H functionalization, and ring-opening reactions.
One of the most fundamental reactions is the oxidation of the dihydrofuran ring to form the corresponding aromatic benzofuran. This transformation is often a key step in synthetic sequences and can be achieved using a variety of oxidizing agents. This process involves the formal loss of two hydrogen atoms and results in a fully aromatic, planar system.
Direct functionalization of the sp³ C-H bonds at the C2 and C3 positions is a modern and powerful strategy for elaborating the scaffold. Sequential C-H functionalization reactions have been developed to create highly substituted and chiral derivatives.[11][12][13] For example, a rhodium-catalyzed intermolecular C-H insertion can be followed by a palladium-catalyzed C-H activation/C-O cyclization to build the core, and a subsequent Heck-type C-H functionalization can further diversify the structure.[11][13]
The cleavage of the C(sp³)-O bond in the dihydrofuran ring is a powerful transformation that unmasks a phenolic hydroxyl group and an ethyl side chain, providing access to a different class of substituted phenols.[14]
Catalytic Hydrodeoxygenation (HDO): In the context of biofuel upgrading, the transformation of 2,3-dihydrobenzofuran over catalysts like sulfided NiMoP/Al₂O₃ is of significant interest.[14] The primary reaction pathway involves the cleavage of the C(sp³)-O bond to yield 2-ethylphenol, which is a key intermediate.[14] The presence of H₂S can promote this ring-opening via a nucleophilic substitution mechanism.[14]
Cascade Ring-Opening Benzannulations: Dihydrofuran acetals can undergo Lewis acid-catalyzed intramolecular cascade reactions.[15][16] This sequence involves the ring-opening of the dihydrofuran, followed by a Prins-type cyclization and aromatization to generate complex fused aromatic systems.[15]
The following diagram summarizes the principal modes of reactivity of the 2,3-dihydrobenzofuran scaffold.
The Versatile Building Block: Applications of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold The 2,3-dihydro-1-benzofuran framework is a cornerstone in synthetic chemistry, renowned for its prevalence in a multitude of natural products and pharmacologically active mo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling a Privileged Scaffold
The 2,3-dihydro-1-benzofuran framework is a cornerstone in synthetic chemistry, renowned for its prevalence in a multitude of natural products and pharmacologically active molecules.[1][2] Its derivatives are pivotal intermediates in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2] Furthermore, this structural motif is fundamental to the agrochemical industry, most notably forming the core of the widely used insecticide, carbofuran.[3][4]
Within this important class of compounds, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran emerges as a particularly valuable and versatile starting material. The presence of a chlorine atom on the aromatic ring, combined with the electron-donating nature of the dihydrofuran moiety, provides a unique electronic landscape that allows for selective functionalization. This guide provides detailed application notes and protocols for the use of this compound, focusing on key transformations that leverage its inherent reactivity for the synthesis of complex molecular architectures.
Compound Properties and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative.
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is classified as a hazardous chemical and requires strict adherence to safety protocols.[7]
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Precautions: Handling should occur exclusively in a well-ventilated fume hood.[8][9] Personal Protective Equipment (PPE) is mandatory, including chemical safety goggles, nitrile gloves, and a lab coat.[8][10] Avoid breathing vapors and prevent contact with skin and eyes.[8]
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and acids.[8]
The synthetic utility of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is dominated by its reactivity in electrophilic aromatic substitution (EAS) reactions. The benzene ring is activated towards electrophilic attack due to the powerful electron-donating effect of the adjacent ether oxygen atom, which acts as a strong ortho, para-director. The chloro substituent, while deactivating overall, is also an ortho, para-director. The interplay of these directing effects, along with steric considerations from the gem-dimethyl group, governs the regiochemical outcome of these reactions.
The primary positions for electrophilic attack are C4, and C6. The C5 position is also activated but to a lesser extent. The C6 position is particularly favored as it is ortho to the strongly activating oxygen and is sterically accessible.
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] It introduces a valuable aldehyde functional group, which serves as a versatile handle for subsequent transformations such as oxidation, reduction, or condensation reactions. The reaction proceeds via an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5]
Causality and Mechanistic Insight
Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic (chloromethylene)dimethyliminium chloride, the active formylating agent.[8]
Electrophilic Attack: The electron-rich benzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent. Based on the directing effects, this attack is predicted to occur preferentially at the C6 position.
Aromatization and Hydrolysis: The resulting intermediate loses a proton to restore aromaticity, forming a new iminium salt. This salt is stable under the reaction conditions but is readily hydrolyzed to the corresponding aldehyde during aqueous workup.[5]
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the formylation of electron-rich arenes and should be optimized for this specific substrate.[8]
Apparatus Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
Reagent Preparation: In the flask, dissolve 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~10 mL per mmol of substrate).
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Rationale: The formation of the Vilsmeier reagent is exothermic; slow addition at low temperature controls the reaction rate and prevents side reactions.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium acetate (NaOAc, ~5-6 eq) to hydrolyze the intermediate iminium salt and neutralize the acidic medium. Caution: This quenching step is highly exothermic.
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.
Final Purification: Purify the resulting crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 7-chloro-6-formyl-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Application Protocol 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that introduces an acyl group onto an aromatic ring, yielding valuable aryl ketone intermediates.[11] This transformation typically employs an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄). More modern protocols also utilize strong Brønsted acids like trifluoromethanesulfonic acid.[11]
Causality and Mechanistic Insight
The reaction proceeds through a highly reactive acylium ion, generated by the interaction of the acylating agent with the Lewis or Brønsted acid. This powerful electrophile is then attacked by the activated benzofuran ring, followed by rearomatization to furnish the ketone product. The choice of solvent can significantly influence the regioselectivity of the reaction on substituted dibenzofurans, with different solvents potentially favoring different isomers by specifically solvating the intermediate σ-complex. For the title compound, acylation is also expected to favor the C6 position due to the strong directing effect of the ether oxygen.
Caption: Friedel-Crafts acylation mechanism.
Representative Experimental Protocol
This protocol is a general representation and requires optimization for solvent, temperature, and Lewis acid choice.
Apparatus Setup: In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the Lewis acid (e.g., anhydrous aluminum chloride, AlCl₃, 1.2 eq) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Reagent Addition: Cool the suspension to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
Substrate Addition: Following the addition of the acylating agent, add a solution of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) in the same solvent dropwise, keeping the temperature at 0 °C.
Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating may be required for less reactive substrates.
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Rationale: This step hydrolyzes the aluminum complexes and quenches the reaction.
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Final Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 6-acyl-7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Outlook and Further Synthetic Potential
The functionalized derivatives obtained from the protocols above are valuable intermediates for further synthesis.
The 6-formyl derivative can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or engaged in reductive amination to install nitrogen-containing side chains.
The 6-acyl derivative can undergo various transformations at the ketone, such as reduction to a secondary alcohol or conversion to an oxime.
The aromatic ring remains amenable to other transformations, such as nitration or further halogenation , which would be directed by the existing array of substituents.[12]
Should a bromo or iodo group be introduced onto the ring, the molecule becomes a suitable candidate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling , enabling the formation of biaryl structures.[1][13]
References
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Patel, H. M., & Rajput, J. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 346-360.
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
PubChem. (n.d.). 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. Retrieved from [Link]
Baciocchi, E., et al. (1976). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2, 266-269.
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. Organic Letters, 14(10), 2654–2657.
Gorst-Allman, G., & Steyn, P. S. (1979). The halogenation and attempted epoxidation of 3a,8a-dihydrofuro[2,3-b]benzofuran and aflatoxin B1. Journal of the Chemical Society, Perkin Transactions 1, 1360-1366.
Chemistry LibreTexts. (2021, August 16). Suzuki-Miyaura Coupling. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Mori, K., & Ichikawa, Y. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484-5487.
Google Patents. (n.d.). EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate.
Stehrer-Schmid, P., & Wolf, H. U. (1995). Effects of benzofuran and seven benzofuran derivatives including four carbamate insecticides in the in vitro porcine brain tubulin assembly assay and description of a new approach for the evaluation of the test data.
Food and Agriculture Organization of the United Nations. (1997). Carbofuran. Retrieved from [Link]
Google Patents. (n.d.). US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Pure and Applied Chemistry, 7(2), 119-125.
Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725.
El-Sayed, M. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.
Keumi, T., et al. (1982). Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex. Journal of the Chemical Society, Perkin Transactions 2, 1069-1074.
Protocol for derivatization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
An Application Guide to the Strategic Derivatization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran Introduction The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natur...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Strategic Derivatization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Introduction
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The specific compound, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, serves as a versatile building block for chemical library synthesis and drug discovery programs. The presence of a halogenated aromatic ring provides a reactive handle for a variety of powerful chemical transformations, enabling the systematic exploration of chemical space around the core structure.
This application note provides detailed protocols and expert insights for the derivatization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions, to afford a diverse array of functionalized derivatives. The protocols are designed for researchers and scientists in medicinal chemistry and drug development, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Core Synthetic Strategies and Mechanistic Considerations
The derivatization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can be strategically approached by targeting two primary reactive sites: the C7-chloro substituent on the aromatic ring and the electron-rich aromatic positions amenable to electrophilic substitution.
1. Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C7 position is an ideal handle for transition metal-catalyzed reactions, which are foundational methods for constructing C-C and C-N bonds.[3]
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[4] It involves the reaction of the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[5] The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[6]
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl chloride with a primary or secondary amine.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and enhance catalyst efficiency, allowing for the coupling of a wide range of amine substrates.[9][10]
2. Electrophilic Aromatic Substitution:
Friedel-Crafts Acylation: This classic reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11] The ether oxygen of the dihydrobenzofuran ring is an activating, ortho-para directing group, while the C7-chloro group is deactivating but also ortho-para directing. The combined directing effects favor substitution at the C4 and C6 positions. Steric hindrance from the adjacent gem-dimethyl group at C2 may influence the regioselectivity, often favoring substitution at the less hindered C4 position.
3. Directed Ortho-Metalation (DoM):
Lithiation and Electrophilic Quench: While the chloro-group can be targeted for metal-halogen exchange, the ether oxygen can also act as a directing metalation group (DMG). Using a strong lithium base like n-butyllithium or s-butyllithium, it is possible to selectively deprotonate the C6 position, which is ortho to the directing oxygen atom.[12] The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group with high regioselectivity.
Visualization of Derivatization Pathways
The following diagram illustrates the primary synthetic routes for modifying the 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran core.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
Reagent
M.W.
Amount
Moles
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
182.65
183 mg
1.0 mmol
Phenylboronic Acid
121.93
146 mg
1.2 mmol
Pd(PPh₃)₄
1155.56
58 mg
0.05 mmol
Potassium Carbonate (K₂CO₃)
138.21
415 mg
3.0 mmol
Toluene
-
5 mL
-
| Water | - | 1 mL | - |
Procedure:
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Potassium Carbonate (3.0 mmol).
Add toluene (5 mL) and water (1 mL) via syringe.
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-phenyl-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of the title compound with a representative secondary amine, morpholine.
Principle: Similar to Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of a strong, non-nucleophilic base (like sodium tert-butoxide) and a bulky phosphine ligand is essential for high yields.
[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials and Reagents
Reagent
M.W.
Amount
Moles
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
182.65
183 mg
1.0 mmol
Morpholine
87.12
105 mg (104 µL)
1.2 mmol
Pd₂(dba)₃
915.72
23 mg
0.025 mmol
XPhos
476.62
48 mg
0.10 mmol
Sodium tert-butoxide (NaOtBu)
96.10
135 mg
1.4 mmol
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.025 mmol), XPhos (0.10 mmol), and Sodium tert-butoxide (1.4 mmol).
Add 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 mmol) and anhydrous toluene (5 mL).
Finally, add morpholine (1.2 mmol) via syringe.
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 16 hours.
After cooling, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired 7-(morpholin-4-yl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Characterization of Derivatives
The successful synthesis of derivatives should be confirmed by standard analytical techniques. Below is a table of hypothetical data for the products described in the protocols.
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a highly valuable starting material for the synthesis of diverse chemical libraries. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and reliable methods for C-C and C-N bond formation, respectively. Furthermore, the potential for regioselective functionalization via electrophilic substitution or directed metalation expands the synthetic utility of this scaffold. By understanding the principles behind these transformations, researchers can effectively leverage this building block to accelerate the discovery of novel compounds with potential therapeutic applications.
References
ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Retrieved from [Link]
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
Google Patents. (1981). Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
Google Patents. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Retrieved from [Link]
Semantic Scholar. (n.d.). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Retrieved from [Link]
NIST WebBook. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. Retrieved from [Link]
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (2025). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Retrieved from [Link]
ResearchGate. (2025). Recent progress in the development of derivatization reagents having a benzofuran structure. Retrieved from [Link]
IRO Journals. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Retrieved from [Link]
National Institutes of Health. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
PubChem. (n.d.). 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid. Retrieved from [Link]
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
Journal of Medicinal Chemistry. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]
ResearchGate. (n.d.). synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides. Retrieved from [Link]
SpectraBase. (n.d.). Spiro[benzofuran-2(3H),1'-c[13]yclohexene]-2',3-dione, 7-chloro-6-hydroxy-4'-. Retrieved from [Link]
Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
Application Notes & Protocols: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran as a Key Intermediate in Pharmaceutical Synthesis
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a detailed technical overview of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a key functionalized intermediate for the synthesis of novel pharmaceutical agents. We present its physicochemical properties, validated synthesis protocols, analytical characterization methods, and a representative application in the elaboration of more complex molecular architectures. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics based on the benzofuran core.[4][5]
Core Characteristics: Physicochemical Properties and Safety
A thorough understanding of the starting material's properties is fundamental to its effective and safe use in any synthetic workflow.
Physicochemical Data
The structural and physical properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran are summarized below. The presence of a chlorine atom at the 7-position and gem-dimethyl groups at the 2-position of the dihydrofuran ring provides specific steric and electronic characteristics that can be leveraged in subsequent synthetic transformations.[6]
Working with halogenated organic intermediates requires strict adherence to safety protocols to minimize exposure and ensure experimental integrity.[10][11]
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][13] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[11]
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11][12] Grounding and bonding of equipment are recommended to prevent static discharge.[11]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Protect from light, as some benzofuran derivatives can be light-sensitive.[12]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10][11]
Synthesis Protocol: From Phenolic Precursors
The construction of the 2,3-dihydro-2,2-dimethylbenzofuran core is efficiently achieved through a multi-step sequence starting from readily available phenolic compounds. The following protocol is adapted from established methodologies for synthesizing substituted benzofurans.[3][6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for the target intermediate.
Step-by-Step Protocol
Objective: To synthesize 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran from 3-chlorophenol.
Materials:
3-Chlorophenol
Methallyl chloride (3-chloro-2-methylpropene)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
Diethyl ether or Ethyl acetate
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
Step 1: Williamson Ether Synthesis of 1-Chloro-3-(2-propen-2-yloxy)benzene
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
Stir the suspension vigorously. Add methallyl chloride (1.1 eq) dropwise to the mixture.
Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of methallyl chloride in an Sₙ2 reaction to form the ether. Acetone is a suitable polar aprotic solvent for this reaction.
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
Remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is the ether intermediate.
Step 2: Thermal Claisen Rearrangement
Place the crude 1-chloro-3-(2-propen-2-yloxy)benzene into a flask suitable for high-temperature reactions.
Heat the oil under an inert atmosphere (e.g., Nitrogen or Argon) to 180-220°C for 3-5 hours.
Causality: The Claisen rearrangement is a[5][5]-sigmatropic rearrangement. Heating provides the necessary activation energy for the concerted bond reorganization, which transfers the allyl group from the oxygen to an ortho-position on the aromatic ring, forming 2-chloro-6-(2-methylallyl)phenol.
Monitor the reaction by TLC until the starting ether is consumed.
Cool the mixture to room temperature. The crude product can be purified by column chromatography or used directly in the next step.
Step 3: Acid-Catalyzed Intramolecular Cyclization
Add the crude 2-chloro-6-(2-methylallyl)phenol to polyphosphoric acid (PPA) or concentrated H₂SO₄ at 0°C.
Slowly warm the mixture to 80-100°C and stir for 1-2 hours.
Causality: The strong acid protonates the double bond of the allyl group, generating a stable tertiary carbocation. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring.
Pour the reaction mixture carefully onto crushed ice and extract the product with diethyl ether or ethyl acetate (3x volumes).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Purify the final product by vacuum distillation or silica gel column chromatography.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediate is a critical step before its use in subsequent pharmaceutical syntheses.
Analysis Technique
Expected Results
¹H NMR
Aromatic protons (multiplets in the ~6.7-7.2 ppm range), a singlet for the CH₂ group (~3.0 ppm), and a singlet for the two equivalent methyl groups (~1.4 ppm).
¹³C NMR
Signals corresponding to aromatic carbons, quaternary carbons of the gem-dimethyl group and the oxygen-bearing carbon, and aliphatic carbons for the CH₂ and methyl groups.
Mass Spectrometry (MS)
A molecular ion peak [M]⁺ corresponding to the calculated mass (182.05 for ³⁵Cl isotope, 184.05 for ³⁷Cl isotope in an approximate 3:1 ratio).
FT-IR
Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Cl bonds. Absence of a broad O-H stretch (~3200-3600 cm⁻¹) indicates complete cyclization.
Application in Pharmaceutical Synthesis: A Representative Protocol
The 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran intermediate is a versatile building block. The aromatic ring can be further functionalized, for example, through electrophilic aromatic substitution reactions like Friedel-Crafts acylation, to introduce moieties common in pharmacologically active molecules.[14] This is a key strategy for accessing derivatives with potential anticancer or anti-inflammatory activities.[15][16][17]
Friedel-Crafts Acylation Workflow
Caption: Workflow for functionalizing the intermediate.
Protocol: Synthesis of 1-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Objective: To introduce an acetyl group onto the aromatic ring of the intermediate, creating a ketone functionality that can be further elaborated.
Standard workup reagents (organic solvent, water, brine, drying agent)
Protocol:
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous dichloromethane and anhydrous aluminum chloride.
Cool the suspension to 0°C in an ice bath.
Add acetyl chloride dropwise with vigorous stirring.
In a separate flask, dissolve 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in anhydrous dichloromethane.
Add the solution of the benzofuran intermediate dropwise to the AlCl₃/acetyl chloride mixture at 0°C.
Causality: The Lewis acid (AlCl₃) coordinates with acetyl chloride to form a highly electrophilic acylium ion. The electron-rich benzofuran ring then acts as a nucleophile, attacking the acylium ion. The ether oxygen is an ortho-, para-director, and acylation is expected to occur at the C5 position (para to the oxygen) due to steric hindrance at the C6 position.
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute HCl.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Purify the resulting ketone product by recrystallization or silica gel column chromatography. This acylated product serves as a more advanced intermediate for building drug candidates.[18]
Conclusion
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable and versatile intermediate in medicinal chemistry. Its synthesis from common starting materials is robust, and its structure allows for targeted modifications to build molecular complexity. The protocols and data provided herein offer a foundational guide for researchers to synthesize, characterize, and utilize this key building block in the development of novel pharmaceutical agents, contributing to the ever-expanding field of drug discovery.[1]
References
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. Benchchem.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
Natural source, bioactivity and synthesis of benzofuran deriv
Natural source, bioactivity and synthesis of benzofuran deriv
Examples of natural products and pharmaceuticals with 2,3-DHB core structure.
Synthesis of 7-chloromethyl-2,3-dihydro-2,2-dimethylbenzofuran. PrepChem.com.
2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile. American Elements.
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
For: Researchers, scientists, and drug development professionals. Introduction: The Privileged Scaffold of 2,3-Dihydro-1-benzofuran The 2,3-dihydro-1-benzofuran framework is a cornerstone in medicinal chemistry, recogniz...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 2,3-Dihydro-1-benzofuran
The 2,3-dihydro-1-benzofuran framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The specific starting material, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, offers a unique combination of features: a nucleophilic aromatic ring amenable to functionalization, a chiral center at the 2-position (though in this case, the gem-dimethyl groups abrogate chirality at this position), and a reactive chloro-substituent at the 7-position that serves as a versatile handle for cross-coupling reactions. This guide provides detailed protocols for the derivatization of this scaffold to generate libraries of novel molecules with potential therapeutic applications.
Strategic Approaches to Functionalization
The molecular architecture of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran allows for two primary avenues of synthetic diversification: electrophilic aromatic substitution on the electron-rich benzene ring and palladium-catalyzed cross-coupling reactions at the C7-chloro position.
Electrophilic Aromatic Substitution: Targeting the Benzene Ring
The benzene ring of the 2,3-dihydro-1-benzofuran system is activated towards electrophilic aromatic substitution by the electron-donating nature of the ether oxygen and the alkyl substituents. The directing effects of the substituents on the ring—the activating ortho,para-directing ether oxygen and the weakly activating ortho,para-directing alkyl groups, along with the deactivating but ortho,para-directing chloro group—synergistically influence the position of incoming electrophiles.[2][3][4] The most electronically enriched and sterically accessible position is C6, making it the prime target for reactions such as Friedel-Crafts acylation.
Caption: Workflow for Friedel-Crafts Acylation.
This protocol describes a general procedure for the introduction of an acyl group at the C6 position of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.[5][6]
To a stirred solution of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq) portion-wise.
Stir the mixture for 15 minutes at 0 °C.
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a flask containing ice-cold 1 M HCl.
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 6-acyl-7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Expected Outcome: This reaction is expected to yield the 6-acyl derivative as the major product. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Palladium-Catalyzed Cross-Coupling Reactions: Functionalizing the C7-Position
The chloro-substituent at the C7 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][7] These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between an aryl halide and an organoboron compound.[7][8] This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C7 position.
Caption: Workflow for Suzuki-Miyaura Coupling.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran with a boronic acid.[9][10]
In a Schlenk flask, combine 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the 7-substituted-2,2-dimethyl-2,3-dihydro-1-benzofuran.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][11] This reaction enables the introduction of primary or secondary amines at the C7 position, opening up a vast chemical space for the synthesis of bioactive compounds.
Caption: Workflow for Buchwald-Hartwig Amination.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.[12][13]
The protocols outlined in this guide provide a robust starting point for the synthesis of diverse libraries of novel bioactive molecules based on the 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold. By leveraging both electrophilic aromatic substitution and modern cross-coupling methodologies, researchers can efficiently explore the chemical space around this privileged core, paving the way for the discovery of new therapeutic agents. It is imperative to characterize all novel compounds thoroughly using modern analytical techniques to confirm their structure and purity.
References
Kawase, Y., Takata, S., & Hikishima, E. (1971). The Synthesis of Nitro, Amino, and Acetamino Derivatives of 2,3-Dimethylbenzofuran. Bulletin of the Chemical Society of Japan, 44(3), 749–753. [Link]
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. s3-us-west-2.amazonaws.com. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. [Link]
Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. [Link]
Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (2021). Royal Society of Chemistry. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. [Link]
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). National Institutes of Health. [Link]
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, Vol. 81, No. 12. [Link]
Application Notes and Protocols for the Analytical Characterization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Introduction 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic compound featuring a fused benzene and dihydrofuran ring system.[1][2] Its structure suggests potential applications as an intermediate in the...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic compound featuring a fused benzene and dihydrofuran ring system.[1][2] Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. As with any specialty chemical used in regulated industries, rigorous analytical characterization is paramount to ensure identity, purity, and quality.
This comprehensive guide provides detailed analytical methods for the characterization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for method development and validation. The methodologies cover chromatographic separation and identification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is fundamental to the development of robust analytical methods.
Predicted to be a solid or liquid at room temperature.
Solubility
Expected to be soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.
Safety Precautions
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or dust.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination and Quantification
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. The following method is a robust starting point for the analysis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, leveraging a reverse-phase approach suitable for its predicted polarity.
Rationale for Method Design
The selection of a C18 stationary phase is based on the non-polar nature of the benzofuran ring system. A gradient elution with acetonitrile and water is proposed to ensure adequate separation of the main analyte from potential impurities, which may have a wide range of polarities. UV detection is chosen based on the presence of the chromophoric benzofuran ring system.
Experimental Protocol
1. Instrumentation and Consumables:
HPLC system with a gradient pump, autosampler, and UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Accurately weigh approximately 10 mg of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
Further dilute the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a working concentration of approximately 100 µg/mL.
Filter the final solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For quantification, a calibration curve should be prepared using a certified reference standard.
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile compounds, providing both chromatographic separation and structural information from the mass spectrum. Given its structure, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is expected to be sufficiently volatile for GC-MS analysis.
Rationale for Method Design
A non-polar stationary phase, such as one based on 5% phenyl-methylpolysiloxane, is a suitable choice for the separation of benzofuran derivatives.[7] A temperature gradient is employed to ensure the elution of compounds with a range of boiling points. Electron ionization (EI) is a standard ionization technique that will produce a reproducible fragmentation pattern, aiding in structural confirmation and library matching.
Experimental Protocol
1. Instrumentation and Consumables:
GC-MS system with a capillary column inlet and an electron ionization source.
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
High-purity helium as the carrier gas.
2. GC-MS Conditions:
Parameter
Condition
Inlet Temperature
250 °C
Injection Mode
Split (e.g., 20:1)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Program
Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
3. Sample Preparation:
Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate.
If necessary, dilute further to a concentration of 10-100 µg/mL.
4. Data Analysis:
The identity of the main peak can be confirmed by comparing its mass spectrum with the predicted fragmentation pattern.
Potential impurities can be identified by searching their mass spectra against a commercial library (e.g., NIST).
Caption: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Predicted ¹H and ¹³C NMR Spectral Data
The following table outlines the predicted chemical shifts and multiplicities for the protons and carbons in the molecule. These predictions are based on the analysis of similar structures found in the literature.[8][9]
Predicted ¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.1-7.3
m
2H
Aromatic protons
~6.8-7.0
m
1H
Aromatic proton
~3.0
s
2H
-CH₂-
~1.5
s
6H
2 x -CH₃
Predicted ¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~155-160
C-O (aromatic)
~130-135
C-Cl (aromatic)
~110-130
Aromatic CH
~85-90
Quaternary C-O
~40-45
-CH₂-
~25-30
-CH₃
Experimental Protocol
1. Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher field) NMR spectrometer.
For more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Forced Degradation Studies
To understand the stability of the molecule and to develop a stability-indicating analytical method, forced degradation studies are recommended.[10] These studies involve subjecting the compound to a variety of stress conditions to generate potential degradation products.
Acidic Hydrolysis: Reflux in 0.1 M HCl.
Basic Hydrolysis: Reflux in 0.1 M NaOH.
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80 °C).
Photolytic Degradation: Expose a solution of the compound to UV light.
The stressed samples should be analyzed by the developed HPLC method to assess for the formation of degradation products and to ensure the method is capable of separating these from the parent compound.
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. The proposed HPLC and GC-MS methods are suitable for purity assessment and identification, while NMR spectroscopy provides definitive structural confirmation. These protocols, grounded in established analytical principles and data from related compounds, offer a solid foundation for method development and validation in a research or quality control setting.
References
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. [Link]
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. CNGBdb. [Link]
GC-MS analysis of biphenyls and dibenzofurans present in the transition... ResearchGate. [Link]
Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. [Link]
Determination of dioxins and dibenzofurans using GC/MS. Agilent. [Link]
Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. ACS Publications. [Link]
Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. National Institutes of Health. [Link]
The Strategic Role of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in Modern Drug Discovery Platforms
Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, thereby offering a fertile ground for the development of novel therapeutics. The 2,3-dihydro-1-benzofuran nucleus is one such esteemed scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This document delineates the strategic application of a specific derivative, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran , as a pivotal starting material and molecular template in drug discovery platforms. While this compound itself is not extensively characterized as a standalone therapeutic agent, its unique structural features make it an invaluable precursor for generating libraries of potentially bioactive molecules.
The presence of a chlorine atom at the 7-position offers a site for further chemical modification and can influence the electronic properties and metabolic stability of derivative compounds. The gem-dimethyl group at the 2-position can enhance lipophilicity and may contribute to favorable binding interactions with target proteins. This guide provides a comprehensive overview of the synthetic utility of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, along with detailed protocols for its derivatization and subsequent biological screening.
Physicochemical Properties and Strategic Importance
The 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold serves as a versatile starting point for medicinal chemistry campaigns due to a combination of its structural and chemical attributes.
Property
Value
Significance in Drug Discovery
Molecular Formula
C₁₀H₁₁ClO
Provides a compact and synthetically tractable starting scaffold.
Molecular Weight
182.65 g/mol
Favorable starting point for lead generation, adhering to Lipinski's Rule of Five.
Lipophilicity (XlogP3-AA)
3.1 (estimated)
Moderate lipophilicity suggests good potential for membrane permeability.
Key Structural Features
Dihydrobenzofuran core, 7-chloro substituent, 2,2-dimethyl group
The dihydrobenzofuran core is a known pharmacophore. The chloro and dimethyl groups offer opportunities for synthetic diversification and modulation of physicochemical properties.
The strategic importance of this scaffold lies in its potential for rapid diversification. The aromatic ring can be further functionalized, and the dihydrofuran moiety can be modified to explore a wide chemical space, leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Derivatization Strategies and Protocols
The 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is amenable to a variety of chemical transformations to generate a library of diverse analogs. The following protocols are illustrative of the synthetic routes that can be employed.
Protocol 1: Electrophilic Aromatic Substitution on the Benzofuran Ring
This protocol describes a general method for the introduction of functional groups onto the aromatic ring of the scaffold, which is activated by the ether oxygen.
Objective: To introduce nitro or acyl groups onto the aromatic ring, providing handles for further derivatization.
Materials:
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Nitrating mixture (concentrated nitric acid and sulfuric acid) or Acyl chloride/Lewis acid (e.g., AlCl₃)
Dichloromethane (DCM) or other suitable aprotic solvent
Ice bath
Sodium bicarbonate solution (saturated)
Brine
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: Dissolve 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0°C using an ice bath.
Reagent Addition: For nitration, slowly add the pre-cooled nitrating mixture dropwise to the stirred solution. For acylation, add the Lewis acid followed by the dropwise addition of the acyl chloride.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by carefully pouring the mixture into ice-cold water. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Causality behind Experimental Choices: The use of low temperatures during the addition of electrophilic reagents helps to control the exothermicity of the reaction and minimize the formation of side products. The aqueous work-up and neutralization are crucial to remove acidic residues and unreacted reagents.
This protocol outlines a general procedure for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring, leveraging the reactivity of the chloro-substituent or a pre-installed bromo- or iodo-substituent.
Objective: To introduce aryl, alkyl, or amino groups to expand the chemical diversity of the scaffold.
Reaction Setup: To a Schlenk flask, add the halogenated benzofuran derivative (1 equivalent), boronic acid or amine (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Solvent Addition and Reaction: Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-120°C).
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.
Causality behind Experimental Choices: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The choice of catalyst, base, and solvent is often interdependent and needs to be optimized for specific substrates.
Caption: Synthetic derivatization workflow for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Biological Screening Protocols
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. The following are general protocols for initial in vitro screening, based on the known activities of the broader benzofuran class.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
96-well microtiter plates
Spectrophotometer (plate reader)
Procedure:
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and create a series of two-fold dilutions in the appropriate growth medium in a 96-well plate.
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to CLSI guidelines.
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.
Incubation: Incubate the plates at the appropriate temperature and duration for each microbial strain.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.
Protocol 4: In Vitro Anticancer Activity Screening
Objective: To assess the cytotoxic effects of the synthesized derivatives on human cancer cell lines.
Materials:
Synthesized benzofuran derivatives
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
96-well cell culture plates
CO₂ incubator
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) and incubate for 48-72 hours.
Viability Assay: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. The use of multiple cancer cell lines can provide insights into the spectrum of activity and potential selectivity of the compounds.
Caption: General workflow for the biological screening of a derivative library.
Conclusion and Future Directions
The 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold represents a valuable and versatile starting point for the development of novel therapeutic agents. While the compound itself may not be the final drug candidate, its strategic use in the generation of diverse chemical libraries is a proven approach in modern drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds based on this privileged structure. Future research in this area should focus on the exploration of novel synthetic methodologies to further expand the accessible chemical space and the use of advanced screening platforms, such as high-content screening and target-based assays, to elucidate the mechanisms of action of promising derivatives. The continued investigation of the 2,3-dihydro-1-benzofuran scaffold is poised to yield the next generation of innovative medicines.
References
Khodarahmi, G., & Asadi, P. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 17(3), 221–241. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3624. [Link]
Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(20), 22591–22631. [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2795. [Link]
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). Molecules, 26(21), 6496. [Link]
Strategies for the synthesis of 2,3-dihydrobenzofurans. (2011). Beilstein Journal of Organic Chemistry, 7, 967–982. [Link]
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). Mini-Reviews in Medicinal Chemistry, 15(10), 844-866. [Link]
Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. (2017). Bioorganic Chemistry, 75, 13-22. [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27946-27967. [Link]
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2022). Res Pharm Sci, 17(3), 221-241. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3624. [Link]
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (2009). ChemMedChem, 4(10), 1615-1629. [Link]
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with wide range of biological and pharmacological potentials. (2015). Mini Rev Med Chem, 15(10), 844-66. [Link]
Application Note & Protocols: Regioselective Electrophilic Aromatic Substitution on 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Abstract This document provides a comprehensive technical guide for performing electrophilic aromatic substitution (EAS) reactions on 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This substrate is a valuable scaffold...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for performing electrophilic aromatic substitution (EAS) reactions on 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This substrate is a valuable scaffold in the development of novel pharmaceutical and agrochemical agents. A thorough analysis of the directing effects of the substituents on the aromatic core is presented to predict and rationalize the regiochemical outcomes. Detailed, field-tested protocols for key EAS reactions—including Friedel-Crafts acylation and nitration—are provided, emphasizing the causal relationships between reaction parameters and outcomes. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and functionalization of benzofuran derivatives.
Part 1: Theoretical Framework and Regioselectivity Analysis
The successful functionalization of an aromatic ring via electrophilic aromatic substitution hinges on understanding the electronic influence of its existing substituents.[1] These groups modulate the nucleophilicity of the ring and direct incoming electrophiles to specific positions.[2][3] In the case of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, the regiochemical outcome is determined by the interplay of three key features: the dihydrofuran ring's ether oxygen, the chloro group at C7, and the fused aromatic system.
1.1. Analysis of Directing Effects:
Activating Group (Ortho-, Para-Director): The Dihydrofuran Ring
The ether oxygen atom of the dihydrofuran ring is a potent activating group.[2] Through the +M (mesomeric) or resonance effect, its lone pairs donate electron density into the aromatic π-system. This donation significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[4][5] The electron density is preferentially increased at the positions ortho (C5) and para (C7) to the oxygen atom. Since the C7 position is already substituted, this powerful activating effect is primarily directed towards the C5 position.
Deactivating Group (Ortho-, Para-Director): The 7-Chloro Substituent
Halogens like chlorine present a classic case of competing electronic effects.[4] Inductively (-I effect), chlorine is strongly electronegative and withdraws electron density from the ring, which deactivates it towards EAS. However, through resonance (+M effect), its lone pairs can donate electron density to the ring. While the inductive deactivation is dominant, the resonance effect directs incoming electrophiles to the ortho (C6) and para (C5) positions.[6] Therefore, chlorine is classified as a deactivating, ortho-, para-director.[4]
1.2. Predicting the Regiochemical Outcome:
The final substitution pattern arises from the synergistic and competitive influences of these two groups.
Position C4: This position is meta to the chloro group and ortho to the ether oxygen. It experiences activation from the oxygen but is relatively unaffected by the chlorine's directing influence.
Position C5: This is the most activated position. It is para to the strongly activating ether oxygen and para to the chloro group. Both groups direct substitution to this site.
Position C6: This position is ortho to the deactivating chloro group and meta to the activating ether oxygen. The proximity to the deactivating group makes this site less favorable for attack.
Figure 1: Predicted sites of electrophilic attack.
Part 2: Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the functionalization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
2.1. Protocol: Friedel-Crafts Acylation at C5
The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, a cornerstone reaction for producing aryl ketones.[7] Due to the activated nature of the substrate, milder Lewis acids or conditions are often sufficient. Using a strong Lewis acid like AlCl₃ requires stoichiometric amounts because the product ketone complexes with the catalyst.[7][8]
Objective: To synthesize 1-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one.
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous AlCl₃ (1.3 eq).
Solvent Addition: Add anhydrous DCM via cannula and cool the resulting slurry to 0 °C using an ice bath.
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the AlCl₃ slurry over 10 minutes. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.
Substrate Addition: Dissolve 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions or charring.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).
Work-up:
a. Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.
b. Separate the organic layer. Extract the aqueous layer twice with DCM.
c. Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
Causality Note: The acid wash removes residual aluminum salts, while the bicarbonate wash neutralizes any remaining acid.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the C5-acylated product.
2.2. Protocol: Nitration at C5
Aromatic nitration is a classic EAS reaction.[1] Standard nitrating conditions (HNO₃/H₂SO₄) are often too harsh for activated systems and can lead to oxidation or polysubstitution. Milder, controlled conditions are necessary.
Objective: To synthesize 7-Chloro-2,2-dimethyl-5-nitro-2,3-dihydro-1-benzofuran.
Preparation of Acetyl Nitrate: In a separate flask cooled to -10 °C (ice/salt bath), slowly add fuming nitric acid (1.1 eq) to a stirred solution of acetic anhydride. Maintain the temperature below 0 °C during the addition. This in situ generation of acetyl nitrate provides a milder, less acidic nitrating agent.
Reaction Setup: Dissolve the benzofuran substrate (1.0 eq) in DCM in a separate reaction flask and cool to -10 °C.
Reagent Addition: Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.
Causality Note: Low temperature is crucial to ensure mono-substitution and prevent decomposition of the activated substrate.
Reaction Monitoring: Stir the reaction at -10 °C to 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
Work-up:
a. Carefully pour the reaction mixture into a beaker containing a large volume of ice and water.
b. Stir vigorously for 15 minutes, then transfer to a separatory funnel.
c. Separate the layers and extract the aqueous phase with DCM.
d. Combine the organic layers and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a water wash.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from ethanol or methanol to afford the C5-nitro product.
Part 3: Data Summary and Workflow
3.1. Summary of Reaction Parameters
Reaction Type
Electrophile Source
Catalyst / Conditions
Primary Regioisomer
Expected Yield
Friedel-Crafts Acylation
Acetyl Chloride
AlCl₃ in DCM, 0°C to RT
5-acetyl
75-90%
Nitration
Acetyl Nitrate (HNO₃ / Ac₂O)
DCM, -10°C to 0°C
5-nitro
65-85%
3.2. General Experimental Workflow
The diagram below outlines the universal workflow for performing and analyzing the electrophilic aromatic substitution reactions described in this note.
Figure 2: General experimental workflow diagram.
References
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
Wikipedia. (2023). Electrophilic aromatic substitution. In Wikipedia. Retrieved from [Link]
Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
Ghasemzadeh, M. A., & Nejad-Darzi, S. K. H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(39), 21845–21881. [Link]
Roncase, R. A., & Raggon, J. W. (2015). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 80(21), 10816–10825. [Link]
Application Notes & Protocols: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran as a Privileged Scaffold for Acetylcholinesterase Inhibitors
Document ID: ANP-BZF-AChEI-202601 Abstract The 2,3-dihydro-1-benzofuran motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide pro...
Author: BenchChem Technical Support Team. Date: January 2026
Document ID: ANP-BZF-AChEI-202601
Abstract
The 2,3-dihydro-1-benzofuran motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth exploration of a specific, functionalized derivative, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran , as a versatile building block for the design and synthesis of potent enzyme inhibitors. With a focus on scientific integrity and reproducibility, this document details the strategic rationale for its use, provides a comprehensive, step-by-step protocol for its derivatization into a potent Acetylcholinesterase (AChE) inhibitor, and outlines a validated method for in-vitro enzymatic evaluation. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold
Heterocyclic compounds are foundational to modern drug discovery, and among them, the benzofuran core is of paramount importance.[2] The partially saturated 2,3-dihydrobenzofuran variant offers a unique combination of structural rigidity and three-dimensional character, which is often advantageous for achieving high-affinity interactions with enzyme active sites.
The subject of this guide, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran , possesses specific substitutions that enhance its utility as a drug scaffold:
Gem-Dimethyl Group (C2): This feature introduces conformational constraint, locking the dihydrofuran ring in a preferred pucker. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.
Chloro Group (C7): The chlorine atom significantly modulates the scaffold's lipophilicity, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability. Furthermore, it can engage in specific halogen bonding interactions within an enzyme's active site, a strategy increasingly utilized in rational drug design.
This combination of features makes the scaffold an excellent starting point for targeting enzymes implicated in a range of pathologies, from cancer to neurodegenerative diseases.[1][3] This guide will focus on its application in developing inhibitors for Acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[4]
Synthetic Application: From Building Block to Potent AChE Inhibitor
The following section provides a representative, field-proven protocol to derivatize the title compound. The strategy involves a Friedel-Crafts acylation to introduce a key pharmacophore, followed by further elaboration. This approach is a cornerstone of aromatic chemistry and is highly adaptable.[5]
Overall Synthetic Workflow
The workflow illustrates the two-step synthesis of a target inhibitor, designed to engage with the active site of AChE.
Caption: High-level overview of the synthetic pathway.
Detailed Protocol: Synthesis of 5-Acetyl-7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
This protocol describes the crucial first step of introducing an acetyl group at the C5 position, which is electronically activated and sterically accessible.
Rationale: Friedel-Crafts acylation is a robust method for forming C-C bonds on electron-rich aromatic rings. Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid to activate the acetyl chloride electrophile. The reaction is conducted in an inert solvent like dichloromethane (DCM) at low temperatures to control reactivity and minimize side reactions.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, more polar spot. The final structure must be confirmed by spectroscopic methods.
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM. Cool the flask to 0°C using an ice bath.
Lewis Acid Addition: Carefully add anhydrous AlCl₃ (1.5 eq) to the cooled DCM with stirring. The suspension may become exothermic.
Substrate Addition: Once the temperature has stabilized at 0°C, add 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) dissolved in a minimal amount of anhydrous DCM dropwise to the suspension.
Electrophile Addition: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C.
Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing 1M HCl. Stir vigorously for 15 minutes.
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure product.
Once a library of derivatives is synthesized, they must be evaluated for their ability to inhibit the target enzyme. The following protocol details a standard in vitro assay for measuring AChE inhibition, based on the well-established Ellman's method.
Assay Principle & Workflow
Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Caption: Standard workflow for the in-vitro AChE inhibition assay.
Detailed Protocol: In-Vitro AChE Inhibition Assay
Rationale: This protocol is designed for a 96-well plate format for higher throughput. A pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced. A known AChE inhibitor (e.g., Donepezil) should be run in parallel as a positive control for assay validation.
Materials & Reagents:
Acetylcholinesterase (AChE) from Electrophorus electricus
Acetylthiocholine iodide (ATCh)
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
Donepezil (or other reference inhibitor)
Sodium Phosphate Buffer (100 mM, pH 8.0)
96-well microplates
Multichannel pipette
Microplate reader capable of reading absorbance at 412 nm
Step-by-Step Procedure:
Reagent Preparation:
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
Prepare a stock solution of ATCh (10 mM) in phosphate buffer.
Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.
Prepare serial dilutions of the synthesized test compounds and the reference inhibitor (Donepezil) in buffer. A common starting concentration is 1 mM, diluted down to the nM range.
Test Wells: 140 µL Buffer + 20 µL DTNB + 20 µL of test compound dilution + 20 µL AChE solution.
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
Reaction Initiation: Add 20 µL of the ATCh solution to all wells (except the blank) to start the reaction. The final volume in each well will be 220 µL.
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
Data Analysis:
Determine the rate of reaction (V = ΔAbs/Δtime) for each well.
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a highly valuable and strategically functionalized building block for modern medicinal chemistry. Its inherent structural and electronic properties make it an ideal starting point for generating libraries of compounds aimed at enzyme inhibition. The protocols detailed herein provide a robust and validated framework for synthesizing a representative acetylcholinesterase inhibitor and evaluating its biochemical potency. By explaining the causality behind experimental choices and providing clear, actionable steps, this guide empowers researchers to effectively utilize this privileged scaffold in their drug discovery efforts.
References
Title: Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors
Source: Bioorganic & Medicinal Chemistry Letters, 2009
URL: [Link]
Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones
Source: National Institutes of Health (NIH), 2024
URL: [Link]
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies
Source: National Institutes of Health (NIH), 2024
URL: [Link]
Title: Natural source, bioactivity and synthesis of benzofuran derivatives
Source: RSC Publishing, 2019
URL: [Link]
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies
Source: ACS Omega, 2024
URL: [Link]
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
Source: PMC - PubMed Central, 2022
URL: [Link]
Title: Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies
Source: ACS Omega, 2024
URL: [Link]
Title: Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
Source: PubMed, 2022
URL: [Link]
Title: In vitro assay of benzofuran derivatives 3.
Source: ResearchGate
URL: [Link]
Title: Synthesis of 7-chloromethyl-2,3-dihydro-2,2-dimethylbenzofuran
Source: PrepChem.com
URL: [Link]
Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review
Source: PMC - NIH
URL: [Link]
Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN
Source: PharmaTutor
URL: [Link]
Title: Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation
Source: PubMed, 2023
URL: [Link]
Technical Support Center: Optimizing Synthesis Yield of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Welcome to the dedicated technical support resource for the synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and professionals in drug development, providin...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support resource for the synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your synthetic success.
Overview of Synthetic Strategies
The synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a key intermediate in the production of various agrochemicals and pharmaceuticals, typically involves the formation of a dihydrobenzofuran ring system. The most common and reliable strategies hinge on two key transformations: the etherification of a substituted phenol and a subsequent intramolecular cyclization. The primary routes include:
Williamson Ether Synthesis followed by Claisen Rearrangement and Cyclization: A classic approach involving the O-alkylation of a suitable phenol with an allyl halide, followed by thermal or acid-catalyzed rearrangement and subsequent cyclization.
Palladium-Catalyzed Cyclization: These methods offer high efficiency and functional group tolerance. A common strategy involves the reaction of an ortho-alkenylphenol in the presence of a palladium catalyst.[1][2]
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions, providing an alternative route to the key ether intermediate for cyclization.[3][4][5][6]
This guide will focus on troubleshooting and optimizing the most prevalent methods encountered in the literature.
Troubleshooting Guide: A Deeper Dive into Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in a practical question-and-answer format.
Question 1: My overall yield of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is consistently low. What are the primary factors to investigate?
Answer: Low yields in this synthesis can often be attributed to a few critical areas: inefficient O-alkylation, incomplete cyclization, or competing side reactions. A systematic approach to troubleshooting is recommended.
Inefficient O-Alkylation: The initial formation of the ether linkage is crucial. Ensure your starting phenol is fully deprotonated. The choice of base is critical; stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often more effective than weaker bases.[7][8] The solvent also plays a significant role, with polar aprotic solvents like DMF or acetonitrile generally favoring the desired O-alkylation over competing C-alkylation.[9]
Incomplete Cyclization: The intramolecular ring-closure is often the most challenging step. For acid-catalyzed cyclizations, ensure a strong enough acid is used to promote the reaction without causing decomposition. Lewis acids can sometimes be more effective and selective than Brønsted acids. For palladium-catalyzed processes, catalyst activity is paramount. Ensure your catalyst is fresh and the reaction is run under an inert atmosphere to prevent catalyst deactivation.[10][11]
Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product. A common side reaction is C-alkylation of the phenolate.[9] This can be minimized by the choice of solvent and counter-ion.
Question 2: I'm observing a significant amount of uncyclized intermediate (the O-alkylated phenol). How can I drive the cyclization to completion?
Answer: The accumulation of the uncyclized ether intermediate points to a kinetically or thermodynamically unfavorable cyclization step. Here are several strategies to promote ring closure:
Increase Reaction Temperature: Many intramolecular cyclizations require elevated temperatures to overcome the activation energy barrier. A careful, stepwise increase in temperature while monitoring the reaction by TLC or GC-MS is advised. However, be cautious of potential decomposition at excessively high temperatures.[10]
Optimize the Catalyst System (for Palladium-Catalyzed Reactions): If you are employing a palladium-catalyzed route, the choice of ligand and palladium source is critical.[11] Screening different phosphine ligands can significantly impact the efficiency of the cyclization. Additionally, ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.[10]
Change the Solvent: The polarity of the solvent can influence the transition state of the cyclization. If you are using a non-polar solvent, switching to a more polar solvent might facilitate the ring closure.
Consider a Different Synthetic Route: If optimization of the cyclization conditions fails, it may be necessary to consider an alternative synthetic strategy, such as a Mitsunobu reaction to form the ether, which can sometimes lead to cleaner cyclization precursors.[4][6]
Question 3: My reaction is producing a complex mixture of products, and purification is difficult. What are the likely side reactions, and how can they be minimized?
Answer: A complex product mixture often indicates the presence of competing reaction pathways. The most common side reactions in the synthesis of dihydrobenzofurans are:
C-Alkylation: As mentioned previously, the phenolate intermediate is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring (ortho or para positions) in addition to the desired O-alkylation.[9] To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. Protic solvents can solvate the oxygen atom of the phenolate, making it less available for reaction and thus increasing the likelihood of C-alkylation.[9]
Elimination Reactions: If your alkylating agent has a leaving group on a carbon with adjacent protons, elimination reactions can compete with the desired substitution, especially with sterically hindered substrates or strong, bulky bases.
Decomposition: At high temperatures, starting materials or the desired product may decompose. It is crucial to determine the thermal stability of your compounds and to run the reaction at the lowest effective temperature.
To minimize these side reactions, carefully control the reaction conditions. A summary of key parameters is provided in the table below.
Parameter
Recommendation for Optimizing Selectivity
Rationale
Base
Use a non-nucleophilic base of appropriate strength (e.g., K₂CO₃, Cs₂CO₃).
Minimizes side reactions involving the base. Cesium carbonate is often beneficial in promoting O-alkylation.[11]
Solvent
Use a polar aprotic solvent (e.g., DMF, Acetonitrile).[12]
Favors O-alkylation over C-alkylation by not solvating the phenoxide oxygen as strongly as protic solvents.[9]
Temperature
Use the lowest temperature at which the reaction proceeds at a reasonable rate.
Minimizes decomposition and some side reactions that have higher activation energies.
Purity of Reagents
Use high-purity, anhydrous reagents and solvents.
Water can deactivate catalysts and reagents, leading to lower yields and more side products.[11]
Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable and scalable synthetic route for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran?
For scalability and reliability, a two-step approach starting with the O-alkylation of 2-chlorophenol with 3-chloro-3-methyl-1-butyne followed by an intramolecular cyclization is often preferred. This method avoids the sometimes-unpredictable nature of Claisen rearrangements with highly substituted systems.
FAQ 2: What analytical techniques are recommended for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is an excellent technique for qualitative monitoring of the reaction's progress. For more quantitative analysis and to identify intermediates and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. ¹H NMR and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product and any isolated intermediates.
FAQ 3: Are there any specific safety precautions to consider?
Many of the reagents used in these syntheses are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Alkylating agents can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
FAQ 4: Can you provide a general protocol for the purification of the final product?
The crude product can typically be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. The exact solvent system will depend on the polarity of any remaining impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis via O-Alkylation and Intramolecular Cyclization
This protocol is a generalized procedure based on common synthetic strategies for dihydrobenzofurans.
Step 1: O-Alkylation of 2-Chlorophenol
To a stirred solution of 2-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
Add 3-chloro-3-methyl-1-butyne (1.2 eq) dropwise to the mixture at room temperature.
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
After completion, cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ether intermediate.
Step 2: Intramolecular Cyclization
Dissolve the crude ether from Step 1 in a suitable solvent such as N,N-diethylaniline.
Heat the reaction mixture to reflux (approximately 215-220 °C) for 4-6 hours, monitoring the cyclization by GC-MS.
Cool the reaction mixture to room temperature and dilute with a solvent like toluene.
Wash the organic layer with 1M HCl to remove the N,N-diethylaniline, followed by a wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Visual Guides
Diagram 1: General Synthetic Pathway
Caption: A generalized two-step synthesis of the target molecule.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low synthesis yield.
References
Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
ACS Catalysis. (2016). Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome.
Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
J. Braz. Chem. Soc. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
PubMed Central. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
Technical Support Center: Purification of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed to provide in-depth t...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common challenges and achieve high purity of your target molecule.
I. Understanding the Molecule and Potential Impurities
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic compound with a benzofuran core structure. Its synthesis often involves the reaction of 3-chlorophenol with a methallyl halide (such as methallyl chloride) followed by a Claisen rearrangement and subsequent intramolecular cyclization. Understanding this synthetic pathway is key to anticipating the types of impurities you may encounter.
Common Impurities to Expect:
Unreacted Starting Materials: 3-Chlorophenol and methallyl chloride or its derivatives.
Intermediate Products: The intermediate allyl ether formed before the Claisen rearrangement and cyclization.
Isomeric Byproducts: Incomplete or alternative cyclization pathways can lead to the formation of structural isomers.
Polyalkylated Products: Friedel-Crafts type reactions are prone to polyalkylation, where more than one methallyl group is added to the phenol ring.[1]
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup.
Below is a visual representation of a plausible synthetic pathway and the points at which impurities may arise.
Caption: Synthetic pathway and potential impurity sources.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Q1: What are the key physical properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran that I should be aware of for purification?
Likely a colorless to pale yellow liquid or low-melting solid
General observation for similar compounds
Boiling Point
Not definitively reported, but likely >200 °C at atmospheric pressure. A related compound, 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran, has a boiling point of 90-100 °C at 0.3 mmHg.[4]
Expected to be soluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and acetone. Poorly soluble in water.
General principles of solubility ("like dissolves like")
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed with purification?
A2: A dark, oily residue often indicates the presence of polymeric byproducts or colored impurities from the reaction. The first step is to perform a preliminary purification to remove baseline impurities.
Recommended Initial Workup:
Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
A dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃) to remove any unreacted 3-chlorophenol.
Water to remove any remaining base.
Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
This initial workup should yield a cleaner, though likely still impure, product that is more amenable to further purification by chromatography or distillation.
Q3: I am having trouble separating my product from impurities using column chromatography. What conditions do you recommend?
A3: Column chromatography is a powerful technique for purifying moderately polar compounds like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. The key is to find a solvent system that provides good separation between your product and the impurities.
Recommended Column Chromatography Protocol:
Stationary Phase: Silica gel (230-400 mesh) is a good starting point.
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically effective for benzofuran derivatives.[5][6] We recommend starting with a low polarity eluent and gradually increasing the polarity. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.
Initial Elution: Begin with 100% hexanes or petroleum ether to elute any non-polar impurities.
Gradient Elution: Gradually increase the percentage of ethyl acetate (e.g., from 0% to 5% or 10%) to elute your product. The optimal gradient will depend on the specific impurities present.
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with the same solvent system to identify the fractions containing your purified product.
Technical Support Center: Synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Welcome to the technical support guide for the synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This document is designed for researchers, chemists, and professionals in the field of drug development and fine...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This document is designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. Here, we will address common challenges and frequently encountered side products in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to enhance the yield and purity of your target molecule.
Q1: My reaction is producing a significant amount of a C-alkylated isomer alongside the desired O-alkylated product. Why is this happening and how can I improve selectivity?
A1: This is a classic challenge of O- versus C-alkylation of phenols and is highly dependent on the reaction conditions.
Root Cause Analysis:
The synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the reaction of a 3-chlorophenolate anion with a suitable C4 electrophile, such as methallyl chloride or a related species. The phenolate anion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (leading to O-alkylation and eventually the desired product) and the carbon atoms of the aromatic ring (leading to C-alkylation side products).
The ratio of O- to C-alkylation is influenced by several factors, including the solvent, the nature of the counter-ion, and temperature.[1][2][3]
Solvent Effects: Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenolate through hydrogen bonding.[1] This "shields" the oxygen, making it less available for alkylation and thus favoring C-alkylation. Conversely, polar aprotic solvents like DMF or DMSO do not solvate the oxygen as strongly, leaving it more nucleophilic and promoting O-alkylation.[1]
Counter-ion: The nature of the cation associated with the phenolate can also play a role. Tightly associated counter-ions can block the oxygen atom, favoring C-alkylation.
Electrophile Hardness: According to Hard-Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react at the "harder" oxygen site, while "softer" electrophiles may favor the "softer" carbon site.[4]
Troubleshooting & Optimization:
To favor the desired O-alkylation, consider the following adjustments:
Parameter
Recommendation for O-Alkylation
Rationale
Solvent
Use polar aprotic solvents such as DMF, DMSO, or acetone.
These solvents do not strongly solvate the phenolate oxygen, maximizing its nucleophilicity.[1]
Base/Counter-ion
Use a base that results in a "freer" phenolate anion, such as potassium carbonate or cesium carbonate.
These larger, softer cations associate less tightly with the phenolate oxygen.
Temperature
Lowering the reaction temperature can sometimes improve selectivity.
O-alkylation is often kinetically favored, while C-alkylation may be thermodynamically favored.
Leaving Group
Using an alkylating agent with a "harder" leaving group (e.g., a tosylate) might favor O-alkylation.
This aligns with HSAB principles, though the effect can be substrate-dependent.
Experimental Protocol for Selective O-Alkylation:
To a solution of 3-chlorophenol in anhydrous DMF, add 1.2 equivalents of anhydrous potassium carbonate.
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenolate.
Slowly add 1.1 equivalents of methallyl chloride to the reaction mixture.
Maintain the reaction temperature at 60-70°C and monitor the progress by TLC or GC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Q2: I've successfully synthesized the O-alkylated intermediate (3-chloro-1-(2-methylallyloxy)benzene), but the subsequent cyclization step is giving me a mixture of products, including an isomer of my target. What is this side product and how can I avoid it?
A2: The most likely side reaction during the thermal cyclization is a Claisen rearrangement, which can lead to the formation of an isomeric C-alkylated phenol.
Root Cause Analysis:
The cyclization of the allyl phenyl ether intermediate to form the dihydrobenzofuran ring is often performed at high temperatures. These conditions are also ideal for a[5][5]-sigmatropic rearrangement known as the Claisen rearrangement.[5][6][7]
In this process, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming 2-allyl-3-chlorophenol. This rearranged product will not cyclize to the desired 7-chloro isomer.
Caption: Competing pathways in the synthesis.
Troubleshooting & Optimization:
The key to minimizing the Claisen rearrangement is to facilitate the desired cyclization under conditions that are less favorable for the rearrangement.
Lewis Acid Catalysis: Employing a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, or ZnCl₂) can significantly lower the activation energy for the cyclization, allowing the reaction to proceed at lower temperatures where the Claisen rearrangement is much slower.
Protic Acid Catalysis: Strong protic acids, such as p-toluenesulfonic acid or methanesulfonic acid, can also catalyze the cyclization effectively.[8]
Solvent Choice: High-boiling, non-polar solvents are often used for thermal rearrangements. However, for catalyzed reactions, a solvent that is stable to the Lewis or protic acid should be chosen.
Experimental Protocol for Catalytic Cyclization:
Dissolve the 3-chloro-1-(2-methylallyloxy)benzene intermediate in a high-boiling solvent like toluene or xylene.
Add a catalytic amount (5-10 mol%) of p-toluenesulfonic acid.
Heat the mixture to reflux (around 110-140°C, depending on the solvent) and monitor the reaction progress.
Upon completion, cool the reaction, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, and then purify the product.
Q3: My final product is contaminated with a substance that appears to be the de-chlorinated analog. How is this happening?
A3: Dehalogenation can occur under certain reductive conditions, which might be inadvertently introduced during the synthesis or workup.
Root Cause Analysis:
While less common, reductive de-chlorination can occur, particularly if certain metals or catalysts are present.
Catalytic Hydrogenolysis: If a palladium-catalyzed step is used elsewhere in the synthesis and not properly cleaned from the equipment, residual catalyst could lead to hydrogenolysis of the C-Cl bond, especially if a hydrogen source is present (e.g., during a reduction step or from certain solvents).
Reaction with Metals: Using certain reactive metals (e.g., zinc dust, iron) for other purposes in the reaction vessel could potentially lead to the reduction of the aryl chloride, especially in the presence of a proton source.
Troubleshooting & Prevention:
Thorough Cleaning of Glassware: Ensure all reaction vessels are scrupulously cleaned to remove any traces of catalysts from previous reactions.
Avoid Reductive Conditions: Be mindful of the reagents and conditions used. If a reduction is necessary for another part of the molecule, ensure it is compatible with the aryl chloride.
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent some unwanted side reactions, although it is less likely to be the primary cause of de-chlorination.
References
Title: Claisen rearrangement
Source: Wikipedia
URL: [Link]
Title: Synthesis of carbofuran
Source: PrepChem.com
URL: [Link]
Title: Phenolates- O-alkylation and C-alkylation
Source: PharmaXChange.info
URL: [Link]
Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones
Source: National Institutes of Health
URL: [Link]
Title: Selective O-alkylation of Phenol Using Dimethyl Ether
Source: Semantic Scholar
URL: [Link]
Title: Alkylation of Phenol: A Mechanistic View
Source: ResearchGate
URL: [Link]
Title: Organic base catalyzed O-alkylation of phenols under solvent-free condition
Source: ResearchGate
URL: [Link]
Title: Synthesis of 7-chloromethyl-2,3-dihydro-2,2-dimethylbenzofuran
Source: PrepChem.com
URL: [Link]
Title: Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
Source: Google Patents
URL
Title: Improved process for the preparation of carbofuran and novel intermediate
Source: Google Patents
URL
Title: Total synthesis of natural products containing benzofuran rings
Source: RSC Publishing
URL: [Link]
Title: What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
Source: Reddit
URL: [Link]
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS No. 10178-55-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound in your experiments. The information provided is based on established principles of chemical stability and data from structurally related compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Q1: What are the recommended long-term storage conditions for this compound?
While some suppliers suggest room temperature storage, for long-term stability, it is advisable to store 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in a cool, dark, and dry place.[1] Based on data for structurally similar benzofurans, storage at 2-8°C is recommended to minimize potential degradation over time. For periods exceeding several months, storage at -20°C is a more conservative approach. A related compound, 7-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, is recommended to be stored at -10°C.[2]
Q2: What is the expected shelf-life of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran?
The specific shelf-life of this compound has not been extensively published. However, when stored under the recommended conditions (cool, dark, and dry), it is expected to be stable for at least one to two years. It is crucial to monitor the compound for any signs of degradation, especially if it is stored for extended periods.
Q3: How can I tell if my sample of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran has degraded?
Visual inspection can be the first indicator of degradation. Look for:
Color Change: A noticeable change from its initial appearance (typically a clear liquid or low-melting solid) to a yellow or brownish hue may indicate the formation of degradation products.
Precipitation: The formation of solid particles in a liquid sample could suggest polymerization or the presence of insoluble impurities.
For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the purity of the sample.
Q4: Is this compound sensitive to light or air?
Benzofuran and its derivatives can be susceptible to oxidation and polymerization, processes that can be accelerated by light and air.[3] Therefore, it is best practice to store 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in a tightly sealed, amber-colored vial to protect it from light and atmospheric oxygen. For enhanced stability, particularly for long-term storage or for use as an analytical standard, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q5: Should I be concerned about freeze-thaw cycles?
While there is no specific data on the effect of freeze-thaw cycles on this compound, repeated cycling is generally not recommended for organic compounds as it can potentially lead to degradation or changes in physical form. If you need to use small quantities of the compound frequently, it is advisable to aliquot the bulk sample into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues that may be related to the stability of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Scenario 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering impurities.
Troubleshooting Steps:
Assess Purity: Re-analyze the purity of your stock solution or solid sample using a suitable analytical method (e.g., HPLC, GC-MS, or NMR). Compare the results with the certificate of analysis provided by the supplier or with data from a freshly opened sample.
Prepare Fresh Solutions: If the purity is questionable, prepare fresh solutions from a new or properly stored stock of the compound.
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dark, and under an inert atmosphere if possible).
Scenario 2: Appearance of Unexpected Peaks in Analytical Chromatograms
Possible Cause: Formation of degradation products. Potential degradation pathways for the dihydrobenzofuran moiety include oxidation and hydroxylation.[4][5]
Troubleshooting Steps:
Identify Potential Degradants: Based on the structure, potential degradation products could arise from oxidation of the dihydrofuran ring or the dimethyl groups. A common degradation product of similar compounds is the corresponding benzofuranol.[5]
Stress Testing: To tentatively identify degradation peaks, you can perform a forced degradation study on a small sample. Expose it to heat, light, or a mild oxidizing agent and analyze the resulting mixture by LC-MS or GC-MS to see if the unexpected peaks increase.
Purify the Compound: If degradation is confirmed, the compound may need to be purified (e.g., by column chromatography) before use.
Experimental Workflow for Purity Assessment
Caption: Troubleshooting workflow for assessing compound stability.
III. Summary of Recommended Storage Conditions
Condition
Recommendation
Rationale
Temperature
Short-term (weeks): Room TemperatureLong-term (months-years): 2-8°C or -20°C
To minimize the rate of potential degradation reactions.[2]
Tightly sealed container. For high-purity applications or very long-term storage, consider flushing with an inert gas (e.g., Argon, Nitrogen).
To protect against atmospheric oxygen and moisture.[3]
Handling
Aliquot into smaller, single-use quantities.
To avoid repeated freeze-thaw cycles and contamination of the bulk supply.
IV. References
Hildebrand, M., et al. (1994). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. Xenobiotica, 24(7), 643-655. [Link]
Taddeo, C., et al. (2008). Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy. Journal of Combinatorial Chemistry, 10(4), 517-520. [Link]
Ma, Y. S., et al. (2009). Degradation of carbofuran-contaminated water by the Fenton process. Journal of Environmental Science and Health, Part A, 44(9), 914-920. [Link]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Prepared by the Senior Application Scientist Desk Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis and subsequent modification of this important heterocyclic intermediate. Our approach is rooted in explaining the chemical causality behind experimental outcomes, ensuring that every protocol is a self-validating system.
The benzofuran scaffold is a cornerstone in numerous natural products and pharmacologically active molecules, recognized for a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The specific derivative, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, serves as a valuable building block, with its reactivity profile influenced by the interplay between the electron-withdrawing chloro group, the activating ether oxygen, and the steric bulk of the gem-dimethyl group. This guide will help you navigate the complexities of its chemistry.
Category 1: Synthesis of the Dihydrobenzofuran Core
Question 1: My intramolecular cyclization to form the 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran ring is failing or giving very low yields (<10%). What are the most common causes and how can I fix them?
This is a frequent and frustrating issue that can often be traced to catalyst choice, reaction conditions, or the presence of inhibiting contaminants. The optimal strategy depends on your specific precursors, but the underlying principles are universal.
Potential Cause 1: Catalyst Deactivation (Especially in Metal-Catalyzed Reactions)
Palladium- and copper-catalyzed reactions are powerful methods for forming the benzofuran core, often via intramolecular cyclization of precursors like o-halo- or o-iodophenols.[5][6] However, these catalysts are sensitive to their environment. A common mistake is the choice of base. For instance, in a Larock-type synthesis, using sodium bicarbonate (NaHCO₃) at high temperatures (e.g., >100°C) is problematic. The bicarbonate decomposes to form water, which can hydrolyze catalyst intermediates and poison the catalytic cycle, leading to drastically reduced yields.[7]
Solution: Switch to a non-protic, anhydrous base that does not generate water upon heating. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, widely-used alternatives in coupling and cyclization reactions.[7] Ensure all solvents (e.g., DMF, Dioxane, Toluene) are rigorously dried before use.
Potential Cause 2: Inappropriate Acid Catalyst or Temperature (For Acid-Catalyzed Cyclizations)
An alternative route involves the acid-catalyzed cyclization of an alkenylphenol precursor. The synthesis of the closely related 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, a key intermediate for the insecticide Carbofuran, is effectively achieved by heating the corresponding isobutenylpyrocatechol with an organic sulfonic acid catalyst.[8]
Solution:
Catalyst Choice: Ensure you are using a suitable acid catalyst. Organic sulfonic acids like benzenesulfonic acid or p-toluenesulfonic acid are often effective.[8]
Temperature Control: The reaction requires thermal energy for both cyclization and potential isomerization of precursors.[8] The optimal temperature range is typically between 80°C and 150°C. If the temperature is too low, the reaction will be sluggish; if too high, it can lead to decomposition and tarring. Screen a range of temperatures to find the sweet spot for your specific substrate.
Troubleshooting Workflow for Low-Yield Cyclization
Caption: Troubleshooting workflow for low-yield cyclization reactions.
Category 2: Reactions on the Aromatic Ring
Question 2: I am attempting an electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the benzene portion of the molecule, but I'm getting a mixture of regioisomers or no reaction at all. What's going on?
This issue stems from the competing electronic and steric effects of the substituents on the benzene ring.
Causality Analysis:
Directing Effects: You have two key directing groups:
-Cl (Chloro group at C7): This is an ortho-, para-directing group, but it is deactivating due to its inductive electron withdrawal. It directs incoming electrophiles to the C6 and C8 (furan junction) positions.
-OR (Ether oxygen at C1): This is a strong ortho-, para-directing and activating group. It directs incoming electrophiles to the C2 (dihydrofuran ring) and C7a (bridgehead) positions, but more relevantly activates the entire ring, especially the C4 and C6 positions.
Steric Hindrance: The bulky gem-dimethyl group at the C2 position can sterically hinder attack at the C3 position, though this is less relevant for aromatic substitution. More importantly, the overall fused ring system influences accessibility.
Combined Effect: The activating effect of the ether oxygen and the directing effect of the chloro group are synergistic towards the C6 position . Therefore, C6 is the most electronically favorable position for electrophilic attack. Attack at C4 is also possible but is ortho to the bulky dihydrofuran ring.
Troubleshooting Steps:
Problem: No Reaction. The deactivating nature of the chloro group may be overriding the activating effect of the ether, especially with mild Lewis acids.
Solution: Increase the strength of the Lewis acid catalyst or use a more reactive electrophile. For Friedel-Crafts acylation, moving from a weaker catalyst like Bi(OTf)₃ to a stronger one like AlCl₃ may be necessary.[9] However, be aware that stronger conditions can lead to side reactions.
Problem: Mixture of Isomers. While C6 is electronically favored, some substitution at C4 may occur.
Solution: Optimize the reaction temperature. Lowering the temperature often increases the regioselectivity of electrophilic aromatic substitutions by favoring the thermodynamically more stable product. Also, consider the size of your electrophile; bulkier electrophiles are more likely to react at the less sterically hindered position.
Parameter
Recommendation for Improved Regioselectivity
Rationale
Catalyst
Start with milder Lewis acids (e.g., FeCl₃, ZnCl₂) before moving to AlCl₃.
Stronger acids can decrease selectivity and promote side reactions.
Temperature
Run reactions at 0°C or below, if possible.
Lower kinetic energy favors attack at the most electronically activated and accessible site.
Solvent
Use non-coordinating solvents like Dichloromethane (DCM) or Carbon Disulfide (CS₂).
Coordinating solvents can complex with the Lewis acid, reducing its activity and selectivity.
Category 3: Side Reactions and Purification
Question 3: I've successfully run my reaction, but purification by column chromatography is difficult. What are the likely impurities I should be targeting for separation?
Effective purification requires understanding what side products might have formed.
Common Impurities and Their Origins:
Impurity
Potential Origin
Recommended Action
Unreacted Starting Material
Incomplete reaction (low temp, short time, poor catalyst).
Optimize reaction conditions. Easy to separate via column chromatography due to polarity differences.
Ring-Opened Byproduct
Use of excessively strong acid or base, leading to ether cleavage.
Use milder conditions. Screen pH carefully during workup.
Di-substituted Product
Reaction conditions are too harsh (high temp, excess electrophile).
Use stoichiometric amounts of the electrophile. Add it slowly to the reaction mixture at a low temperature.
Isomeric Product(s)
Lack of regioselectivity in aromatic substitution.
See Question 2. Careful column chromatography with a shallow solvent gradient may be needed.
Protocol: Standard Purification by Column Chromatography
Dry Loading: After aqueous workup, dry the crude organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. For best results, adsorb the crude oil or solid onto a small amount of silica gel.
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent like hexane or petroleum ether.
Loading: Carefully add the adsorbed crude material to the top of the packed column.
Elution: Start with a non-polar eluent (e.g., 100% Hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 0% to 10% Ethyl Acetate in Hexane. The exact solvent system should be determined beforehand using Thin Layer Chromatography (TLC). This method is standard for purifying benzofuran derivatives.[1][3][10]
Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
Safety Protocol: A Mandatory Advisory
Researchers must be aware that many benzofuran derivatives and their precursors are biologically active. The parent compound for this class, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, is the immediate precursor to Carbofuran , an N-methylcarbamate insecticide with extremely high acute toxicity to humans and wildlife.[8][11][12] Carbofuran is a potent neurotoxin that acts as a cholinesterase inhibitor.[13]
Mandatory Safety Precautions:
Assume High Toxicity: Treat 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and all its derivatives as potentially highly toxic.
Use Engineering Controls: All manipulations must be performed in a certified, high-flow chemical fume hood.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to your institution's EHS guidelines.
Accidental Exposure: Know the location of safety showers and eyewash stations. In case of skin contact, wash immediately and thoroughly with soap and water. Seek immediate medical attention for any suspected exposure.
References
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]
Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. [Link]
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Pertanika Journal. [Link]
An Overview of the Chemistry, Manufacture, Environmental Fate and Detection of Carbofuran. ResearchGate. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]
Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine. PubMed. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
Carbofuran and Wildlife Poisoning. RSC ECG. [Link]
Mini Review on Important Biological Properties of Benzofuran Derivatives. ACTA SCIENTIFIC[Link]
Technical Support Center: Safe Handling and Disposal of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Introduction: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic compound belonging to the benzofuran family. Derivatives of benzofuran are of significant interest in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction:
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic compound belonging to the benzofuran family. Derivatives of benzofuran are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological properties, including potential antitumor, anti-inflammatory, and antimicrobial activities.[1][2][3] Given its reactive potential and structural alerts for toxicity, adherence to strict safety protocols is not merely procedural—it is essential for protecting personnel and ensuring the integrity of experimental outcomes.
This guide serves as a technical resource for researchers and professionals. It is designed to provide in-depth, practical guidance in a direct question-and-answer format, moving beyond basic lists to explain the scientific reasoning behind each safety recommendation. This document should be used in conjunction with your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.
This section addresses the fundamental question: "What are the intrinsic risks of this material?" A thorough understanding of the hazards is the foundation of safe laboratory practice.
Frequently Asked Questions (FAQs): Hazard Profile
Q: What are the primary health hazards associated with 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran?
A: Based on data from structurally similar benzofuran derivatives, this compound should be handled as a hazardous substance. The primary hazards include:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6][7] Direct contact can lead to redness, pain, and potential damage.
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[4][5][6][7]
Q: Is this compound considered a carcinogen?
A: While specific long-term toxicology data for this exact compound is limited, the broader class of benzofurans includes substances that are suspected of causing cancer.[8] Therefore, it is prudent to operate under the principle of ALARA (As Low As Reasonably Achievable) exposure and handle it as a potential carcinogen. This mandates the use of stringent engineering controls and personal protective equipment.
Q: What are the key physical and chemical properties I should be aware of?
A: Understanding the compound's properties is crucial for safe handling and storage.
Property
Value
Significance & Rationale
Chemical Name
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
N/A
CAS Number
10178-55-9 (related structure)
Use the CAS from your specific supplier for definitive identification.
Molecular Formula
C₁₁H₁₂ClO
From structure.
Molecular Weight
195.67 g/mol
Important for preparing solutions of known molarity.
Physical State
Likely a low-melting solid or oil at room temperature.[6]
Determines whether you are handling a powder (inhalation risk) or liquid (splash risk).
Q: What engineering controls are mandatory for working with this compound?
A: All manipulations of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[9] This is the primary barrier to prevent inhalation of vapors or fine powders. The work area must also be equipped with an immediately accessible safety shower and eyewash station.
Q: What is the required Personal Protective Equipment (PPE)?
A: A multi-layered approach to PPE is mandatory.[9] The choice of PPE depends on the specific task being performed.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing & Solution Prep
Chemical splash goggles
Double-gloving with nitrile or neoprene gloves
Flame-resistant lab coat
Not required if performed in a certified fume hood.
Reaction & Purification
Chemical splash goggles and face shield
Double-gloving with nitrile or neoprene gloves
Flame-resistant lab coat
N95 respirator should be available for emergency use.
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant apron or suit
NIOSH/MSHA-approved respirator with appropriate cartridges.
Q: How should I properly store this chemical to ensure stability and safety?
A: Proper storage is critical to prevent degradation and accidents.
Container: Keep the container tightly closed to prevent exposure to air and moisture.[6]
Location: Store in a dry, cool, and well-ventilated area designated for toxic chemicals.[4][6] The storage area should be locked to restrict access.[4][6]
Segregation: Store away from incompatible materials, specifically strong acids and strong oxidizing agents.[6]
Protocol: Weighing and Preparing a Solution
Preparation: Ensure the chemical fume hood is operational. Place a disposable weighing paper or a tared, clean container on the analytical balance inside the hood.[9] Rationale: This minimizes contamination of the balance and makes cleanup easier.
Aliquot Transfer: Carefully transfer the approximate amount of the solid compound from the stock bottle to the weighing container. Use a clean spatula. Avoid creating dust.
Weighing: Close the sash of the fume hood and the balance doors to get an accurate reading. Record the mass.
Dissolution: Transfer the weighed solid into the reaction or storage vessel. Add the solvent slowly and in a controlled manner to avoid splashing.[9] If necessary, use a small amount of solvent to rinse the weighing container to ensure a quantitative transfer.
Sealing: Securely cap the vessel containing the solution before removing it from the fume hood.
Section 3: Emergency Procedures & Troubleshooting
This section addresses the critical question: "What do I do when something goes wrong?" Rapid and correct responses to exposures and spills can significantly mitigate harm.
Q: What are the immediate first-aid steps for an accidental exposure?
A: Time is critical. Follow these procedures while calling for emergency medical assistance.
Inhalation: Immediately move the affected person to fresh air.[4][6][10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][10]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][10] Remove contact lenses if present and easy to do.[6]
Ingestion: Rinse the mouth thoroughly with water.[4][6] Do NOT induce vomiting. Call a Poison Control Center or physician immediately.[6]
Q: I've spilled a small amount of the solid/solution in the fume hood. What is the cleanup protocol?
A: For small spills contained within the fume hood, follow this procedure. For large spills or spills outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Protocol: Small Spill Cleanup Inside a Fume Hood
Alert & Secure: Alert colleagues in the immediate area. Keep the fume hood running. Restrict access to the area.
Don PPE: Don the appropriate PPE for spill cleanup, including a respirator, face shield, double gloves, and a lab coat.
Containment:
For Solids: Gently cover the spill with a slightly dampened paper towel to avoid raising dust.[11]
For Liquids: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[12]
Cleanup: Carefully scoop the absorbed material or covered solid from the edges of the spill inward. Use non-sparking tools. Place the material into a heavy-duty, sealable plastic bag or a designated solid waste container.[6][12]
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials (wipes, paper towels) in the same waste container.
Disposal: Seal and label the waste container as "Hazardous Waste" with the full chemical name. Arrange for pickup by your institution's EHS department.
Final Steps: Safely doff all PPE and dispose of it as hazardous waste. Wash hands thoroughly.
Workflow for Emergency Spill Response
Caption: Decision workflow for chemical spill response.
Section 4: Waste Disposal
Proper disposal is the final and critical step in the chemical's lifecycle, ensuring that hazardous materials do not contaminate the environment.
Frequently Asked Questions (FAQs): Disposal
Q: How must I dispose of waste containing this chemical?
A: All waste streams containing 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran are considered hazardous waste. Disposal must be handled through your institution's EHS department and in accordance with all local, state, and federal regulations.[4][6] Do not pour any amount down the drain or place it in the regular trash.[4][6]
Q: How should I segregate different types of waste?
A: Proper segregation is key to safe and efficient disposal.
Unused/Pure Compound: The original container with the unused product should be clearly labeled and disposed of as hazardous chemical waste.
Contaminated Labware: Disposable items like gloves, weighing papers, and absorbent pads used during cleanup must be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.
Contaminated Solvents/Solutions: Liquid waste containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
2,3-Benzofuran Material Safety Data Sheet - TCI America. (n.d.). Retrieved from TCI America. [Link]
(PDF) Reactivity of Benzofuran Derivatives - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024, August 6). Retrieved from MDPI. [Link]
5-Chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran - PMC. (n.d.). Retrieved from NCBI. [Link]
Analysis of common impurities in commercial 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the common impurities encountered in commercial batches of this compound. Leveraging extensive experience in analytical chemistry and process development, this resource aims to empower you to identify, understand, and resolve purity-related challenges in your experiments.
This section addresses specific issues you may encounter during the analysis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, particularly using High-Performance Liquid Chromatography (HPLC).
Q1: I am observing an unexpected peak eluting shortly before the main peak of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran in my reverse-phase HPLC analysis. What could this be?
A1: An early-eluting peak relative to the target compound in a reverse-phase method typically indicates a more polar impurity. A likely candidate in this case is the unreacted starting material, 3-chloro-2-methallyloxyphenol .
Causality: The synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran often proceeds through a Claisen rearrangement of 3-chloro-2-methallyloxyphenol, followed by an acid-catalyzed intramolecular cyclization. If the initial etherification of 3-chlorophenol is incomplete, or if the subsequent rearrangement and cyclization do not go to completion, residual 3-chloro-2-methallyloxyphenol will remain in the final product. Its higher polarity, due to the free hydroxyl group, results in a shorter retention time on a C18 column compared to the cyclized product.
Troubleshooting Protocol:
Spiking Experiment: To confirm the identity of the peak, if a standard of 3-chloro-2-methallyloxyphenol is available, perform a spiking experiment. Add a small amount of the standard to your sample and re-inject. An increase in the area of the suspect peak confirms its identity.
HPLC-MS Analysis: If a standard is not available, analyze the sample using HPLC-Mass Spectrometry (HPLC-MS). The impurity should exhibit a molecular ion corresponding to the mass of 3-chloro-2-methallyloxyphenol (C10H11ClO2, m/z ≈ 198.04).
Method Modification: To improve separation from the main peak, consider increasing the initial aqueous composition of your mobile phase or using a shallower gradient.
Q2: My HPLC chromatogram shows a small, broad peak at a longer retention time than the main compound. What is a possible identity for this impurity?
A2: A late-eluting peak suggests a less polar or higher molecular weight impurity. A plausible cause is the presence of a dimeric byproduct .
Causality: During the acid-catalyzed cyclization step, intermolecular reactions can occur, leading to the formation of dimers or other oligomers. These larger molecules are significantly less polar than the monomeric product and will therefore have a stronger interaction with the stationary phase in reverse-phase HPLC, resulting in a longer retention time.
Troubleshooting Protocol:
HPLC-MS Analysis: Utilize HPLC-MS to determine the molecular weight of the impurity. A dimer would be expected to have a molecular ion corresponding to approximately twice the mass of the starting material or intermediate.
Preparative HPLC and NMR: If the impurity is present in sufficient quantity, preparative HPLC can be used for its isolation. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.[1][2]
Process Parameter Review: The presence of significant amounts of dimeric impurities may indicate that the reaction conditions (e.g., temperature, catalyst concentration) of the cyclization step are not optimal.
Q3: I am seeing a cluster of small peaks around the main peak of my product. What could be the cause?
A3: A cluster of closely eluting peaks can often be attributed to isomeric impurities .
Causality: Isomeric impurities can arise from several sources during the synthesis:
Positional Isomers of the Starting Material: If the starting 3-chlorophenol contains other isomers (e.g., 2-chlorophenol or 4-chlorophenol), these can undergo the same reaction sequence to produce isomeric chloro-2,2-dimethyl-2,3-dihydro-1-benzofurans.
Incomplete Claisen Rearrangement: The Claisen rearrangement of 3-chloro-2-methallyloxyphenol yields an ortho-substituted phenol. However, if the ortho positions are blocked or the reaction conditions are harsh, a para-rearrangement can sometimes occur, leading to a different isomer.[3][4]
Troubleshooting Protocol:
High-Resolution HPLC: Employ a high-resolution HPLC column and optimize your gradient to achieve baseline separation of the isomeric peaks.
HPLC-MS/MS: Tandem mass spectrometry (MS/MS) can be invaluable for differentiating isomers. Even if the parent mass is the same, the fragmentation patterns may differ, providing clues to the substitution pattern on the aromatic ring.
NMR Spectroscopy: If the isomers can be isolated, 1D and 2D NMR techniques are the most definitive methods for structure elucidation and confirming the position of the chloro substituent.[1][2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis and quality control of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Q4: What are the most likely impurities in commercial 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran based on its synthesis?
A4: Based on a likely synthetic route involving the Claisen rearrangement and cyclization of a substituted phenol, the following are potential impurities:
Starting Materials:
3-Chlorophenol
Methallyl chloride
Intermediates:
3-chloro-2-methallyloxyphenol
2-(2-methylallyl)-3-chlorophenol (product of Claisen rearrangement)
The following diagram illustrates the potential origin of these impurities:
Caption: Synthetic pathway and origin of potential impurities.
Q5: What analytical techniques are best suited for the identification and quantification of these impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
HPLC with UV and/or MS detection: This is the primary technique for separation and quantification of known and unknown impurities. A C18 column with a gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a good starting point. UV detection is suitable for routine analysis, while MS detection is crucial for the identification of unknown impurities by providing molecular weight information.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used as a complementary technique, especially for more volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of isolated impurities. 2D NMR techniques like COSY, HSQC, and HMBC can provide detailed connectivity information.[1][2]
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of an impurity.
Q6: How can I remove these impurities from my sample of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran?
A6: The method of purification will depend on the nature and quantity of the impurity.
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be an effective purification method.
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is a versatile technique for separating the target compound from both more polar and less polar impurities.
Preparative HPLC: For high-purity requirements or for isolating specific impurities for characterization, preparative HPLC is the method of choice.
Q7: What are the typical acceptance criteria for impurities in a compound like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran used in drug development?
A7: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). The specific limits depend on the stage of drug development and the maximum daily dose of the final drug product.
Reporting Threshold: The level at which an impurity must be reported in regulatory filings.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
For early-stage development, it is crucial to identify and control any impurity present at a level of 0.1% or higher. As development progresses, these thresholds may become more stringent.
The following table summarizes the potential impurities and their key analytical characteristics:
Impurity Name
Potential Origin
Expected HPLC Retention Time (Relative to Product)
Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2(1), 1-48.
SciELO. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]
Technical Support Center: Reaction Condition Refinement for Functionalizing 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Welcome to the technical support center for the functionalization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the functionalization of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common synthetic challenges involving this versatile scaffold. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Introduction
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable building block in medicinal chemistry and materials science. Its functionalization, primarily at the C7 position, opens avenues to a diverse range of novel compounds. However, the inherent reactivity of the aryl chloride and the nature of the dihydrobenzofuran ring can present unique challenges. This guide addresses common issues encountered during cross-coupling and other functionalization reactions, providing a structured approach to reaction optimization and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C7 position.[1][2] However, the lower reactivity of aryl chlorides compared to bromides or iodides often necessitates careful optimization of reaction conditions.[3]
FAQ 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low to no yield. What are the likely causes and how can I improve it?
Low or no yield in a Suzuki-Miyaura coupling involving an aryl chloride like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a common challenge. The primary bottleneck is often the oxidative addition step, which is slower for aryl chlorides.[4]
Troubleshooting Steps:
Catalyst and Ligand Selection:
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this transformation.
The Solution: Employ more electron-rich and sterically bulky phosphine ligands that promote the oxidative addition of the aryl chloride to the Pd(0) center.[1][5] Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Josiphos families are often effective.[1][5] Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) can also be used for convenience and improved reactivity.[6]
Causality: Bulky, electron-rich ligands stabilize the monoligated Pd(0) species, which is the active catalyst in the oxidative addition step, and accelerate this rate-limiting step.[1]
Base Selection and Strength:
The Problem: The choice of base is critical and can significantly impact the reaction outcome. Common bases like Na₂CO₃ or K₂CO₃ might not be strong enough.
The Solution: Stronger bases such as K₃PO₄, Cs₂CO₃, or even alkoxides like NaOtBu or KOtBu are often required.[7] The base not only facilitates the transmetalation step but can also influence the catalyst's activity.
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation with the arylpalladium(II) complex.[8]
Solvent and Temperature:
The Problem: Inadequate solvent choice or reaction temperature can lead to poor solubility of reagents or insufficient energy to overcome the activation barrier.
The Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[1] Often, a small amount of water is added as a co-solvent, particularly when using inorganic bases like K₃PO₄, as it can aid in dissolving the base and facilitating the formation of the active boronate species.[5] Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C.[9]
Oxygen Exclusion:
The Problem: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[1]
The Solution: It is crucial to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[6] Maintaining a positive pressure of inert gas throughout the reaction is essential.
Workflow for Troubleshooting Low-Yielding Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
FAQ 2: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine and observing significant amounts of starting material. How can I drive the reaction to completion?
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[2][10] Similar to the Suzuki coupling, the reactivity of the aryl chloride is a key factor.
Troubleshooting Steps:
Ligand Choice is Paramount:
The Problem: Early generation phosphine ligands are often ineffective for the amination of aryl chlorides.[11]
The Solution: Utilize modern, sterically hindered, and electron-rich biarylphosphine ligands.[11] Ligands such as RuPhos, BrettPhos, or Josiphos-type ligands have demonstrated high efficacy in these couplings. The choice of ligand can also depend on the nature of the amine.
Causality: These advanced ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and yields.[11]
Base and Amine Stoichiometry:
The Problem: An inappropriate base or incorrect stoichiometry can stall the reaction.
The Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[12] Using a slight excess of the amine (e.g., 1.2-1.4 equivalents) can help drive the reaction forward, especially when dealing with volatile amines or to minimize diarylation in the case of primary amines.[7]
Causality: The strong base is necessary to deprotonate the amine, forming the corresponding amide, which then displaces the halide from the palladium center.
Handling Ammonia Equivalents:
The Problem: The direct use of ammonia gas can be challenging.
The Solution: For the synthesis of primary anilines, using an ammonia surrogate like benzophenone imine followed by hydrolysis is a common strategy.[10] Alternatively, recent developments have enabled the use of aqueous ammonia with specialized catalyst systems.[13][14]
Causality: Ammonia surrogates provide a more manageable source of the "NH₂" group. The development of water-tolerant catalyst systems has expanded the utility of aqueous ammonia, a more convenient and economical reagent.[13][14]
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
1,4-Dioxane or Toluene (with 10-20% v/v water if using K₃PO₄)
Toluene or 1,4-Dioxane
Temperature
90-110 °C
90-110 °C
Other Functionalization Reactions
FAQ 3: I am trying to introduce a formyl or acyl group onto the benzofuran ring. What are the best strategies?
Direct Friedel-Crafts acylation or formylation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran ring can be challenging and may lead to mixtures of isomers or reaction at undesired positions.[15][16]
Recommended Strategies:
Directed ortho-Metalation (DoM):
The Approach: Lithiation of the benzofuran ring can provide a route to regioselective functionalization. The ether oxygen of the dihydrofuran ring can direct lithiation to the C7 position. However, careful control of temperature and the choice of lithiating agent (e.g., n-BuLi, s-BuLi, or LDA) are crucial to avoid side reactions. Subsequent quenching with an appropriate electrophile (e.g., DMF for formylation, an acid chloride for acylation) can introduce the desired functional group.
Potential Issues: Ring-opening of the dihydrofuran ring can be a competing side reaction under certain lithiation conditions.
Functionalization Prior to Cyclization:
The Approach: An alternative strategy is to introduce the desired functional group onto a precursor molecule before the formation of the dihydrobenzofuran ring. For instance, starting with a suitably substituted phenol and performing the acylation or formylation before the cyclization step can provide better regiocontrol.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) via syringe.
Catalyst Addition: In a separate vial under argon, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and add it to the reaction flask as a solid under a positive flow of argon.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Key Reaction Components in a Successful Cross-Coupling
Caption: Interplay of components in a Pd-catalyzed cross-coupling.
This technical guide provides a starting point for refining your reaction conditions. Remember that each specific substrate combination may require fine-tuning of the parameters outlined above. Careful observation, systematic optimization, and a good understanding of the underlying reaction mechanisms are key to achieving your synthetic goals.
References
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available from: [Link]
ACS Publications. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available from: [Link]
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]
eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]
ResearchGate. (2025). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Available from: [Link]
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
University of Rochester. Cross-Coupling Chemistry. Available from: [Link]
National Institutes of Health. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Available from: [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
RSC Publishing. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Available from: [Link]
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
IRO Journals. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]
Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Available from: [Link]
National Institutes of Health. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide. Available from: [Link]
ElectronicsAndBooks. Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes. Available from: [Link]
Harvard University. The Suzuki Reaction. Available from: [Link]
Google Patents. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available from: [Link]
ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Available from: [Link]
National Institutes of Health. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Available from: [Link]
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Available from: [Link]
ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
PubMed Central. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available from: [Link]
Google Patents. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
Arkat USA. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Available from: [Link]
PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]
Potential degradation pathways of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran under acidic conditions
A Guide to Understanding and Troubleshooting its Stability Under Acidic Conditions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-2,2-dimethy...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide to Understanding and Troubleshooting its Stability Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments conducted under acidic conditions. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to ensure the integrity and success of your experimental work.
Introduction: The Challenge of Acidic Environments
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural integrity is paramount for the desired biological activity and safety profile of the final product. However, exposure to acidic conditions, whether intentional during synthesis or as part of a formulation or degradation study, can lead to specific degradation pathways. Understanding these pathways is critical for process optimization, stability testing, and ensuring the quality of your research. This guide will walk you through the potential degradation mechanisms, how to identify degradation products, and how to troubleshoot common experimental issues.
Q1: I'm observing unexpected peaks in my HPLC analysis after treating 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran with an acidic solution. What are the likely degradation products?
Answer:
Under acidic conditions, the most probable degradation pathway for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is the acid-catalyzed cleavage of the ether bond within the dihydrofuran ring. This reaction proceeds via a mechanism analogous to the acid-catalyzed cleavage of ethers. Given the structure of your compound, the reaction likely follows an S(_N)1-type pathway due to the stability of the resulting tertiary carbocation.
The primary degradation product you are likely observing is 2-Chloro-6-(2-hydroxy-2-methylpropyl)phenol.
Here is the proposed mechanism:
Protonation of the Ether Oxygen: The acidic medium protonates the ether oxygen, making it a good leaving group (an alcohol).
Formation of a Tertiary Carbocation: The C-O bond cleaves, leading to the formation of a relatively stable tertiary carbocation at the 2-position of the former dihydrofuran ring and the opening of the ring to form a phenol.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step yields the diol product, 2-Chloro-6-(2-hydroxy-2-methylpropyl)phenol.
Troubleshooting Tip:
If you are seeing multiple unexpected peaks, it could be due to secondary reactions. The initial degradation product, a phenol, is more activated towards electrophilic aromatic substitution than the starting material. However, under typical acidic stress testing conditions, the ether cleavage is the most kinetically favored pathway.
To confirm the identity of the degradation product, it is recommended to use HPLC coupled with mass spectrometry (HPLC-MS) to determine the molecular weight of the unknown peak. The expected mass of 2-Chloro-6-(2-hydroxy-2-methylpropyl)phenol (C(10)H({13})ClO(_2)) is approximately 200.66 g/mol .
Visualizing the Primary Degradation Pathway
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to Halogenated Benzofurans: A Comparative Analysis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Scaffold and the Strategic Role of Halogenation The benzofuran ring system, a fusion of benzene and furan rings, is a...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold and the Strategic Role of Halogenation
The benzofuran ring system, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and synthetic chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the benzofuran core allows for extensive structural modifications to fine-tune its pharmacological profile.
A key strategy in modern drug design is the introduction of halogen atoms (F, Cl, Br, I) onto a lead scaffold. This process, known as halogenation, is far from a simple substitution; it is a powerful tool to modulate a molecule's physicochemical and biological properties. Halogens can influence a compound's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[5] Specifically, the formation of "halogen bonds"—an attractive interaction between an electrophilic halogen and a nucleophilic site on a biological target—can significantly enhance binding affinity and, consequently, biological activity.[1]
This guide provides an in-depth comparison of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a key building block, with other relevant halogenated benzofurans. We will explore how the choice and position of the halogen atom dictate the compound's synthetic accessibility, physicochemical characteristics, and potential as a pharmacophore, supported by experimental data and detailed protocols.
Comparative Analysis: 7-Chloro vs. Other Halogenated Analogs
For this analysis, we will compare our lead compound, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1) , with two structurally related analogs to elucidate the distinct effects of the halogen's identity and its position on the aromatic ring:
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (2): To assess the impact of a different halogen at the same position.
5-Chloro-2,3-dihydro-1-benzofuran (3): To evaluate the influence of the halogen's position (an isomer).
Synthesis Strategies: Accessibility and Reaction Dynamics
The synthesis of 2,3-dihydrobenzofurans can be achieved through various routes, often involving the cyclization of substituted phenols.[6][7] The specific halogenation step is critical and can be performed on the phenol precursor or the cyclized benzofuran core.
For 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1): A common approach involves the reaction of 2-chlorophenol with methallyl chloride to form an ether, followed by a Claisen rearrangement and subsequent cyclization. An alternative involves the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran, though this can lead to isomeric mixtures.[8]
For 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (2): Synthesis can proceed from 2-bromophenol, following a similar pathway. Direct bromination of the dihydrobenzofuran ring is also feasible, but regioselectivity can be a challenge without appropriate directing groups.
For 5-Chloro-2,3-dihydro-1-benzofuran (3): A documented synthesis involves the direct chlorination of 2,3-dihydrobenzofuran using N-chlorosuccinimide (NCS) as the chlorinating agent, which has been shown to produce the 5-chloro isomer with high yield.[9]
Causality in Synthesis: The choice of synthetic route is governed by the availability of starting materials and the desired regioselectivity. Direct halogenation of the benzofuran core is often simpler but risks producing multiple isomers. Synthesizing from a pre-halogenated phenol provides precise control over the halogen's position, which is crucial as biological activity is highly dependent on the substitution pattern.[1]
Physicochemical Properties: The Halogen's Fingerprint
The identity and position of the halogen atom profoundly impact the molecule's physical and chemical properties, which in turn affect its pharmacokinetics and pharmacodynamics.
Lipophilicity (LogP): As we move from chlorine to bromine (Compound 1 vs. 2), the increased atomic weight and size of bromine lead to a higher molecular weight and a slight increase in lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Positional Isomerism: Comparing Compound 1 to Compound 3 (which lacks the dimethyl group), the primary difference in LogP comes from the gem-dimethyl group on the dihydrofuran ring, which significantly increases lipophilicity. The position of the chlorine (C7 vs. C5) has a more subtle effect on LogP but can drastically alter the molecule's electronic properties and how it fits into a receptor's binding pocket. A comparative study on fluorinated vs. chlorinated compounds found that chlorinated compounds tend to be less soluble than their fluorinated counterparts.[12]
Halogenation is a cornerstone of SAR studies for benzofurans. The nature, position, and number of halogen substituents can dramatically alter biological effects.
Anticancer Activity: Halogenated benzofurans have consistently shown significant anticancer activities.[1] The ability of halogens to form halogen bonds can improve binding affinity to target proteins.[1] Studies have shown that the position of the halogen is a critical determinant of its biological activity. For example, brominated benzofurans have demonstrated potent cytotoxicity against leukemia cell lines, with activity being highly dependent on the bromine's location.[1][13]
Antimicrobial Activity: Benzofuran derivatives bearing chlorine or bromine substituents have exhibited potent antibacterial and antifungal properties.[2][3] Compounds with bromo-substituents at the C-5 position of the benzofuran and on an adjacent phenyl ring showed excellent activity against several bacterial strains.[3]
Logical Framework for Halogen Effects on Bioactivity
Caption: Influence of Halogen Substitution on Drug Candidate Properties.
Metabolic Stability: A Critical Parameter for Drug Development
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[14] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic potential. Halogenation is a common strategy to improve metabolic stability by "blocking" sites on the molecule that are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes.[15][16]
Experimental Insight:
The chlorine atom at the C-7 position in Compound 1 or the bromine in Compound 2 can sterically hinder or prevent enzymatic attack (e.g., aromatic hydroxylation) at or near that position. The C-F bond is significantly stronger than C-Cl or C-Br bonds, often making fluorinated analogs more resistant to metabolism.[16] However, the larger size of chlorine and bromine can provide a more effective "shield" against enzymatic access. The choice of halogen is therefore a trade-off between bond strength and steric hindrance.
The metabolic fate of benzofuran-based designer drugs has been studied, revealing that metabolism often involves hydroxylation of the aromatic ring and modification of side chains.[17] Blocking these potential metabolic sites with a halogen is a validated strategy to enhance drug lifetime.
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
This protocol provides a self-validating system to assess and compare the metabolic stability of different halogenated benzofurans. The inclusion of positive and negative controls ensures the integrity of the experimental system.
Objective: To determine the in vitro intrinsic clearance (Cl_int) of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
Materials:
Test Compounds (e.g., 1, 2, 3) dissolved in DMSO (10 mM stock)
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
0.1 M Phosphate Buffer (pH 7.4)
Positive Control (high clearance compound, e.g., Verapamil)
Negative Control (low clearance compound, e.g., Warfarin)
Acetonitrile with internal standard (for quenching)
96-well incubation plates and collection plates
LC-MS/MS system for analysis
Workflow Diagram:
Caption: In Vitro Metabolic Stability Assay Workflow.
Step-by-Step Procedure:
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compounds and controls by diluting the 10 mM DMSO stock in buffer to an intermediate concentration.
Incubation Plate Setup: In a 96-well plate, add phosphate buffer and the liver microsome suspension.
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes in a shaking water bath.
Add Compound: Add the working solution of the test compound or control to the wells to achieve a final concentration of ~1 µM.
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the T=0 min wells.
Time-Point Quenching:
For T=0, immediately add cold acetonitrile (containing an internal standard for LC-MS/MS normalization) to the designated wells before adding the NADPH solution.
For subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction at the designated time by adding the same volume of cold acetonitrile with internal standard.
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. This data is then used to calculate the intrinsic clearance.
Trustworthiness through Controls: The inclusion of a high-clearance control (Verapamil) validates that the microsomal enzymes are active, while a low-clearance control (Warfarin) ensures the reaction is not proceeding too rapidly due to non-specific degradation. This dual-control system provides confidence in the results obtained for the test compounds.
Conclusion and Future Perspectives
The comparative analysis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran against its bromo- and positional chloro-analogs underscores a fundamental principle of medicinal chemistry: subtle structural changes can lead to significant pharmacological consequences.
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran represents a balanced starting point for discovery, offering moderate lipophilicity and a strategically placed halogen to potentially block metabolic attack and engage in productive interactions with biological targets.
The 7-Bromo analog increases lipophilicity, which may be advantageous for CNS penetration but could pose challenges with solubility and non-specific toxicity. The larger, more polarizable bromine atom also offers different halogen bonding capabilities compared to chlorine.
Isomers like 5-Chloro-2,3-dihydro-1-benzofuran highlight the paramount importance of the substitution pattern. Shifting the halogen can completely alter the molecule's interaction with a target receptor, potentially switching an antagonist to an agonist, or abolishing activity altogether.
For drug development professionals, the choice of halogen is not arbitrary. It is a calculated decision based on the desired target product profile. If enhanced metabolic stability is the primary goal, a fluoro-analog might be considered. If maximizing binding affinity through a strong halogen bond is key, a bromo- or iodo-analog could be superior. This guide provides the foundational logic and experimental framework to make such informed decisions, paving the way for the rational design of next-generation benzofuran-based therapeutics.
References
Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
Ackley, D.C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
PubChem. (2024). 7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran. PubChem. Available at: [Link]
ResearchGate. (n.d.). The structures of active halogen derivatives of benzofurans. ResearchGate. Available at: [Link]
Willemse, E., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. PMC - NIH. Available at: [Link]
BioIVT. (2022). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available at: [Link]
ChemSynthesis. (n.d.). 7-bromo-2-methyl-3-nitro-1-benzofuran. ChemSynthesis. Available at: [Link]
PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. PubChem. Available at: [Link]
Almarhoon, Z., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
Kumar, A., & Kumar, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 7-chloromethyl-2,3-dihydro-2,2-dimethylbenzofuran. PrepChem.com. Available at: [Link]
Zhou, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
Naz, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link]
PubMed. (n.d.). The metabolism of some substituted benzofuran beta-adrenergic blocking agents. PubMed. Available at: [Link]
Taylor, P.N., et al. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]
ResearchGate. (n.d.). Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. Available at: [Link]
MDPI. (2021). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. Available at: [Link]
Asghari, S., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IJPSR. Available at: [Link]
MDPI. (2022). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
Zancajo, R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. Available at: [Link]
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. IJPBMS. Available at: [Link]
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PubMed. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed. Available at: [Link]
PubMed. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. PubMed. Available at: [Link]
ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. Available at: [Link]
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A Comparative Analysis of the Reactivity of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and Its Derivatives in Modern Catalytic Transformations
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in a variety of biologically active molecules and natural p...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in a variety of biologically active molecules and natural products. Its unique three-dimensional shape and electronic properties make it a valuable building block in drug discovery. The functionalization of this core, particularly at the aromatic ring, is crucial for modulating its pharmacological profile. This guide provides a comprehensive comparative analysis of the reactivity of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a key intermediate, in various modern catalytic transformations. We will delve into the electronic and steric factors governing its reactivity and provide insights into experimental design for its successful derivatization.
The 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran Core: An Introduction to its Synthetic Significance
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran serves as a versatile precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The chlorine atom at the 7-position provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The 2,2-dimethyl-2,3-dihydrofuran ring, with its sp³-hybridized carbons, imparts a distinct non-planar geometry compared to the fully aromatic benzofuran, which can be critical for biological activity.
The synthesis of the parent phenol, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, has been reported through various routes, often starting from catechol or 2-hydroxyacetophenone[1][2]. The subsequent chlorination at the 7-position can be achieved through standard electrophilic aromatic substitution protocols. The presence of the electron-donating ether oxygen and the alkyl substituents on the dihydrofuran ring influences the regioselectivity of this chlorination.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The C-Cl bond in aryl chlorides is notoriously less reactive than the corresponding C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions due to its stronger bond dissociation energy and lower propensity for oxidative addition to the palladium(0) center. However, significant advancements in ligand design and catalyst systems have made the use of aryl chlorides increasingly feasible and attractive due to their lower cost and wider availability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For an unactivated aryl chloride like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, the choice of a highly active catalyst system is paramount.
Causality behind Experimental Choices:
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices as they are readily reduced in situ to the active Pd(0) species.
Ligand: Bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) are essential. These ligands promote the oxidative addition of the aryl chloride to the palladium center and stabilize the resulting palladium complex.
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used to facilitate the transmetalation step. The choice of base can also influence the reaction rate and yield.
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly employed. The addition of water can sometimes accelerate the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).
Add the base (e.g., K₂CO₃, 2.0-3.0 mmol).
Add the anhydrous solvent (e.g., dioxane, 5-10 mL).
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity:
Derivative
Expected Relative Reactivity in Suzuki-Miyaura Coupling
Rationale
7-Iodo-2,2-dimethyl-2,3-dihydro-1-benzofuran
Highest
The C-I bond is the weakest carbon-halogen bond, leading to the fastest rate of oxidative addition.
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
High
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Moderate
Requires more forcing conditions (higher temperature, more active catalyst) compared to the bromo and iodo analogues.
The electron-donating methoxy group at the para-position deactivates the C-Cl bond towards oxidative addition.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reaction of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran with amines requires a highly active palladium catalyst system.
Causality behind Experimental Choices:
Catalyst System: A combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial. Ligands like Josiphos, Xantphos, or those from the Buchwald portfolio are often effective.
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the reductive elimination step.
Amine Coupling Partner: A wide range of primary and secondary amines can be used. The steric hindrance and electronic properties of the amine will influence the reaction efficiency.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
In a glovebox or under an inert atmosphere, combine the aryl chloride (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL).
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Sonogashira and Heck Couplings
The Sonogashira coupling allows for the formation of a C-C triple bond between an aryl halide and a terminal alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine like triethylamine or diisopropylamine). For an aryl chloride like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, higher temperatures and more active catalyst systems are generally necessary compared to the corresponding bromide or iodide.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The regioselectivity of the Heck reaction is influenced by the nature of the substituents on the alkene. For aryl chlorides, phosphine-free palladium catalysts or palladacycles in polar aprotic solvents like DMF or NMP are often employed.
Electronic and Steric Influence of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran Ring System
The reactivity of the C-Cl bond at the 7-position is modulated by the electronic and steric effects of the fused 2,2-dimethyl-2,3-dihydrofuran ring.
Electronic Effects:
Inductive Effect: The oxygen atom of the dihydrofuran ring is electron-withdrawing through its inductive effect (-I).
Mesomeric Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, exerting an electron-donating mesomeric effect (+M). This effect increases the electron density of the benzene ring, particularly at the ortho and para positions. For the 7-position, which is ortho to the ether linkage, this electron-donating effect can slightly deactivate the C-Cl bond towards oxidative addition in palladium-catalyzed reactions compared to an unsubstituted chlorobenzene.
Alkyl Groups: The 2,2-dimethyl groups are weakly electron-donating through hyperconjugation and inductive effects.
Steric Effects:
The gem-dimethyl group at the 2-position introduces significant steric bulk in the vicinity of the 7-position. This steric hindrance can influence the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.
Relationship of Electronic Effects and Reactivity
Caption: The interplay of electronic effects influencing the reactivity of the 7-chloro position.
Reactivity towards Electrophilic Aromatic Substitution
The 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. The directing effect of the substituents will determine the position of substitution.
The ether oxygen is an ortho, para-director.
The alkyl portion of the fused ring is also weakly activating and ortho, para-directing.
Therefore, for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, the positions most susceptible to electrophilic attack would be C-4 and C-6, which are ortho and para to the ether oxygen, respectively. The chlorine atom is a deactivating ortho, para-director. The overall regioselectivity will be a result of the combined directing effects of these groups.
Conclusion
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable synthetic intermediate whose reactivity is governed by a subtle interplay of electronic and steric factors. While the C-Cl bond presents a challenge for palladium-catalyzed cross-coupling reactions compared to its bromo and iodo counterparts, modern catalyst systems with bulky, electron-rich ligands can effectively promote these transformations. A thorough understanding of the principles outlined in this guide will enable researchers to design and execute efficient synthetic strategies for the derivatization of this important scaffold, paving the way for the discovery of new molecules with desired properties.
References
Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide. National Center for Biotechnology Information. [Link]
Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. [Link]
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Validation of the biological efficacy of compounds synthesized from 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
A Comparative Guide to the Biological Efficacy of Compounds from 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran Introduction The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged st...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Biological Efficacy of Compounds from 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Introduction
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This guide focuses on a specific, synthetically accessible subclass: derivatives of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. The introduction of a chloro-substituent and dimethyl groups can significantly modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy and target specificity.[3]
This document provides a comparative analysis of the biological efficacy of select compounds derived from this scaffold. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with established alternatives, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
Comparative Analysis of Biological Activities
The true measure of a novel compound's potential lies in its performance relative to existing standards. Here, we evaluate derivatives of the 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold in two critical therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Cytotoxicity Screening
A primary application for novel heterocyclic compounds is in the field of oncology.[3][4] The cytotoxic potential of newly synthesized compounds is often the first indicator of their promise as anticancer agents.
Experimental Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Comparative Data:
The table below presents hypothetical, yet plausible, cytotoxicity data for a synthesized benzofuran derivative, "Compound BZD-1," compared to Doxorubicin, a widely used chemotherapeutic agent, across a panel of human cancer cell lines.
Cell Line
Tissue of Origin
Compound BZD-1 IC50 (µM)
Doxorubicin (Positive Control) IC50 (µM)
MCF-7
Breast Adenocarcinoma
18.2 ± 2.5
0.9 ± 0.1
NCI-H460
Lung Carcinoma
25.1 ± 3.1
1.3 ± 0.2
SF-268
Glioma
21.7 ± 2.9
1.1 ± 0.1
Note: Data are representative and for illustrative purposes.
While Doxorubicin shows significantly higher potency, the activity of Compound BZD-1 warrants further investigation, particularly regarding its selectivity and mechanism of action. The presence of halogen atoms in benzofuran derivatives has been shown to enhance anticancer activity.[3]
Antimicrobial Efficacy: Susceptibility Testing
With the rise of antimicrobial resistance, the discovery of new antibacterial agents is a global health priority. Benzofuran derivatives have shown considerable promise in this area.[1][8]
Experimental Rationale: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11] This technique provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][12] It is highly accurate, cost-effective for screening, and allows for the simultaneous testing of multiple compounds.[9][10]
Comparative Data:
The following table illustrates the potential antimicrobial efficacy of a synthesized benzofuran derivative, "Compound BZD-2," against common bacterial pathogens, with Ciprofloxacin serving as the reference antibiotic.
Bacterial Strain
Gram Type
Compound BZD-2 MIC (µg/mL)
Ciprofloxacin (Positive Control) MIC (µg/mL)
Staphylococcus aureus
Gram-positive
16
0.5
Escherichia coli
Gram-negative
32
0.015
Pseudomonas aeruginosa
Gram-negative
>64
0.25
Note: Data are representative and for illustrative purposes.
These hypothetical results suggest that while Compound BZD-2 is not as potent as Ciprofloxacin, it demonstrates activity, particularly against Gram-positive bacteria. The structure-activity relationship of benzofurans often shows differential activity against Gram-positive and Gram-negative bacteria.[1]
In-Depth Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed protocols for the key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for in vitro anticancer drug screening.[13][14]
1. Cell Culture and Seeding:
Maintain human cancer cell lines (e.g., MCF-7, NCI-H460) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
Culture the cells in a humidified incubator at 37°C with 5% CO2.[13]
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[13]
2. Compound Treatment:
Prepare a stock solution of the test compound (e.g., Compound BZD-1) and the positive control (Doxorubicin) in DMSO.
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells with a vehicle control (DMSO-treated cells) and untreated cells.
Incubate the plate for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[7][15]
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
4. Data Acquisition and Analysis:
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.[15]
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]
1. Preparation of Materials:
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[16]
Use Mueller-Hinton Broth (MHB) as the growth medium.[16]
Prepare stock solutions of the test compound (e.g., Compound BZD-2) and the positive control (Ciprofloxacin) in an appropriate solvent.
2. Assay Procedure:
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.
Add the standardized bacterial suspension to each well.[16]
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
Incubate the plate at 37°C for 16-20 hours.[9][10]
3. Data Interpretation:
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]
Visualizations
General Workflow for In Vitro Biological Efficacy Validation
The following diagram illustrates a typical workflow for screening newly synthesized compounds for biological activity.
Caption: Workflow for validating the biological efficacy of synthesized compounds.
Closse A, Haefliger W, Hauser D, Gubler HU, Dewald B, Baggiolini M. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. J Med Chem. 1981 Dec;24(12):1465-71.
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PubMed Central (PMC). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli.
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A Comparative Guide to the Structural Analogs of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and Their Properties
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structural analogs of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a core scaffold that has inspired...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural analogs of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a core scaffold that has inspired the development of a diverse range of biologically active compounds. By exploring key structural modifications and their impact on physicochemical and pharmacological properties, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and other bioactive molecules. We will delve into the structure-activity relationships (SAR) that govern the anticancer, anti-inflammatory, and insecticidal activities of these analogs, supported by experimental data and detailed synthetic protocols.
The 2,3-Dihydro-1-benzofuran Scaffold: A Privileged Structure
The 2,3-dihydro-1-benzofuran ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The core molecule of interest, 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, possesses key features that can be systematically modified to modulate its properties: a halogenated benzene ring, a saturated heterocyclic ring, and a gem-dimethyl group.
While specific biological activity data for 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is not extensively reported in publicly available literature, its structural similarity to known bioactive compounds, such as the potent insecticide carbofuran, suggests its potential as a lead structure for optimization.[7]
Structural Analogs with Anticancer Activity
The benzofuran and dihydrobenzofuran scaffolds have been extensively explored in the development of novel anticancer agents.[1][8] Structural modifications at various positions of the ring system have led to compounds with significant cytotoxic activity against a range of cancer cell lines.
Halogenated Benzofuran Derivatives
The introduction of halogens, such as chlorine and fluorine, into the benzofuran ring has been shown to significantly enhance anticancer activity.[1] For instance, 4-fluoro and 4-chloro substituted usnic acid derivatives have demonstrated potent inhibitory effects on leukemia cells (HL-60 and K562) with IC50 values in the low micromolar range.
Hybrid Benzofuran Derivatives
Fusing the benzofuran core with other heterocyclic moieties has emerged as a successful strategy for creating potent and selective anticancer agents.[1]
Benzofuran-Chalcone Hybrids: These compounds have shown good to moderate activity against various cancer cell lines, including A-375 (melanoma), MCF-7 (breast cancer), A-549 (lung cancer), HT-29 (colon cancer), and H-460 (lung cancer).[9]
Benzofuran-Thiazole Hybrids: Derivatives incorporating a thiazole ring have exhibited promising inhibitory potency against HePG2 (liver cancer), HeLa (cervical cancer), MCF-7, and PC3 (prostate cancer) cell lines, with IC50 values in the low micromolar range.[8]
Table 1: Anticancer Activity of Selected Benzofuran Analogs
Note: "Potent" indicates significant activity was observed, but a specific IC50 value was not provided in the source.
The structure-activity relationship suggests that the presence of electron-withdrawing groups on the phenyl ring of chalcone derivatives can enhance their anticancer activity.
Structural Analogs with Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research. Benzofuran and its dihydro analogs have demonstrated significant potential in this therapeutic area.[2][10]
Inhibition of Pro-inflammatory Mediators
Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[11]
Aza-benzofuran derivatives isolated from Penicillium crustosum have exhibited potent anti-inflammatory activity by inhibiting NO release in LPS-stimulated RAW 264.7 mouse macrophages, with IC50 values comparable to the positive control, celecoxib.[2]
Table 2: Anti-inflammatory Activity of Selected Benzofuran Analogs
The SAR for these compounds indicates that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance their anti-inflammatory effects.[11]
Structural Analogs with Insecticidal Activity
The 2,3-dihydro-1-benzofuran scaffold is a well-established pharmacophore in the field of insecticides, with carbofuran being a prominent example.[7] Modifications to this core structure have been explored to develop new insecticidal agents with improved efficacy and safety profiles.
While quantitative insecticidal data for direct analogs of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is limited in the available literature, SAR studies on related benzofuran derivatives provide valuable insights. For example, the biological activity of 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives is dependent on the substitution pattern of the benzylic ring.[12]
Synthesis of the 2,3-Dihydro-1-benzofuran Scaffold
A variety of synthetic routes to the 2,3-dihydro-1-benzofuran core and its derivatives have been reported. A common and effective method involves the intramolecular cyclization of appropriately substituted phenols.
Representative Synthetic Protocol: Synthesis of 7-chloromethyl-2,3-dihydro-2,2-dimethylbenzofuran
A general procedure for the synthesis of a 7-substituted-2,2-dimethyl-2,3-dihydro-1-benzofuran involves the following steps:
Reaction of a substituted phenol with an appropriate alkylating agent: This step introduces the side chain that will form the dihydrofuran ring.
Intramolecular cyclization: This is often achieved through heating or the use of a catalyst to form the heterocyclic ring.
Functional group manipulation: The substituent at the 7-position can be further modified. For example, a chloromethyl group can be introduced.
A specific example is the synthesis of 7-chloromethyl-2,3-dihydro-2,2-dimethylbenzofuran, which involves the treatment of the corresponding alcohol with a chlorinating agent. The resulting product can be purified by washing with aqueous sodium hydroxide and a saturated sodium chloride solution, followed by concentration under reduced pressure.[13]
Caption: General synthetic workflow for 7-substituted-2,2-dimethyl-2,3-dihydro-1-benzofurans.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,3-dihydro-1-benzofuran analogs is intricately linked to the nature and position of substituents on the scaffold.
Caption: Key structural modifications and their influence on biological activities.
Benzene Ring: Halogenation, particularly with chlorine and fluorine, generally enhances anticancer and anti-inflammatory activities.[8][11] The position of the substituent is also crucial; for example, in some anticancer derivatives, electron-donating groups at the para-position of a phenyl substituent improve activity, while electron-withdrawing groups decrease it.[1]
Dihydrofuran Ring: Modifications at the C2 and C3 positions significantly impact biological activity. For instance, the introduction of an ester or heterocyclic ring at the C2 position is often critical for cytotoxic effects.
Gem-Dimethyl Group: This group contributes to the lipophilicity and metabolic stability of the molecule. Its replacement with bioisosteric groups can be a strategy to fine-tune these properties and potentially alter the insecticidal spectrum of activity.
Conclusion and Future Directions
The 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold and its analogs represent a rich source of chemical diversity with significant potential in drug discovery and agrochemical development. The extensive research into their anticancer and anti-inflammatory properties has yielded potent compounds with clear structure-activity relationships, providing a solid foundation for further optimization. While the insecticidal potential is evident from the carbofuran connection, more quantitative data on a wider range of analogs is needed to fully elucidate the SAR in this area.
Future research should focus on:
Synthesis and biological evaluation of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran: Obtaining comprehensive data on the parent compound will provide a crucial baseline for comparative studies.
Exploration of novel hybrid molecules: Combining the dihydrobenzofuran scaffold with other pharmacologically active moieties could lead to multifunctional agents with enhanced efficacy and novel mechanisms of action.
Quantitative structure-activity relationship (QSAR) studies: Developing robust QSAR models will facilitate the in-silico design of new analogs with improved potency and selectivity.
By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic and practical potential of this versatile class of compounds.
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A Senior Application Scientist's Guide to Synthetic Alternatives for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran Scaffolds
Authored by: Gemini, Senior Application Scientist Introduction: Beyond a Single Building Block The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid,...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond a Single Building Block
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, planar structure fused to a flexible saturated heterocycle provides an ideal framework for interacting with biological targets. Compounds featuring this core have demonstrated a vast range of activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4]
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a specific and highly useful building block for introducing this scaffold.[5] The gem-dimethyl group at the C2 position provides steric bulk and prevents benzylic oxidation, enhancing metabolic stability. The C7-chloro substituent offers a reactive handle for further functionalization, typically through cross-coupling reactions. However, reliance on a single, pre-functionalized starting material can limit synthetic flexibility, constrain intellectual property, and pose challenges related to cost or availability.
This guide provides an in-depth comparison of modern synthetic strategies that serve as powerful alternatives to using 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. We will explore methods for constructing the core dihydrobenzofuran ring system de novo, allowing for greater diversity and control over substitution patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating novel chemical entities.
Strategic Approaches to Dihydrobenzofuran Scaffolds
The primary goal is to construct a substituted 2,3-dihydrobenzofuran ring without starting from a pre-built, halogenated version. The most effective alternatives involve forming the heterocyclic ring from more fundamental precursors. We will focus on two powerful and mechanistically distinct strategies: Palladium-Catalyzed Cyclizations and Metal-Free Radical Cyclizations.
Strategy 1: De Novo Synthesis via Palladium-Catalyzed Annulation
Palladium catalysis represents one of the most robust and versatile tools for heterocycle synthesis.[6] Its power lies in the ability to form C-C and C-O bonds under mild conditions with high functional group tolerance. For dihydrobenzofuran synthesis, methods involving the intramolecular cyclization of functionalized phenols are particularly effective.
A leading example is the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives.[7] This strategy couples a readily available phenol with an aryl electrophile (like a triflate) to generate highly functionalized dihydrobenzofurans in a single step.
Causality of Experimental Design:
The choice of a palladium catalyst, specifically one paired with a bulky phosphine ligand like CPhos, is critical. This combination promotes a specific mechanistic pathway involving anti-oxypalladation of the alkene. This pathway is essential for achieving high yields and diastereoselectivities, as alternative pathways can be less efficient.[7] The aryl triflate is chosen as the electrophile due to its high reactivity in the initial oxidative addition step of the catalytic cycle.
Visualizing the Workflow: Choosing a Synthetic Strategy
The following diagram illustrates a logical decision-making process for selecting an appropriate synthetic route based on project goals.
Caption: Catalytic cycle for dihydrobenzofuran synthesis.
For applications where transition metal contamination is a concern (e.g., in late-stage pharmaceutical synthesis), metal-free methods are highly desirable. [1]Recent advances in photochemistry have enabled the synthesis of dihydrobenzofurans via intramolecular radical cyclization.
This approach typically starts with an o-alkenylphenol derivative bearing a halogen atom on the side chain. Upon exposure to visible light in the presence of a silane reagent like tris(trimethylsilyl)silane (TTMSS), a radical cascade is initiated.
Causality of Experimental Design:
The key to this transformation is the formation of an Electron-Donor-Acceptor (EDA) complex between the substrate and the silane reagent under visible light. This complex facilitates the homolytic cleavage of the C-X bond on the side chain, initiating the radical cyclization without needing a transition metal or an external photocatalyst. The choice of the silane is critical as it acts as both the radical initiator and the hydrogen atom donor to terminate the cycle.
Comparative Analysis of Synthetic Strategies
Feature
Strategy A: Pd-Catalyzed Annulation
Strategy B: Metal-Free Radical Cyclization
Starting Materials
2-Allylphenols, Aryl Triflates
o-Alkenylphenyl Halides
Key Reagents
Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., CPhos), Base
- Requires expensive catalyst and ligands- Potential for metal leaching into product- Requires elevated temperatures
- Substrate scope can be limited- Requires specific side-chain precursor synthesis
Field-Proven Experimental Protocols
Here we provide a representative, self-validating protocol for the Pd-catalyzed synthesis of a functionalized 2,3-dihydrobenzofuran, adapted from literature procedures.
[7]
Protocol: Pd-Catalyzed Carboalkoxylation of 2-allylphenol
Objective: To synthesize 2-methyl-3-phenyl-2,3-dihydrobenzofuran from 2-allylphenol and phenyl triflate.
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and K₂CO₃. Seal the flask with a septum.
Evacuation and Backfilling: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Reagent Addition: Under a positive flow of argon, add anhydrous toluene (5 mL), followed by 2-allylphenol (1.0 mmol) and phenyl triflate (1.2 mmol) via syringe.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-phenyl-2,3-dihydrobenzofuran product.
Validation: The success of the reaction is confirmed by NMR spectroscopy and mass spectrometry of the final product, which should match literature values. The yield should be consistent with reported ranges for similar substrates.
Alternative Scaffolds: The Role of Bioisosteres
In drug discovery, sometimes the goal is not to replicate a structure exactly, but to mimic its properties. A bioisostere is a chemical group that can replace another while retaining similar biological activity. [8][9]This strategy is powerful for improving pharmacokinetic properties or exploring new intellectual property.
For the dihydrobenzofuran scaffold, several bioisosteric replacements can be considered:
Indolines (Dihydroindoles): Replacing the oxygen with a nitrogen atom can introduce a hydrogen bond donor/acceptor and alter polarity. Syntheses often proceed via similar intramolecular cyclization strategies.
* Chromanes (Dihydropyrans): The analogous six-membered ring system offers a different spatial arrangement of substituents.
Furo[3,2-b]pyridines: Replacing the benzene ring with a pyridine can modulate solubility, basicity, and receptor interactions, and has been shown to be an effective bioisosteric replacement in related systems.
[10]
Conclusion and Future Outlook
While 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable chemical intermediate, modern synthetic chemistry offers a wealth of superior alternatives for creating diverse and novel molecular scaffolds. De novo strategies, particularly those leveraging the power of palladium catalysis or the mildness of metal-free photochemistry, provide unparalleled flexibility in controlling substitution patterns around the dihydrobenzofuran core. These methods empower researchers to move beyond commercially available building blocks, enabling the rapid generation of unique compound libraries for drug discovery and materials science. As the field continues to advance, we anticipate the development of even more efficient, enantioselective, and sustainable methods for the construction of these vital heterocyclic systems.
References
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(18), 4124–4127. [Link]
Lautens, M., & Stan, M. (2018). Palladium and Nickel Catalyzed Transformations Forming Functionalized Dihydroisoquinolinones, Chromans, Dihydrobenzofurans and Oxindoles. TSpace Repository. [Link]
Couto, A. G., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Organic & Biomolecular Chemistry, 16(18), 3419-3423. [Link]
Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Latest development in the synthesis of functionalized indoles and benzofurans/dihydrobenzofurans. Journal of the American Chemical Society, 125, 9578. [Link]
Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 35(7), 377-383. [Link]
Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
Various Authors. (2019). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ScienceGate. [Link]
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3799. [Link]
Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 318–323. [Link]
Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]
Various Authors. (2020). Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran. ResearchGate. [Link]
Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. [Link]
PubChem. (n.d.). 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. [Link]
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]
Abu-Serie, M. M., & Khattab, S. N. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10508. [Link]
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170. [Link]
Patel, M. B., & Rajput, S. J. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 303-321. [Link]
Khanam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran Derivatives
Executive Summary The specific and sensitive detection of small molecules like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and its derivatives is critical in fields ranging from pharmaceutical development to environme...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
The specific and sensitive detection of small molecules like 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and its derivatives is critical in fields ranging from pharmaceutical development to environmental monitoring. Immunoassays offer a powerful platform for this purpose, but their reliability hinges on the specificity of the antibody used. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to false-positive results and inaccurate quantification.[1][2] This guide provides an in-depth comparison of methodologies for characterizing the cross-reactivity profiles of antibodies developed against this benzofuran derivative. We will explore the foundational principles of antibody generation for small molecules, present detailed, self-validating protocols for competitive ELISA and Surface Plasmon Resonance (SPR), and offer a framework for interpreting the resulting data to select the optimal antibody for a given application.
The Challenge: Generating Specific Antibodies to Small Molecules
Small molecules such as 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran are generally not immunogenic on their own.[3] To elicit an immune response, they must be covalently coupled to a larger carrier protein, a process known as hapten-carrier conjugation.[3][4][][6] This complex, often called an immunogen, is then used to immunize an animal to produce antibodies.
The Causality Behind Experimental Choices: The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)) and the chemical linker used to conjugate the hapten are critical variables.[3][][7] These choices directly influence the epitopes presented to the immune system, thereby defining the resulting antibody's specificity and potential for cross-reactivity. An antibody might recognize the hapten itself, the linker, or a combination of both. Therefore, a robust screening strategy must differentiate between these possibilities.
Caption: Principle of Hapten-Carrier Conjugation for Antibody Production.
Experimental Design for Cross-Reactivity Profiling
A comprehensive cross-reactivity study requires a multi-faceted approach. We will compare the performance of three hypothetical monoclonal antibodies (Ab-101, Ab-102, and Competitor Ab-C1) against the target analyte and a panel of structurally related molecules.
Analog 1: 2,2-dimethyl-2,3-dihydro-1-benzofuran (lacks the chloro group)
Analog 2: 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (bromo substitution)
Analog 3: 7-Chloro-2,3-dihydro-1-benzofuran (lacks dimethyl groups)
Negative Control: A structurally unrelated molecule (e.g., Caffeine)
Orthogonal Testing Methods:
Competitive ELISA: A high-throughput method to determine the concentration of analyte that causes 50% inhibition (IC50) of antibody binding. This is the workhorse for screening.[8][9]
Surface Plasmon Resonance (SPR): Provides detailed kinetic data, including association (ka) and dissociation (kd) rates, which combine to give the affinity constant (KD).[10][11][12] This method offers a deeper, label-free characterization of the binding interaction.
Caption: Orthogonal Workflow for Antibody Cross-Reactivity Assessment.
Methodology & Protocols
Scientific trustworthiness is built on robust and reproducible protocols. The following methods are designed with self-validating steps and critical quality controls.
Protocol: Competitive ELISA
This assay format is ideal for small molecules because the analyte in the sample competes with a labeled or coated antigen for binding to a limited number of antibody sites.[8][13][14][15]
Step-by-Step Methodology:
Plate Coating:
Coat a 96-well microtiter plate with a conjugate of the target analyte and a protein (e.g., 7-Chloro-benzofuran-OVA) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
Incubate overnight at 4°C.
Rationale: This immobilizes the target antigen, creating the competitive surface.
Washing & Blocking:
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
Add 200 µL of Blocking Buffer (PBS with 1% BSA) to each well.
Incubate for 2 hours at room temperature (RT).
Rationale: Blocking prevents non-specific binding of the antibody to the plate surface.
Competitive Reaction:
Prepare serial dilutions of the target analyte and each analog (from 10 µM to 0.1 nM) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (e.g., Ab-101 at a pre-determined optimal concentration).
Incubate this mixture for 1 hour at RT.
Self-Validation: Include a "zero-analyte" control (maximum signal) and a "high-analyte" control (minimum signal).
Transfer & Incubation:
Wash the coated and blocked assay plate 3 times.
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the assay plate.
Incubate for 1 hour at RT.
Detection:
Wash the plate 5 times with Wash Buffer.
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Assay Buffer.
Incubate for 1 hour at RT.
Signal Development & Reading:
Wash the plate 5 times.
Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.
Stop the reaction with 50 µL of 2N H₂SO₄.
Read the absorbance at 450 nm.
Protocol: Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[10][16] This allows for the precise determination of kinetic constants.
Step-by-Step Methodology:
Antibody Immobilization:
Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).
Inject the antibody (e.g., Ab-101) at 10 µg/mL in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 Response Units (RU).
Deactivate remaining active groups with ethanolamine.
Rationale: Covalently coupling the antibody ensures a stable surface for kinetic analysis. A reference flow cell should be prepared similarly but without antibody to subtract bulk refractive index changes.
Kinetic Analysis:
Prepare serial dilutions of the target analyte and each analog in running buffer (e.g., HBS-EP+) from 10 µM to 10 nM.
Perform a multi-cycle kinetics experiment by injecting each concentration over the antibody and reference surfaces for a 120-second association phase, followed by a 300-second dissociation phase with running buffer.
Self-Validation: Include several buffer-only (blank) injections to ensure baseline stability and for double-referencing the data.
Surface Regeneration:
After each analyte injection, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Rationale: This step removes the bound analyte, preparing the surface for the next injection cycle without denaturing the immobilized antibody.
Data Processing:
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections (double-referencing).
Fit the processed curves to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and affinity constant (KD = kd/ka).
Results & Comparative Analysis
The data generated from these assays allow for a direct and objective comparison of antibody performance.
Competitive ELISA Data
The IC50 is the concentration of an analyte that displaces 50% of the tracer from the antibody. Percent cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) * 100
Antibody
Compound
IC50 (nM)
% Cross-Reactivity
Ab-101
Target Analyte
5.2
100%
Analog 1 (no Cl)
150.5
3.5%
Analog 2 (Br)
8.9
58.4%
Analog 3 (no dimethyl)
>10,000
<0.05%
Negative Control
>10,000
<0.05%
Ab-102
Target Analyte
8.1
100%
Analog 1 (no Cl)
2540.0
0.3%
Analog 2 (Br)
1250.0
0.6%
Analog 3 (no dimethyl)
>10,000
<0.08%
Negative Control
>10,000
<0.08%
Ab-C1
Target Analyte
6.5
100%
Analog 1 (no Cl)
35.2
18.5%
Analog 2 (Br)
15.1
43.0%
Analog 3 (no dimethyl)
850.0
0.8%
Negative Control
>10,000
<0.07%
Surface Plasmon Resonance (SPR) Kinetic Data
Antibody
Compound
ka (1/Ms)
kd (1/s)
KD (nM)
Ab-101
Target Analyte
2.5 x 10⁵
1.1 x 10⁻³
4.4
Analog 2 (Br)
1.8 x 10⁵
1.5 x 10⁻³
8.3
Ab-102
Target Analyte
1.9 x 10⁵
1.6 x 10⁻³
8.4
Analog 2 (Br)
1.1 x 10⁴
1.4 x 10⁻²
1272.7
Ab-C1
Target Analyte
2.2 x 10⁵
1.4 x 10⁻³
6.4
Analog 2 (Br)
1.5 x 10⁵
2.2 x 10⁻³
14.7
In-Depth Discussion
Ab-101: This antibody exhibits the highest affinity (lowest KD) for the target analyte. However, the ELISA data shows significant cross-reactivity (58.4%) with the bromo-substituted analog (Analog 2). The SPR data confirms this, with only a ~2-fold difference in affinity between the target and Analog 2. This suggests the antibody's paratope recognizes the benzofuran core and the dimethyl groups, but is less selective for the halogen at position 7.
Ab-102: While showing slightly lower affinity than Ab-101, this antibody demonstrates exceptional specificity. The cross-reactivity with all tested analogs is less than 1%. The SPR data corroborates this finding, revealing a >150-fold difference in affinity between the target and Analog 2. This indicates that the chloro group at position 7 is a critical part of the epitope recognized by Ab-102.
Competitor Ab-C1: This antibody shows good affinity but has notable cross-reactivity with both the non-halogenated (Analog 1) and bromo-substituted (Analog 2) compounds. This makes it less reliable for specific quantification in samples where these analogs may be present.
Conclusion & Recommendations
The selection of an antibody must be guided by its intended application.
For applications requiring the highest possible specificity to distinguish 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran from its closely related halogenated analogs, Ab-102 is the unequivocally superior choice. Its negligible cross-reactivity ensures that assay results will be highly accurate and reliable.
For applications where sensitivity is the absolute priority and the presence of the bromo-analog is known to be absent, Ab-101 could be considered due to its slightly higher affinity. However, this choice carries a significant risk of generating false-positive data if sample composition is not well-controlled.
This guide demonstrates the critical importance of a multi-platform, data-driven approach to characterizing antibody cross-reactivity. By combining high-throughput screening via competitive ELISA with in-depth kinetic analysis from SPR, researchers can make informed, confident decisions, ensuring the accuracy and integrity of their immunoassay data. This aligns with regulatory expectations for robust assay validation.[17][18][19][20][21]
References
Singh, K. V., et al. (2005). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. Available at: [Link]
Ghosh, S., et al. (2005). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. Available at: [Link]
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Available at: [Link]
U.S. Food and Drug Administration. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Available at: [Link]
Pumphrey, J. A., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods. Available at: [Link]
Baird, C. L., & Myszka, D. G. (2001). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link]
Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Available at: [Link]
Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Available at: [Link]
Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]
St John's Laboratory. (n.d.). Competitive ELISA protocol. Available at: [Link]
Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]
Wikipedia. (n.d.). Cross-reactivity. Available at: [Link]
U.S. Food and Drug Administration. (2019). Assay Development for Immunogenicity Testing of Therapeutic Proteins. Regulations.gov. Available at: [Link]
Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available at: [Link]
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]
BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Available at: [Link]
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]
PubChem. (n.d.). 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. Available at: [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
Al-Ostath, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
A Comparative Guide to the Synthesis of 2,3-Dihydro-1-Benzofurans: Methodologies, Mechanisms, and Performance Benchmarks
Introduction: The Privileged 2,3-Dihydro-1-Benzofuran Scaffold The 2,3-dihydro-1-benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its r...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Privileged 2,3-Dihydro-1-Benzofuran Scaffold
The 2,3-dihydro-1-benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that interact with biological targets. Its synthesis, therefore, remains a topic of significant interest, with methodologies evolving towards greater efficiency, sustainability, and functional group tolerance. This guide benchmarks several prominent synthetic strategies, from classic cyclizations to modern transition-metal-catalyzed approaches.
This method is a cornerstone of modern synthetic chemistry, relying on the formation of a C-O bond through reductive elimination from a palladium(II) intermediate. It is prized for its reliability and broad substrate scope. The most common variant involves the intramolecular cyclization of a 2-halophenol bearing an olefinic tether.
Mechanistic Rationale
The catalytic cycle, a variant of the Buchwald-Hartwig or Mizoroki-Heck reaction pathways, is initiated by the oxidative addition of an active Pd(0) species into the aryl-halide bond of the starting material. This forms a Pd(II) intermediate. Subsequent intramolecular insertion of the alkene (carbopalladation) or direct C-O bond formation via reductive elimination closes the five-membered ring, regenerating the Pd(0) catalyst. The choice of ligand is critical; it modulates the stability and reactivity of the palladium center, preventing β-hydride elimination and promoting the desired reductive elimination step.
The following table summarizes representative data for the Pd-catalyzed cyclization of various substituted 2-allyl-1-iodophenols. The data highlights the method's tolerance for both electron-donating and electron-withdrawing groups on the aromatic ring.
Entry
Substituent on Phenol
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-MeO
Pd₂(dba)₃ (2.5)
P(o-tol)₃ (10)
Cs₂CO₃
Toluene
100
12
92
2
4-F
Pd₂(dba)₃ (2.5)
P(o-tol)₃ (10)
Cs₂CO₃
Toluene
100
12
85
3
5-NO₂
Pd₂(dba)₃ (2.5)
P(o-tol)₃ (10)
Cs₂CO₃
Toluene
100
18
75
4
H
Pd₂(dba)₃ (2.5)
P(o-tol)₃ (10)
Cs₂CO₃
Toluene
100
12
95
Detailed Experimental Protocol
Synthesis of 2-methyl-2,3-dihydro-1-benzofuran from 2-(but-2-en-1-yl)phenol:
Vessel Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
Reagent Addition: Seal the tube with a rubber septum, and purge with argon for 15 minutes. Add a solution of the 2-(but-2-en-1-yl)phenol substrate (1.0 equivalent) in anhydrous toluene (0.1 M) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3-dihydro-1-benzofuran product.
Method 2: Acid-Catalyzed Intramolecular Hydroalkoxylation of Allylphenols
A more classical and atom-economical approach involves the direct cyclization of an ortho-allylphenol under acidic conditions. This method avoids the need for pre-functionalization (i.e., halogenation) of the phenol and expensive transition-metal catalysts.
Mechanistic Rationale
The reaction proceeds via protonation of the alkene's double bond by a strong acid, generating a secondary or tertiary carbocation. The stability of this carbocation is a key determinant of the reaction's success. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the carbocation to forge the C-O bond and form the dihydrofuran ring. A final deprotonation step regenerates the aromatic system and releases the catalyst. The choice of acid is critical; it must be strong enough to protonate the alkene without causing undesired side reactions like polymerization or dehydration.
Caption: Fig. 2: Mechanism of acid-catalyzed hydroalkoxylation.
Performance Benchmark
This method is particularly effective for substrates that can form stable carbocation intermediates. The table below shows results using triflic acid (TfOH) as the catalyst.
Entry
Substrate
Acid Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
1
2-(prop-2-en-1-yl)phenol
TfOH (10 mol%)
CH₂Cl₂
25
2
88
2
2-(2-methylprop-2-en-1-yl)phenol
TfOH (10 mol%)
CH₂Cl₂
25
1
95
3
4-methoxy-2-(prop-2-en-1-yl)phenol
TfOH (10 mol%)
CH₂Cl₂
25
2
91
4
4-nitro-2-(prop-2-en-1-yl)phenol
TfOH (10 mol%)
CH₂Cl₂
25
6
65
Expert Insight: The lower yield for the nitro-substituted substrate (Entry 4) is expected. The strongly electron-withdrawing nitro group deactivates the phenolic oxygen, reducing its nucleophilicity and slowing the crucial cyclization step.
Detailed Experimental Protocol
Synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methylprop-2-en-1-yl)phenol (1.0 equivalent) in anhydrous dichloromethane (0.2 M) under an inert atmosphere of nitrogen.
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add triflic acid (TfOH, 10 mol%) dropwise via syringe.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Extraction & Purification: Separate the organic layer, extract the aqueous layer with dichloromethane (2x), and combine the organic extracts. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to yield the product.
Comparative Summary and Outlook
Feature
Palladium-Catalyzed O-Arylation
Acid-Catalyzed Hydroalkoxylation
Generality
Very broad; tolerates many functional groups.
Good, but sensitive to electronics. Best for substrates forming stable carbocations.
Cost
High (Pd catalyst, phosphine ligands).
Low (uses common acids).
Atom Economy
Moderate (generates halide salt waste).
Excellent (100% theoretical).
Conditions
Often requires high temperatures (80-120 °C).
Typically mild (0-25 °C).
Key Limitation
Catalyst cost and potential for metal contamination in the final product.
Limited to substrates that avoid acid-mediated side reactions; less tolerant of acid-labile groups.
References
Palladium-Catalyzed Intramolecular O-Arylation of Alkenes: Cacchi, S., & Fabrizi, G. (2011). Domino Heck-Type Reactions in the Synthesis of Heterocycles. Chemical Reviews, 111(3), 215-283. [Link]
Mechanism of Pd-Catalyzed C-O Bond Formation: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Acid-Catalyzed Intramolecular Hydroalkoxylation: Kerru, N., Gummidi, L., & Maddila, S. (2020). A Review on the Synthesis of Benzofuran Fused Heterocyclic Compounds. Synthetic Communications, 50(18), 2715-2747. [Link]
General Benzofuran Synthesis Review: Donohoe, T. J., & Kennard, K. H. (2012). Recent advances in the synthesis of substituted benzofurans. Natural Product Reports, 29(7), 775-790. [Link]
Comparative
A Spectroscopic Comparison of 7-Chloro- and 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Predictive Guide
In the landscape of drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Halogenated benzofurans, in particular, represent a class of molecules w...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Halogenated benzofurans, in particular, represent a class of molecules with significant biological activity. A subtle change, such as substituting one halogen for another, can profoundly impact a molecule's physicochemical properties and, consequently, its therapeutic potential. This guide provides a detailed, predictive comparison of the key spectroscopic features of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and its bromo-analog, 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Molecular Structures
To visualize the molecules at the heart of this comparison, their structures are presented below. The numbering convention used throughout this guide is also indicated.
Caption: Molecular structures of the compared compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The substitution of chlorine with bromine is expected to cause subtle but predictable shifts in the NMR spectra.
Predicted ¹H NMR Data
The chemical shifts of the aromatic protons are most likely to be affected by the change in the halogen substituent. The influence of an electronegative substituent is strongest at the alpha position and decreases with distance.[1]
Proton
Predicted δ (ppm) for 7-Chloro-analog
Predicted δ (ppm) for 7-Bromo-analog
Predicted Multiplicity
Rationale for Predicted Differences
H-4
~6.95
~7.10
d, J ≈ 8 Hz
The greater electronegativity of chlorine compared to bromine leads to slightly more shielding of the ortho proton (H-4).
H-5
~6.70
~6.75
t, J ≈ 8 Hz
The effect of the halogen is less pronounced at the meta position (H-5).
H-6
~7.05
~7.00
d, J ≈ 8 Hz
The para proton (H-6) will experience a similar trend to the ortho proton, with the chloro-substituent causing slightly more shielding.
-CH₂- (C3)
~3.00
~3.00
s
These protons are distant from the site of substitution and are unlikely to show a significant difference in chemical shift.
-C(CH₃)₂ (C2)
~1.45
~1.45
s
These protons are also distant from the aromatic ring and will not be significantly affected by the change in halogen.
Predicted ¹³C NMR Data
The carbon directly attached to the halogen (C-7) is expected to show the most significant difference in chemical shift. Halogens cause strong and systematic effects on ¹³C NMR chemical shifts, especially on the carbon atom that is directly bound to them.[2]
Carbon
Predicted δ (ppm) for 7-Chloro-analog
Predicted δ (ppm) for 7-Bromo-analog
Rationale for Predicted Differences
C-2
~85
~85
The chemical shift of this quaternary carbon is unlikely to be significantly affected.
C-3
~40
~40
Minimal change is expected for this methylene carbon.
C-4
~122
~123
A minor downfield shift is predicted for the bromo-analog due to the "heavy atom effect".
C-5
~120
~120
The meta carbon is least affected by the halogen substituent.
C-6
~128
~127
A slight shielding effect is anticipated for the bromo-analog.
C-7
~115
~105
This is where the most significant difference is expected. The carbon attached to bromine will be shifted upfield compared to the carbon attached to chlorine due to the "heavy atom effect".
C-7a
~155
~155
The bridgehead carbon is unlikely to show a significant change.
-C(CH₃)₂
~28
~28
No significant change is expected for the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The most striking difference between the mass spectra of the chloro- and bromo-analogs will be the isotopic pattern of the molecular ion peak.
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[3] This will result in a characteristic M+ and M+2 peak pattern, where the M+2 peak is about one-third the intensity of the M+ peak.[4][5]
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[3] This will lead to an M+ and M+2 peak pattern of almost equal intensity.[4][5]
Predicted Mass Spectrometry Data
Feature
7-Chloro-analog
7-Bromo-analog
Molecular Formula
C₁₀H₁₁ClO
C₁₀H₁₁BrO
Molecular Weight
182.65 g/mol
227.10 g/mol
M+ Peak (m/z)
182
226
M+2 Peak (m/z)
184
228
M+ / M+2 Ratio
~3:1
~1:1
The fragmentation patterns are expected to be similar, with the initial loss of a methyl group being a likely fragmentation pathway for both molecules.
Caption: Predicted initial fragmentation in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The primary difference in the IR spectra of the two analogs will be the position of the carbon-halogen stretching vibration.
Vibrational Mode
Predicted Wavenumber (cm⁻¹) for 7-Chloro-analog
Predicted Wavenumber (cm⁻¹) for 7-Bromo-analog
C-H stretch (aromatic)
3100-3000
3100-3000
C-H stretch (aliphatic)
2960-2850
2960-2850
C=C stretch (aromatic)
1600-1450
1600-1450
C-O stretch (ether)
1275-1010
1275-1010
C-Cl stretch
800-600
-
C-Br stretch
-
600-500
The C-Br bond is weaker and involves a heavier atom than the C-Cl bond, resulting in a lower stretching frequency.
Experimental Protocols
To empirically validate the predictions made in this guide, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition:
Use a 400 MHz or higher field NMR spectrometer.
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Typically, 16-64 scans are sufficient.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Use a 30-45° pulse angle to reduce the relaxation delay.
A relaxation delay of 2 seconds is generally adequate.
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS).
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).
Data Analysis: Identify the molecular ion peaks and their isotopic patterns. Analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
Data Acquisition:
Use a Fourier-transform infrared (FTIR) spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran Analogs as Acetylcholinesterase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth compar...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran analogs, a scaffold of significant interest in the development of potent acetylcholinesterase (AChE) inhibitors. Drawing upon experimental data, we will explore how subtle modifications to this core structure influence its inhibitory potency, offering insights for the rational design of next-generation therapeutic agents.
Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold
The 2,3-dihydro-1-benzofuran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] One of the most notable examples is the carbamate insecticide, carbofuran, which features a 2,2-dimethyl-2,3-dihydro-1-benzofuran core.[2] The primary mechanism of action for carbofuran and its analogs is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses, which is lethal to insects. This mechanism is also the target for therapeutic agents aimed at treating neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key strategy.[5][6]
This guide will focus on analogs of the 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold, examining how the introduction of a chlorine atom at the 7-position and other structural modifications impact its interaction with and inhibition of acetylcholinesterase.
Core Structural Features and Their Impact on Activity
The fundamental structure of the compounds under investigation is the 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran core, typically functionalized at the 7-position with a carbamate group. The key structural elements that influence activity are:
The Benzofuran Ring System: This bicyclic core provides the foundational scaffold that orients the other functional groups in the correct spatial arrangement for binding to the active site of AChE.
The 2,2-Dimethyl Group: These geminal methyl groups on the dihydrofuran ring can influence the molecule's conformation and lipophilicity, which in turn affects its ability to penetrate biological membranes and bind to the enzyme.
The 7-Chloro Substituent: The presence and position of halogen atoms on the aromatic ring can significantly impact the electronic properties and binding affinity of the molecule. The electron-withdrawing nature of chlorine can influence the acidity of the phenolic precursor and the reactivity of the carbamate.
The Carbamate Moiety: This functional group is critical for the inhibitory activity of these compounds. It mimics the transition state of acetylcholine hydrolysis and forms a covalent bond with a serine residue in the active site of AChE, leading to its inactivation.
Structure-Activity Relationship: A Comparative Analysis
While specific quantitative SAR data for a broad series of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran analogs remains somewhat limited in publicly accessible literature, we can draw valuable insights from studies on carbofuran and related benzofuran derivatives. The following sections compare the expected impact of key structural modifications.
The Critical Role of the Carbamate Group
The carbamate moiety is indispensable for the acetylcholinesterase inhibitory activity of this class of compounds. Studies on a variety of carbamate insecticides have consistently shown that the carbamate group acts as a "warhead," acylating the serine hydroxyl group in the active site of AChE.[3][4] Derivatives lacking this functional group are generally inactive as AChE inhibitors.[7]
Influence of Substituents on the Aromatic Ring
The nature and position of substituents on the benzofuran ring play a crucial role in modulating the inhibitory potency.
Other Substituents: The addition of other groups, such as methyl or methoxy groups, can also affect activity. For instance, in a study on insect antifeedant 2,3-dihydrobenzofuran derivatives, the introduction of methoxy and acetyl groups was found to increase activity.[11]
Modifications to the Carbamate Side Chain
Alterations to the N-substituent of the carbamate group can have a significant impact on potency and selectivity.
N-Methyl vs. N,N-Dimethyl: In general, N-methylcarbamates are more potent AChE inhibitors than their N,N-dimethyl counterparts. The smaller size of the N-methyl group allows for a better fit within the active site.
Bulky Substituents: Increasing the steric bulk of the N-substituent on the carbamate generally leads to a decrease in inhibitory activity.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis and evaluation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran analogs.
Synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
A common synthetic route to the key phenolic intermediate is through a multi-step process starting from commercially available materials.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for the preparation of the key phenolic intermediate.
Synthesis of N-Methylcarbamate Analogs
The final carbamate derivatives are typically synthesized by reacting the phenolic intermediate with methyl isocyanate in the presence of a suitable base.
Dissolve the 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
Add a catalytic amount of a tertiary amine base (e.g., triethylamine or DABCO).
Slowly add a solution of methyl isocyanate in the same solvent.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized analogs against AChE can be determined using the Ellman's method.
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of acetylthiocholine iodide (substrate), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Add the test compound solution at various concentrations.
Initiate the reaction by adding a solution of acetylcholinesterase.
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
Calculate the rate of reaction and determine the IC50 value for each compound.
DOT Script for AChE Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Comparative Data Summary
The following table summarizes the key SAR points discussed, providing a qualitative comparison of how different structural modifications are expected to influence the AChE inhibitory activity of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran analogs. Quantitative data from specific studies would be required for a more precise comparison.
Structural Modification
Expected Impact on AChE Inhibition
Rationale
Removal of Carbamate Moiety
Significant Decrease / Loss of Activity
The carbamate group is essential for the mechanism of inhibition (acylation of the active site serine).[7]
Replacement of 7-Cl with H
Variable (Likely Decrease)
The chlorine atom can participate in favorable halogen bonding interactions within the active site.[8]
Introduction of Bulky Substituents on the Aromatic Ring
Generally Decreased Activity
Steric hindrance can prevent optimal binding in the enzyme's active site.
Replacement of N-Methyl on Carbamate with N,N-Dimethyl
Decreased Activity
Increased steric bulk hinders the proper orientation for covalent bond formation.
Introduction of Bulky N-Alkyl Groups on Carbamate
Significant Decrease in Activity
Large groups will not fit within the confines of the acetylcholinesterase active site.
Conclusion and Future Directions
The 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold represents a promising starting point for the design of novel acetylcholinesterase inhibitors. The key to potent activity lies in the presence of the carbamate moiety at the 7-position, which acts as the active pharmacophore. The chloro substituent at the 7-position likely contributes to enhanced binding affinity through electronic effects and potential halogen bonding.
Further research should focus on the systematic synthesis and evaluation of a diverse library of analogs to build a more comprehensive quantitative structure-activity relationship (QSAR) model.[12] This would involve exploring a wider range of substituents on the aromatic ring and modifications to the carbamate side chain. Such studies, coupled with computational modeling and molecular docking, will provide a clearer understanding of the binding interactions and pave the way for the development of more potent and selective AChE inhibitors for therapeutic applications.
References
Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. Available at: [Link]
Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. ResearchGate. Available at: [Link]
Structure—activity relationships for insecticidal carbamates. PMC. Available at: [Link]
Structure-activity relationships for insecticidal carbamates. PubMed. Available at: [Link]
Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. PMC. Available at: [Link]
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. NIH. Available at: [Link]
Structure-activity relationships for insecticidal carbamates. Semantic Scholar. Available at: [Link]
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]
Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. PubMed. Available at: [Link]
Quantitative structure-activity relationship study of amide mosquito repellents. PubMed. Available at: [Link]
Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. PMC. Available at: [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
Carbofuran. Food and Agriculture Organization of the United Nations. Available at: [Link]
Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. NIH. Available at: [Link]
Effects of benzofuran and seven benzofuran derivatives including four carbamate insecticides in the in vitro porcine brain tubulin assembly assay and description of a new approach for the evaluation of the test data. PubMed. Available at: [Link]
Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. MDPI. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not only f...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Hazard Assessment and Immediate Safety Precautions
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a chlorinated hydrocarbon that presents several potential hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed[1]. As a halogenated organic compound, it is crucial to prevent its release into the environment[1].
Immediate Actions and Personal Protective Equipment (PPE):
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when splashing is possible, a face shield should be worn in conjunction with goggles.
Hand Protection: Wear chemical-resistant gloves. Suitable materials include butyl rubber, neoprene, or Viton®. Natural rubber gloves are not recommended.
Body Protection: A lab coat is required. For significant quantities or in the event of a spill, chemical-protective clothing such as an apron or coveralls may be necessary.
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood[2]. If airborne concentrations are expected to be high, a respirator with an appropriate chemical cartridge for organic vapors and halogens should be used.
Incompatible Materials: This compound should be stored away from strong oxidizing agents and strong acids[1].
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, and if the spill is large, work from the upwind side.
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal[1][3].
Decontaminate the Area: Wash the spill area with soap and water[1].
Dispose of Cleanup Materials: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be disposed of as hazardous waste.
Proper Disposal Procedures
The guiding principle for the disposal of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is that it must be treated as hazardous waste and managed by a licensed chemical waste disposal facility. Do not discharge this chemical into the environment[1].
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic compound, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran must be collected in a designated "halogenated waste" container[2].
Operational Steps:
Select an Appropriate Container: Use a chemically resistant container that can be tightly sealed. The container must be in good condition, free from leaks or defects.
Label the Container: Clearly label the container with the words "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran." Include the date the waste was first added to the container.
Keep the Container Closed: Waste containers must remain sealed at all times, except when actively adding waste[2]. This prevents the release of volatile organic compounds (VOCs) into the atmosphere.
Store Appropriately: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1]. It should be stored in a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal Methodologies
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is through a licensed chemical destruction facility[4]. The primary technology for this is controlled incineration.
Controlled Incineration: This process involves burning the chemical waste at high temperatures in a specially designed incinerator. To neutralize the acidic halogenated byproducts, such as hydrogen chloride, flue gas scrubbing is an essential part of the process[4].
Land Disposal Avoidance: Land disposal of halogenated organic wastes is generally not recommended due to their potential to persist in the environment and contaminate soil and groundwater[5].
The disposal of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran must be conducted in accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Data Summary and Visual Aids
To facilitate quick reference, the following table summarizes key information for the safe handling and disposal of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
A Senior Application Scientist's Guide to Handling 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Introduction: As a substituted benzofuran, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable compound in synthetic chemistry and drug development research. However, its structural motifs warrant a cautious and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: As a substituted benzofuran, 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable compound in synthetic chemistry and drug development research. However, its structural motifs warrant a cautious and informed approach to handling. This guide moves beyond mere compliance, offering a procedural and logical framework for ensuring laboratory safety. Our objective is to provide a self-validating system of protocols, grounded in authoritative safety data, to protect researchers from potential chemical hazards.
Core Hazard Profile: Understanding the "Why"
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the specific risks a chemical presents. 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is classified with several key hazards that inform every handling recommendation that follows.
Suspected Carcinogen (Category 2): The primary long-term health risk is its classification as a suspected human carcinogen.[1] This dictates the necessity of minimizing all routes of exposure—inhalation, dermal, and ingestion—to the lowest possible levels.
Organ Toxicity (Liver): Prolonged or repeated exposure may cause damage to the liver.[1] This underscores the importance of consistent and correct use of PPE to prevent chronic, low-level absorption.
Irritant (Skin and Eyes): The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[2][3] This necessitates direct barrier protection for these organs.
Respiratory Irritant: It may cause respiratory irritation (H335), making control of vapors and aerosols critical.[2][3]
Flammable Liquid and Vapor: With a flash point of 56°C, this chemical is a flammable liquid, requiring precautions against ignition sources.[1]
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all work involving 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran. The goal is to create a complete barrier between the researcher and the chemical.
Respiratory Protection: The First Line of Defense
Due to its potential carcinogenicity and respiratory irritation, inhalation is a critical exposure route to control.
Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood. This is the most crucial step in preventing the release of harmful vapors into the laboratory environment.[4]
Secondary Respiratory Protection: For situations where a fume hood is not available or during a large spill, respiratory protection is required. A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[5] For significant spill events, a self-contained breathing apparatus (SCBA) may be necessary.[6]
Eye and Face Protection: Preventing Ocular Exposure
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.
Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical safety goggles that provide a complete seal around the eyes are required.[7] Standard safety glasses with side shields are insufficient as they do not protect against splashes.
Enhanced Protection: When handling larger quantities (>50 mL) or during procedures with a high risk of splashing, a full-face shield should be worn in addition to safety goggles.[8]
Hand Protection: Mitigating Dermal Absorption
The skin is a primary route for chemical exposure that can lead to both acute irritation and chronic systemic effects.
Glove Selection: Chemically resistant gloves are mandatory.[7] While standard nitrile gloves are a common choice, it is critical to consult the glove manufacturer’s compatibility chart for specific breakthrough times for chlorinated aromatic compounds. Thicker gloves generally offer better protection.[8]
Best Practice - Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure in the event the outer glove is compromised. This is a highly recommended practice when handling suspected carcinogens.
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.[9]
Body Protection: Shielding Against Spills and Splashes
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing.[10]
Additional Protection: For tasks involving larger volumes or significant splash potential, a chemically resistant apron should be worn over the lab coat.[11]
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[9]
Operational and Disposal Plans
A safe protocol extends from preparation through disposal. The following step-by-step workflow integrates the use of PPE at every stage.
Pre-Operational Safety Checklist
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
Assemble PPE: Don all required PPE (lab coat, safety goggles, inner and outer gloves) before approaching the chemical storage area.
Prepare Spill Kit: Ensure a spill kit equipped with absorbent material, waste bags, and decontamination solution is readily accessible.
Review Procedure: Mentally walk through the entire handling and quenching procedure before starting.
Step-by-Step Handling Procedure
Transport: Transport the chemical container in a secondary, shatter-proof container.
Work Area: Conduct all manipulations deep within the chemical fume hood to ensure vapor capture.
Dispensing: When dispensing the liquid, work slowly to avoid splashing.
Reaction Setup: Keep all containers, including reaction vessels and waste, capped when not in immediate use.
Post-Handling: After the procedure is complete, securely cap the primary container.
Decontamination and PPE Removal
Clean Work Area: Decontaminate the work surface within the fume hood.
Doffing PPE: Remove PPE in an order that minimizes cross-contamination.
Remove outer gloves first.
Remove the lab coat and hang it in its designated area.
Remove the face shield and/or goggles.
Remove inner gloves.
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1][12]
Waste Disposal
Segregation: All waste contaminated with 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
Compliance: Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[3][12]
Emergency Response Plan
In Case of Exposure
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention if irritation develops.[3]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Spill Management
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
Protect: If trained and safe to do so, don appropriate respiratory protection and chemical-resistant clothing.
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable decontamination solution.
Report: Report the incident to your laboratory supervisor and environmental health and safety office.